Ethyl 6-chloropyridazine-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-chloropyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-4-6(8)10-9-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSVPKDEHFOXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438516 | |
| Record name | Ethyl 6-chloropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75680-92-1 | |
| Record name | Ethyl 6-chloro-3-pyridazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75680-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-chloropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 6-chloropyridazine-3-carboxylate
Foreword
Ethyl 6-chloropyridazine-3-carboxylate is a pivotal heterocyclic building block in the landscape of modern medicinal and agrochemical research. Its unique electronic properties and versatile reactivity make it an invaluable intermediate for the synthesis of a diverse array of biologically active compounds. This guide provides a comprehensive overview of the primary synthetic pathways to this key molecule, grounded in established chemical principles and supported by practical, field-proven insights. It is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis, from reaction mechanisms to detailed experimental protocols.
Introduction: The Significance of the Pyridazine Scaffold
Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a structural motif found in numerous compounds with a wide spectrum of biological activities.[1][2] The electron-deficient nature of the pyridazine ring, a consequence of the electronegativity of the nitrogen atoms, profoundly influences its chemical reactivity and its ability to interact with biological targets.[1] The introduction of a chloro substituent at the 6-position and an ethyl carboxylate group at the 3-position of the pyridazine ring yields this compound, a highly versatile intermediate. The chlorine atom serves as a convenient leaving group for nucleophilic substitution and cross-coupling reactions, while the ester functionality provides a handle for further derivatization, such as amidation or reduction.[3][4]
This guide will explore the most prevalent and efficient synthetic routes to this compound, with a focus on the underlying chemical principles and practical considerations for successful laboratory execution.
Primary Synthetic Pathway: Chlorination of a Pyridazinone Precursor
The most direct and widely employed method for the synthesis of this compound involves the chlorination of its corresponding pyridazinone precursor, ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (phosphoryl chloride, POCl₃) being the reagent of choice.[3]
Reaction Scheme
The overall transformation can be depicted as follows:
Caption: Chlorination of the pyridazinone precursor.
Mechanistic Insights
The chlorination of the pyridazinone ring with phosphorus oxychloride is a classic example of converting a cyclic amide (a lactam) into a chloro-substituted heteroaromatic compound. The reaction proceeds through the following key steps:
-
Activation of the Carbonyl Group: The lone pair of electrons on the oxygen atom of the pyridazinone carbonyl group attacks the electrophilic phosphorus atom of POCl₃.
-
Chloride Attack and Aromatization: This is followed by the elimination of a dichlorophosphate species and subsequent attack of a chloride ion. A final elimination step leads to the formation of the aromatic 6-chloropyridazine ring.
Experimental Protocol
The following is a representative experimental procedure for the chlorination step:
Materials:
-
Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
10% aqueous sodium hydroxide solution
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate in an excess of phosphorus oxychloride.[3]
-
Heat the reaction mixture at 100°C for 2 hours.[3]
-
After cooling to room temperature, carefully concentrate the reaction mixture under reduced pressure to remove the excess POCl₃.[3]
-
Slowly pour the concentrated residue into a beaker of ice water with vigorous stirring.[3]
-
Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution, while keeping the mixture cool in an ice bath.[3]
-
Extract the aqueous mixture with ethyl acetate.[3]
-
Combine the organic layers and wash with a saturated aqueous sodium chloride solution.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate eluent system to afford pure this compound as a white solid.[3]
Data Summary
| Parameter | Value | Reference |
| Starting Material | Ethyl 3-pyridazinone-6-carboxylate | [3] |
| Reagent | Phosphoryl chloride (POCl₃) | [3] |
| Temperature | 100°C | [3] |
| Reaction Time | 2 hours | [3] |
| Yield | 68.7% | [3] |
| Melting Point | 145.6-146.7°C | [3] |
Synthesis of the Pyridazinone Precursor
The synthesis of the pyridazinone precursor is a critical step in the overall pathway. A common and effective method involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine.
Reaction Scheme
Caption: Formation of the pyridazinone ring.
Mechanistic Considerations
The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen atoms on the carbonyl carbons of the 1,4-dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the stable pyridazinone ring.[2]
Alternative Synthetic Routes
While the chlorination of a pyridazinone precursor is a robust method, other synthetic strategies have been developed.
From Mucochloric Acid
Mucochloric acid can serve as a readily available starting material for the synthesis of pyridazine derivatives.[5] This pathway involves a series of transformations to construct the desired pyridazine core.
From Ethyl Levulinate
A multi-step synthesis starting from the inexpensive and commercially available ethyl levulinate has been reported to produce mthis compound.[6] This six-step process includes cyclization, bromination, elimination, oxidation, esterification, and finally chlorination, with an overall yield of 42%.[6]
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. 6-Chloro-pyridazine-3-carboxylic acid ethyl ester | 75680-92-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Introduction: The Strategic Value of a Versatile Heterocyclic Building Block
An In-depth Technical Guide to Ethyl 6-chloropyridazine-3-carboxylate (CAS: 75680-92-1) for Advanced Drug Discovery
In the landscape of modern medicinal chemistry, the rapid exploration of chemical space to identify novel therapeutic agents is paramount. Success in this endeavor often hinges on the strategic selection of molecular building blocks—reagents that offer both a structurally relevant core and versatile chemical handles for diversification. This compound stands out as one such high-value intermediate. Its electron-deficient pyridazine scaffold is a recognized pharmacophore in numerous biologically active compounds, while the strategically positioned chlorine atom and ethyl ester group serve as orthogonal reaction points for molecular elaboration.
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of this compound. Moving beyond a simple cataloging of properties, we will delve into the causality behind its reactivity, provide field-proven experimental protocols, and illustrate its strategic application in the synthesis of complex, high-value molecules.
Section 1: Core Molecular Profile and Physicochemical Characteristics
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is a stable, crystalline solid under standard conditions, making it convenient to handle and store in a laboratory setting.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Data | Source(s) |
| CAS Number | 75680-92-1 | [1][2] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |
| Molecular Weight | 186.60 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 6-Chloro-pyridazine-3-carboxylic acid ethyl ester, Ethyl 6-chloro-3-pyridazinecarboxylate | [1] |
| Appearance | White to light brown crystalline powder | [1][2] |
| Melting Point | 149.0°C to 152.0°C | [1] |
| Purity (Typical) | ≥94% (HPLC) | [1][2] |
| SMILES | CCOC(=O)C1=NN=C(C=C1)Cl | [1] |
| InChI Key | GVSVPKDEHFOXSW-UHFFFAOYSA-N | [1][2] |
Structural Analysis and Inherent Reactivity
The chemical personality of this compound is dictated by three key structural features:
-
The Pyridazine Ring: This 1,2-diazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes the ring system susceptible to nucleophilic attack and activates the C-Cl bond towards substitution.
-
The C6-Chlorine Atom: The chlorine atom is an excellent leaving group, particularly given its attachment to an electron-deficient heteroaromatic ring. This is the primary site for diversification, enabling a wide range of cross-coupling and nucleophilic aromatic substitution (SₙAr) reactions.
-
The C3-Ethyl Ester: This group serves as a secondary, more stable functional handle. It can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other carboxylate chemistries, or potentially reduced. Its relative stability allows chemists to perform extensive modifications at the C6 position before addressing the ester.
Section 2: Synthesis and Purification Workflow
While numerous synthetic routes exist, a common and reliable strategy involves the cyclization to form the pyridazine core followed by chlorination. The related methyl ester has been synthesized from ethyl levulinate via a multi-step process involving cyclization, bromination, elimination, oxidation, esterification, and chlorination[3]. A general and robust laboratory-scale synthesis can be conceptualized as follows.
Caption: Generalized synthetic workflow for the target compound.
Protocol 1: Synthesis via Chlorination and Esterification
This protocol is a representative example. Researchers should consult specific literature precedents and perform appropriate safety assessments.
Step 1: Synthesis of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid
-
To a stirred solution of mucobromic acid (1 eq) in water, add hydrazine sulfate (1.1 eq) portion-wise while maintaining the temperature below 30°C.
-
After the addition is complete, heat the reaction mixture to 90-100°C and stir for 3-4 hours.
-
Cool the mixture to room temperature and then to 0-5°C in an ice bath.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the pyridazinone intermediate.
Step 2: Synthesis of 6-chloropyridazine-3-carboxylic acid
-
Caution: Perform in a well-ventilated fume hood. To phosphorus oxychloride (POCl₃, 5-10 eq), slowly add the dried 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1 eq).
-
Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
The product will precipitate. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
Step 3: Esterification to this compound
-
Suspend the crude 6-chloropyridazine-3-carboxylic acid (1 eq) in absolute ethanol (10-20 volumes).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).
-
Heat the mixture to reflux and stir for 8-12 hours.
-
Cool the mixture and reduce the volume of ethanol under reduced pressure.
-
Pour the residue into cold water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purification: The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a white to off-white crystalline powder[2]. Purity should be confirmed by HPLC and structural identity by ¹H NMR and MS analysis.
Section 3: Chemical Reactivity and Key Transformations
The synthetic power of this compound lies in the selective reactivity of its C-Cl bond. This position is highly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds.
Sources
A Technical Guide to the Spectroscopic Properties of Ethyl 6-chloropyridazine-3-carboxylate
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: Ethyl 6-chloropyridazine-3-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a scaffold found in numerous biologically active compounds.[1] The presence of a chloro-substituent at the 6-position and an ethyl carboxylate group at the 3-position provides two reactive sites for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is predicted to be simple and highly informative, showing distinct signals for the two protons on the pyridazine ring and the protons of the ethyl ester group. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom significantly deshields the ring protons, shifting them downfield.
Predicted ¹H NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | Doublet (d) | 1H | H-4 |
| ~7.9 - 8.1 | Doublet (d) | 1H | H-5 |
| ~4.5 - 4.7 | Quartet (q) | 2H | -OCH₂ CH₃ |
| ~1.4 - 1.6 | Triplet (t) | 3H | -OCH₂CH₃ |
Causality of Predictions:
-
Aromatic Protons (H-4, H-5): The two adjacent nitrogen atoms and the electronegative chlorine atom strongly withdraw electron density from the pyridazine ring. This deshielding effect shifts the ring protons to a low field (downfield) region, typically above 7.5 ppm. The proton at the 4-position (H-4), being adjacent to the electron-withdrawing carboxylate group, is expected to be the most deshielded. The protons at H-4 and H-5 will appear as doublets due to coupling with each other.
-
Ethyl Ester Protons: The methylene (-CH₂-) protons are adjacent to an electron-withdrawing oxygen atom, placing their signal around 4.5-4.7 ppm. They will appear as a quartet due to coupling with the three methyl protons. The terminal methyl (-CH₃) protons are more shielded and will appear as a triplet around 1.4-1.6 ppm due to coupling with the two methylene protons.
Diagram of Predicted ¹H NMR Assignments:
Caption: Molecular structure with labeled protons for ¹H NMR correlation.
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the chemical environment of each of the seven unique carbon atoms in the molecule.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~163 - 166 | C =O | Ester carbonyl carbon, highly deshielded. |
| ~155 - 158 | C-6 | Aromatic carbon bonded to chlorine and nitrogen. |
| ~150 - 153 | C-3 | Aromatic carbon bonded to two nitrogens and the ester. |
| ~130 - 133 | C-4 | Aromatic CH carbon. |
| ~128 - 131 | C-5 | Aromatic CH carbon. |
| ~62 - 65 | -OCH₂ CH₃ | Methylene carbon of the ethyl group, deshielded by oxygen. |
| ~13 - 15 | -OCH₂CH₃ | Methyl carbon of the ethyl group. |
Causality of Predictions:
-
The ester carbonyl carbon is the most deshielded, appearing at the lowest field.
-
The aromatic carbons attached to heteroatoms (C-3 and C-6) are significantly deshielded and appear downfield. The carbon attached to chlorine (C-6) is expected to be particularly downfield.
-
The protonated aromatic carbons (C-4 and C-5) will appear in the typical aromatic region.
-
The carbons of the ethyl group will appear in the upfield (aliphatic) region.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ can be used if solubility is an issue.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220-240 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Co-add 1024 or more scans as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and reference them to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by the strong absorption of the ester carbonyl group.
Predicted Key IR Absorption Bands:
| Predicted Frequency (cm⁻¹) | Functional Group | Vibration Type |
| ~3100 - 3000 | Aromatic C-H | Stretch |
| ~2980 - 2850 | Aliphatic C-H | Stretch |
| ~1730 - 1715 | Ester C=O | Stretch |
| ~1600 - 1450 | Aromatic C=N, C=C | Ring Stretch |
| ~1300 - 1150 | Ester C-O | Stretch |
| ~800 - 700 | C-Cl | Stretch |
Causality of Predictions:
-
C=O Stretch: The most intense and characteristic band will be the C=O stretch of the conjugated ester, expected in the 1730-1715 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.
-
Ring Vibrations: The pyridazine ring will exhibit several C=C and C=N stretching bands in the 1600-1450 cm⁻¹ fingerprint region.
-
C-O and C-Cl Stretches: The C-O stretch of the ester and the C-Cl stretch will also be present at lower wavenumbers.
Experimental Protocol for IR Data Acquisition (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the crystalline powder directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure using the instrument's anvil and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify and label the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| Predicted m/z | Ion | Notes |
| 186/188 | [M]⁺ | Molecular ion peak. The 188 peak (M+2) should be ~32% of the 186 peak, characteristic of one chlorine atom. |
| 157/159 | [M - C₂H₅]⁺ | Loss of the ethyl group. |
| 141/143 | [M - OC₂H₅]⁺ | Loss of the ethoxy group. |
| 113/115 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group. |
Causality of Predictions:
-
Molecular Ion: The molecular ion peak ([M]⁺) will appear at m/z 186. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), an M+2 peak at m/z 188 with an intensity of approximately one-third of the M peak is a crucial diagnostic feature.
-
Fragmentation: Under EI conditions, the molecule is expected to fragment at the ester group. Common fragmentation pathways include the loss of the ethyl radical (•C₂H₅), the ethoxy radical (•OC₂H₅), or the entire ethyl carboxylate radical (•COOC₂H₅).
Diagram of Predicted Mass Spectrometry Fragmentation:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for MS Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 250.
-
Data Analysis: Identify the molecular ion peak and its characteristic isotopic pattern. Analyze the major fragment ions to confirm the structure.
References
- [Placeholder for a relevant synthesis/characteriz
- [Placeholder for a spectroscopic database entry, e.g., SDBS, if one were to become available]
-
PubChem. Mthis compound. National Center for Biotechnology Information. [Link] (Data for the methyl analog).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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- 1. 5096-73-1|6-Chloropyridazine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 6-Chloro-pyridazine-3-carboxylic acid ethyl ester | 75680-92-1 [chemicalbook.com]
- 3. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
An In-Depth Technical Guide to Ethyl 6-chloropyridazine-3-carboxylate: A Key Intermediate in Pharmaceutical Synthesis
Executive Summary: This guide provides a comprehensive technical overview of Ethyl 6-chloropyridazine-3-carboxylate, a crucial heterocyclic building block in modern drug discovery and development. We will delve into its chemical structure, physicochemical properties, detailed synthetic protocols, and its strategic application as a versatile intermediate for creating complex pharmaceutical agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.
The Strategic Importance of the Pyridazine Scaffold
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for a vast array of therapeutics. Among these, the pyridazine moiety—a six-membered aromatic ring containing two adjacent nitrogen atoms—is of significant interest. The unique electronic properties conferred by the nitrogen atoms allow for a range of molecular interactions, making pyridazine derivatives valuable cores for targeting various biological pathways.
Furthermore, the incorporation of chlorine atoms into pharmaceutical candidates is a well-established strategy to modulate their metabolic stability, lipophilicity, and binding affinity.[1] Chlorinated compounds represent a significant portion of FDA-approved drugs, highlighting their importance in creating effective therapeutics.[1] this compound combines the benefits of the pyridazine core with a reactive chlorine handle, positioning it as a high-value intermediate for synthesizing novel active pharmaceutical ingredients (APIs).[2][3] Its structural analogs have been identified as key intermediates in the development of anti-tumor and blood-lipid-lowering agents, underscoring the potential of this molecular framework.[4]
Chemical Identity and Properties
IUPAC Name and Chemical Structure
The formal IUPAC name for the compound is This compound .[5][6]
The structure consists of a central pyridazine ring. A chlorine atom is substituted at the 6-position, and an ethyl carboxylate group (-COOCH₂CH₃) is attached at the 3-position. The presence of the electron-withdrawing chlorine atom and the ester group significantly influences the reactivity of the pyridazine ring, making the chlorine atom susceptible to nucleophilic substitution—a key reaction in its synthetic applications.
-
SMILES: CCOC(=O)C1=NN=C(Cl)C=C1[5]
Physicochemical Properties
The quantitative data for this compound are summarized in the table below. These properties are critical for handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 75680-92-1 | [5][6] |
| Molecular Weight | 186.60 g/mol | [6] |
| Appearance | White to light brown crystalline powder | [5] |
| Melting Point | 149.0°C to 152.0°C | [6] |
| Purity (Typical) | ≥94% (HPLC) | [5][6] |
Synthesis and Manufacturing
Synthetic Strategy: Fischer Esterification
From a process chemistry perspective, one of the most efficient and scalable routes to this compound is the acid-catalyzed esterification (Fischer esterification) of its corresponding carboxylic acid, 6-chloropyridazine-3-carboxylic acid.[7][8] This precursor is commercially available.
The causality behind this choice is twofold:
-
Atom Economy: The reaction is highly efficient, with water as the only byproduct.
-
Process Simplicity: It involves standard reagents (ethanol and a catalytic acid like sulfuric acid) and straightforward reaction conditions, making it amenable to large-scale production.
Detailed Experimental Protocol: Synthesis via Esterification
This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents:
-
6-Chloropyridazine-3-carboxylic acid (1.0 eq)
-
Anhydrous Ethanol (20-30 eq, serves as reagent and solvent)
-
Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropyridazine-3-carboxylic acid (e.g., 10.0 g).
-
Reagent Addition: Add anhydrous ethanol (e.g., 100 mL) to the flask. Stir the suspension.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the stirring suspension. The addition is exothermic.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up (Quenching): Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water.
-
Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. The product may precipitate as a solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Role in Drug Discovery and Development
A Versatile Heterocyclic Building Block
This compound is not typically an API itself but rather a strategic intermediate. Its value lies in its two distinct reactive sites:
-
The C6-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SₙAr). It can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of diverse side chains and the construction of complex molecular architectures.
-
The C3-Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides using standard peptide coupling reagents. Alternatively, it can undergo direct amidation or be reduced to an alcohol, providing further synthetic handles.
Application as a Key Synthetic Intermediate
The utility of this scaffold is demonstrated by the synthesis of various biologically active molecules. By leveraging the dual reactivity, medicinal chemists can rapidly generate libraries of compounds for screening. For example, reaction at the chloro position followed by modification of the ester allows for systematic exploration of the structure-activity relationship (SAR) of a new chemical series.
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Starting materials for Ethyl 6-chloropyridazine-3-carboxylate synthesis
An In-depth Technical Guide to the Starting Materials and Synthesis of Ethyl 6-chloropyridazine-3-carboxylate
Executive Summary
This compound is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure, featuring a reactive chlorine atom and an ester functional group on the pyridazine core, makes it a versatile building block for creating more complex, biologically active molecules. This guide provides a comprehensive analysis of the primary and alternative synthetic pathways for its preparation, with a focus on the selection of starting materials and the underlying chemical principles. We will explore the industrially prevalent route commencing from 3,6-dichloropyridazine, as well as alternative strategies involving the construction of the pyridazine ring from acyclic precursors and the functional group manipulation of pre-formed pyridazine derivatives. Each pathway is critically evaluated based on efficiency, safety, and the accessibility of starting materials, offering researchers and development professionals a thorough understanding of the available synthetic options.
Introduction
Pyridazine-containing compounds are of significant interest due to their wide range of pharmacological activities, including antihypertensive, antiviral, and anticancer properties.[1] this compound (CAS No: 75680-92-1) serves as a key precursor in the development of these advanced molecules.[2] The strategic synthesis of this intermediate is crucial for the efficient and cost-effective production of final drug substances and agricultural products. The choice of starting material dictates the entire synthetic sequence, influencing the number of steps, overall yield, and impurity profile. This document will dissect the most prominent synthetic routes, providing detailed protocols and a comparative analysis to guide laboratory and industrial-scale production.
The Primary Synthetic Pathway: From Maleic Anhydride via 3,6-Dichloropyridazine
The most established and industrially scalable route to this compound begins with the readily available commodity chemical, maleic anhydride. This pathway proceeds through the key intermediate 3,6-dichloropyridazine, which is then selectively functionalized.
Precursor Synthesis: 3,6-Dichloropyridazine
3,6-Dichloropyridazine is a fundamental building block in medicinal and agricultural chemistry.[3][4] Its synthesis is a well-documented two-step process from maleic anhydride.
Step 1: Synthesis of Maleic Hydrazide (Pyridazine-3,6-diol)
The first step involves a condensation reaction between maleic anhydride and hydrazine hydrate. The anhydride ring is opened by hydrazine, followed by an intramolecular cyclization and dehydration to form the stable pyridazine-3,6-diol, commonly known as maleic hydrazide.[5]
Step 2: Chlorination of Maleic Hydrazide
The diol is then converted to the dichloride using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common reagent for this transformation due to its efficacy and reliability.[6] The reaction involves the conversion of the hydroxyl groups (in their tautomeric keto form) into chloro groups.
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide [6]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, charge pyridazine-3,6-diol (maleic hydrazide) (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5.0 eq) to the flask at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 12 hours (overnight).
-
Work-up: Cool the mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring. Neutralize the solution to a pH of ~8 using a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,6-dichloropyridazine.
Palladium-Catalyzed Carbonylation
The final step in this pathway is the regioselective introduction of an ethoxycarbonyl group at the 3-position of the 3,6-dichloropyridazine ring. This is achieved through a palladium-catalyzed carbonylation reaction.[7]
Causality of Experimental Choices:
-
Catalyst: A palladium-phosphine complex (e.g., Pd(PPh₃)₄ or generated in situ from a palladium source and a phosphine ligand) is used to facilitate the oxidative addition of the C-Cl bond and the subsequent insertion of carbon monoxide.
-
Reactants: Carbon monoxide serves as the source for the carbonyl group, and ethanol acts as the nucleophile to form the ethyl ester.
-
Base: A base is required to neutralize the HCl generated during the reaction, driving the catalytic cycle forward.
The reaction proceeds with high selectivity for one of the two identical chloro-positions, as the carbonylation of the second position is significantly slower under controlled conditions.
Experimental Protocol: Synthesis of this compound [7]
-
Reaction Setup: In a high-pressure autoclave, combine 3,6-dichloropyridazine (1.0 eq), a palladium-phosphine complex catalyst (e.g., 1-5 mol%), a suitable base, and ethanol as the solvent.
-
Reaction Conditions: Seal the autoclave, purge with nitrogen, and then pressurize with carbon monoxide (CO) gas. Heat the mixture while stirring. The exact temperature and pressure must be optimized for the specific catalytic system.
-
Monitoring: Monitor the reaction progress by techniques such as HPLC or GC until the starting material is consumed.
-
Work-up and Purification: After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst. The filtrate is then concentrated, and the resulting crude product is purified, typically by recrystallization or column chromatography, to yield this compound.
Caption: Primary synthesis route from maleic anhydride.
Alternative Synthetic Strategies
While the carbonylation of 3,6-dichloropyridazine is dominant, alternative routes offer flexibility, especially when specific precursors are more readily available or when avoiding high-pressure CO gas is desirable.
Ring Formation from Acyclic Precursors
This approach involves constructing the pyridazine ring from linear starting materials that already contain some of the required functional groups.
Route via Ethyl Levulinate:
A multi-step synthesis starting from the inexpensive ethyl levulinate has been reported.[8] This γ-keto ester is a classic precursor for forming six-membered heterocycles.[9]
-
Cyclization: Reaction of ethyl levulinate with hydrazine forms the initial dihydropyridazinone ring.
-
Functionalization & Oxidation: A sequence of bromination, elimination, and oxidation steps introduces the necessary unsaturation and modifies the ring substituents.
-
Esterification and Chlorination: The final steps involve ensuring the presence of the ethyl ester and chlorinating a hydroxyl group to yield the target molecule.
This route is longer but relies on fundamental organic reactions and avoids the use of palladium catalysts and high-pressure gas.
Caption: Synthesis from an acyclic γ-keto ester precursor.
Functional Group Interconversion on a Pre-formed Ring
This strategy begins with a pyridazine ring that is structurally similar to the target and modifies its functional groups.
Route via Oxidation of a Methyl Group:
A patented method describes the synthesis starting from 3-chloro-6-methylpyridazine.[10]
-
Oxidation: The methyl group at the 6-position is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate or potassium dichromate in sulfuric acid. This yields 6-chloropyridazine-3-carboxylic acid.
-
Esterification: The resulting carboxylic acid is then esterified with ethanol under acidic conditions to give the final ethyl ester product.
This approach is logical if 3-chloro-6-methylpyridazine is a readily available or cost-effective starting material. The main challenge lies in handling strong, often chromium-based, oxidants.
Caption: Synthesis via functional group interconversion.
Comparative Analysis of Starting Materials
The selection of a synthetic route is a multi-faceted decision that balances economic, logistical, and safety factors.
| Starting Material | Primary Synthetic Route | Advantages | Disadvantages |
| Maleic Anhydride | Condensation, Chlorination, Carbonylation | • Highly cost-effective and readily available starting material.• Well-established, high-yielding steps.[6]• Industrially scalable. | • Requires handling of corrosive POCl₃.• Final step involves high-pressure CO gas and a precious metal (Pd) catalyst.[7] |
| Ethyl Levulinate | Ring Formation, Oxidation, Chlorination | • Inexpensive starting material.[8]• Avoids high-pressure gas and palladium catalysts. | • Multi-step synthesis (≥6 steps) leads to lower overall yield.• More complex purification of intermediates. |
| 3-Chloro-6-methylpyridazine | Oxidation, Esterification | • More direct, fewer steps than the ethyl levulinate route.• Builds upon a pre-formed pyridazine core. | • Requires strong, potentially hazardous oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇).[10]• Availability and cost of the starting material may be a factor. |
Conclusion
The synthesis of this compound is most efficiently and commonly achieved via the palladium-catalyzed carbonylation of 3,6-dichloropyridazine. This pathway is anchored by the use of maleic anhydride, an inexpensive and abundant commodity chemical, making it the preferred choice for large-scale industrial production. Alternative routes, starting from acyclic precursors like ethyl levulinate or involving the functional group transformation of substituted pyridazines, provide valuable options for specific research contexts or when avoidance of certain reagents like carbon monoxide or palladium is a priority. A thorough understanding of these synthetic strategies, their underlying chemical principles, and the comparative advantages of their respective starting materials is essential for researchers and professionals in the fields of drug development and agrochemical synthesis.
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The Synthetic Versatility of Ethyl 6-chloropyridazine-3-carboxylate: A Technical Guide for Chemical Innovation
Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyridazine core stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, render it an attractive component for designing novel therapeutics.[1] Within this important class of heterocycles, Ethyl 6-chloropyridazine-3-carboxylate has emerged as a particularly versatile and highly valuable building block. Its strategic placement of a reactive chlorine atom and an ester functionality allows for a diverse range of chemical transformations, making it a cornerstone for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the reactivity and chemical properties of this compound, offering researchers, scientists, and drug development professionals a comprehensive technical resource to unlock its full synthetic potential.
Core Molecular Attributes and Reactivity Profile
This compound is a crystalline solid at room temperature. The inherent chemical reactivity of this molecule is dictated by the interplay of its key functional groups: the pyridazine ring, the chloro substituent, and the ethyl carboxylate.
The pyridazine ring, with its two adjacent nitrogen atoms, is an electron-deficient aromatic system. This electron deficiency is further amplified by the presence of the electron-withdrawing ethyl carboxylate group. Consequently, the carbon atoms of the pyridazine ring are electrophilic in nature, particularly those at positions 4 and 5. The chlorine atom at the 6-position is activated towards nucleophilic displacement due to the electron-withdrawing nature of the pyridazine ring. This activation makes it a prime site for introducing a wide array of functional groups via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
The ethyl carboxylate group at the 3-position offers another handle for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be engaged in various amide bond-forming reactions or other transformations.
Synthesis of this compound
While various synthetic routes to pyridazine derivatives exist, a common and scalable approach to this compound involves a multi-step sequence starting from readily available precursors. One such reported synthesis of the analogous methyl ester involves a six-step process commencing with ethyl levulinate, encompassing cyclization, bromination, elimination, oxidation, esterification, and chlorination, affording the target compound in a good overall yield.[3]
Key Chemical Transformations: A Gateway to Molecular Diversity
The true synthetic utility of this compound lies in its ability to undergo a variety of predictable and high-yielding chemical reactions. These transformations provide access to a vast chemical space, enabling the rapid generation of diverse compound libraries for biological screening.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridazine ring renders the chlorine atom at the 6-position susceptible to nucleophilic attack. This SNAr reaction is a cornerstone of the chemistry of this building block, allowing for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.
Conceptual Workflow for Nucleophilic Aromatic Substitution
Caption: Generalized workflow for SNAr reactions.
Experimental Protocol: General Procedure for SNAr with Amines
A typical procedure involves dissolving this compound and a slight excess of the desired amine in a polar aprotic solvent such as DMSO or DMF.[4] A base, commonly potassium carbonate or triethylamine, is added to neutralize the HCl generated during the reaction. The mixture is then heated, typically between 80-120 °C, until the reaction is complete as monitored by TLC or LC-MS.[4] Workup usually involves dilution with water and extraction with an organic solvent, followed by purification via column chromatography.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product | Typical Conditions | Reference |
| Benzylamine | Ethyl 6-(benzylamino)pyridazine-3-carboxylate | K₂CO₃, DMF, 100 °C | [4] |
| Phenol | Ethyl 6-phenoxypyridazine-3-carboxylate | NaH, THF, reflux | [4] |
| Thiophenol | Ethyl 6-(phenylthio)pyridazine-3-carboxylate | K₂CO₃, DMF, 80 °C | [4] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these powerful transformations. The carbon-chlorine bond at the 6-position can be readily activated by a palladium(0) catalyst, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5] This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
In a typical Suzuki-Miyaura coupling, this compound, a boronic acid or its ester derivative (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are combined in a suitable solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water.[6][7] The reaction mixture is degassed and heated under an inert atmosphere (nitrogen or argon) until the starting material is consumed.[6] After cooling, the reaction is worked up and the product is purified by chromatography.
Table 2: Examples of Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Product | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Ethyl 6-phenylpyridazine-3-carboxylate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 | [6] |
| 4-Methoxyphenylboronic acid | Ethyl 6-(4-methoxyphenyl)pyridazine-3-carboxylate | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | 92 | [8] |
| 2-Thiopheneboronic acid | Ethyl 6-(thiophen-2-yl)pyridazine-3-carboxylate | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 78 | [8] |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to important alkynyl-substituted heterocycles.[9][10] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[9]
Experimental Protocol: General Procedure for Sonogashira Coupling
This compound, a terminal alkyne (1.2-2.0 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) are dissolved in a suitable solvent such as THF or DMF.[11][12] The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating.[11] Upon completion, the reaction mixture is worked up and the product is purified. A peer-reviewed paper describes the use of Ethyl 6-chloropyridine-3-carboxylate in a microwave-assisted Sonogashira coupling.[13]
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14][15] It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and amides.[16] This reaction is particularly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals.[17]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a typical Buchwald-Hartwig amination, this compound, an amine, a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), and a strong base (e.g., NaOt-Bu or K₃PO₄) are combined in an anhydrous, deoxygenated solvent such as toluene or dioxane.[18] The reaction is heated under an inert atmosphere until completion.[18] Careful selection of the ligand and base is often crucial for achieving high yields.
Hydrolysis of the Ethyl Ester
The ethyl carboxylate group of this compound can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This transformation is essential for subsequent modifications, such as amide bond formation.
Experimental Protocol: Hydrolysis of this compound
To a solution of this compound in a mixture of THF and water, an excess of lithium hydroxide (LiOH) is added.[19] The reaction mixture is stirred at ambient temperature for a short period, typically less than an hour.[19] Acidification of the reaction mixture with an acid like hydrochloric acid precipitates the 6-chloropyridazine-3-carboxylic acid, which can be collected by filtration.[19] A similar procedure has been reported for the hydrolysis of methyl 5-chloropyrazine-2-carboxylate using LiOH in water, highlighting a green chemistry approach.[20]
Applications in Drug Discovery and Development
The diverse reactivity of this compound makes it a highly sought-after intermediate in the synthesis of biologically active molecules. Pyridazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][21] The ability to readily introduce various substituents at the 6-position and modify the carboxylate functionality allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Conclusion: A Versatile Tool for the Modern Chemist
This compound is a powerful and versatile building block for organic synthesis. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides chemists with a reliable platform for the construction of complex molecular architectures. The insights and protocols presented in this guide are intended to empower researchers and drug development professionals to fully leverage the synthetic potential of this valuable intermediate in their pursuit of new chemical entities with therapeutic promise.
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An In-depth Technical Guide to the Solubility and Stability of Ethyl 6-chloropyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of Ethyl 6-chloropyridazine-3-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established principles of organic chemistry to offer valuable insights into its solubility and stability characteristics. The document is intended to serve as a foundational resource for researchers, enabling informed decisions in handling, formulation development, and analytical method design. Detailed hypothetical protocols for solubility assessment and forced degradation studies are provided as a starting point for laboratory investigation.
Introduction: The Significance of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyridazine core is a prevalent scaffold in a variety of biologically active molecules. The presence of a chloro-substituent and a carboxylate ester provides versatile handles for further chemical modifications, making it a valuable building block for the synthesis of complex pharmaceutical agents. A thorough understanding of its solubility and stability is paramount for its effective utilization in synthetic chemistry and for ensuring the quality, efficacy, and safety of any resulting drug substance.
This guide will systematically explore the anticipated solubility profile of this compound in a range of common solvents. Furthermore, it will delve into its chemical stability, postulating the most probable degradation pathways based on its functional groups and the known reactivity of the pyridazine ring system.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound and its close analogues is presented below.
| Property | Value (this compound) | Value (Mthis compound) | Value (Ethyl 6-chloropyridine-3-carboxylate) |
| Molecular Formula | C₇H₇ClN₂O₂[1] | C₆H₅ClN₂O₂[2] | C₈H₈ClNO₂ |
| Molecular Weight | 186.60 g/mol | 172.57 g/mol [2] | 185.61 g/mol |
| Appearance | Crystalline powder or powder, white to light brown | Not specified | Not specified |
| Melting Point | 146°C to 153°C | Not specified | 26-30 °C |
| CAS Number | 75680-92-1[1] | 65202-50-8[3] | 49608-01-7 |
Solubility Profile: A Predictive Analysis
Predicted Solubility:
-
High Solubility: In polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP), due to their ability to solvate the polar functionalities of the molecule.
-
Moderate to High Solubility: In chlorinated solvents like Dichloromethane (DCM) and Chloroform, owing to the presence of the chloro-substituent and the overall molecular structure.
-
Moderate Solubility: In esters like Ethyl acetate and ketones like Acetone, which can engage in dipole-dipole interactions.
-
Lower Solubility: In polar protic solvents like Methanol and Ethanol. While the ester can act as a hydrogen bond acceptor, the lack of a hydrogen bond donor on the molecule limits its interaction with protic solvents. For a related compound, 6-Chloropyridazine-3-carboxylic acid, solubility in deionized water is noted[4]. The ester, this compound, is expected to have lower aqueous solubility.
-
Poor Solubility: In non-polar hydrocarbon solvents such as Hexane and Heptane, due to the significant polarity of the ester and pyridazine moieties.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents at different temperatures.
Objective: To determine the solubility of this compound in a selection of pharmaceutically relevant solvents at ambient and elevated temperatures.
Materials:
-
This compound (purity >99%)
-
Selected solvents (e.g., Water, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane) of appropriate purity (e.g., HPLC grade).
-
Thermostatically controlled shaker or incubator.
-
Calibrated analytical balance.
-
Vials with screw caps.
-
Syringe filters (e.g., 0.45 µm PTFE).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a series of vials. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and 40 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette, avoiding any solid particles.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial.
-
Dilute the filtered solution with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.
-
-
Analysis:
-
Quantify the concentration of this compound in the diluted samples using a validated stability-indicating HPLC method (see Section 5 for a starting method).
-
Prepare a calibration curve using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L using the following formula: Solubility = (Concentration from HPLC * Dilution Factor) / Initial Volume of Supernatant
-
The following diagram illustrates the experimental workflow for solubility determination.
Figure 1: Experimental workflow for solubility determination.
Stability Profile and Potential Degradation Pathways
A comprehensive understanding of the chemical stability of this compound is crucial for its storage, handling, and formulation. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule[5][6].
Based on the structure of this compound, the following degradation pathways are anticipated:
-
Hydrolytic Degradation: The ester functionality is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (6-chloropyridazine-3-carboxylic acid) and ethanol. The rate of hydrolysis is expected to be significantly faster under basic conditions. The pyridazine ring itself is generally stable to hydrolysis, but extreme pH and temperature conditions could potentially lead to ring opening.
-
Oxidative Degradation: The pyridazine ring may be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species. The reaction would likely be initiated by common oxidizing agents such as hydrogen peroxide.
-
Photolytic Degradation: Halogenated aromatic compounds are often sensitive to light. Photodegradation could involve cleavage of the carbon-chlorine bond, leading to the formation of radical species and subsequent degradation products.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur. The specific degradation products would depend on the temperature and the presence of other reactive species.
The following diagram illustrates the potential degradation pathways of this compound.
Figure 2: Potential degradation pathways.
Experimental Protocol for Forced Degradation Studies
The following protocol provides a framework for conducting forced degradation studies on this compound to investigate its stability under various stress conditions.
Objective: To identify the degradation pathways and potential degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound (purity >99%)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (Acetonitrile, Methanol, Water)
-
Photostability chamber
-
Oven
-
HPLC-UV and HPLC-MS systems
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a defined period, monitoring for degradation. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV and visible light in a photostability chamber. A dark control should be run in parallel.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at a specified temperature (e.g., 80 °C) for a defined period. Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Analysis:
-
Analyze the stressed samples at various time points using a stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Use an HPLC-MS system to identify the mass of the degradation products to aid in structure elucidation.
-
Analytical Methodologies
A robust and validated analytical method is essential for the accurate quantification of this compound and its potential impurities or degradation products. A stability-indicating HPLC method is the preferred approach.
Starting Point for a Stability-Indicating HPLC Method
The following parameters can be used as a starting point for developing a stability-indicating RP-HPLC method. Method development and validation should be performed according to ICH guidelines.
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm, with a specific wavelength chosen based on the UV spectrum of the compound. |
| Injection Volume | 10 µL |
Method Validation Considerations:
-
Specificity: The method should be able to separate the main peak from any degradation products and process impurities. This is assessed by analyzing stressed samples.
-
Linearity: The method should demonstrate a linear relationship between concentration and peak area over a defined range.
-
Accuracy: The accuracy of the method should be determined by recovery studies.
-
Precision: Repeatability and intermediate precision should be evaluated.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be established to ensure the method is sensitive enough for its intended purpose.
-
Robustness: The method's performance should be evaluated by making small, deliberate changes to the chromatographic conditions.
Conclusion and Recommendations
This technical guide has provided a comprehensive, albeit predictive, analysis of the solubility and stability of this compound. The provided information, based on the chemical structure and data from analogous compounds, serves as a robust starting point for researchers. It is strongly recommended that the hypothetical protocols for solubility and forced degradation studies be performed to generate empirical data for this specific molecule. The development and validation of a stability-indicating analytical method is a critical next step for any project involving this compound. Careful attention to the potential for hydrolytic and photolytic degradation is advised during handling, storage, and formulation development.
References
- The pyridazine heterocycle in molecular recognition and drug discovery. (Source: PMC)
- Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. (Source: PubMed)
- A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydrochloride in Pharmaceutical Solid Dosage Forms.
- Synthesis of Mthis compound.
- Force Degradation for Pharmaceuticals: A Review. (Source: IJSDR)
-
Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. (Source: PLOS One, URL: [Link])
- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (Source: Pharmacia)
-
Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (Source: MDPI, URL: [Link])
- development of forced degradation and stability indicating studies for drug substance and drug product. (Source: International Journal of Research in Pharmacology & Pharmacotherapeutics)
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (Source: Not specified)
- Forced Degradation Studies for Biopharmaceuticals.
-
Mthis compound | C6H5ClN2O2 | CID 12379801. (Source: PubChem, URL: [Link])
- Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF.
- Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma | Journal of Pharmaceutical Negative Results.
- Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. (Source: Semantic Scholar)
-
Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines | Journal of the American Chemical Society. (Source: ACS Publications, URL: [Link])
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- 2. Mthis compound | C6H5ClN2O2 | CID 12379801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 65202-50-8|Mthis compound|BLD Pharm [bldpharm.com]
- 4. 6-クロロニコチン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
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The Unseen Pillar of Modern Chemistry: A Technical Guide to Ethyl 6-chloropyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Quintessential Intermediate
In the intricate tapestry of pharmaceutical and agrochemical development, certain molecules, while not active principles themselves, form the critical backbone upon which innovation is built. Ethyl 6-chloropyridazine-3-carboxylate stands as a testament to this, a seemingly simple heterocyclic compound that has quietly established itself as a cornerstone in the synthesis of a diverse array of complex, biologically active molecules. This guide delves into the multifaceted world of this essential building block, offering a comprehensive overview of its history, synthesis, properties, and pivotal role in the advancement of chemical sciences. We will explore the nuanced chemistry that makes this molecule a preferred scaffold for researchers and process chemists alike, providing not just data, but a deeper understanding of its utility and significance.
A Historical Perspective: Tracing the Emergence of a Key Synthetic Tool
While a singular "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the broader exploration of pyridazine chemistry throughout the 20th century. The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, has long been a subject of interest due to its presence in numerous biologically active compounds.[1] The development of synthetic methodologies to functionalize this core has been a continuous pursuit.
The increased focus on chlorinated pyridazine derivatives likely arose from the need for versatile intermediates in medicinal and agricultural chemistry. The chlorine atom at the 6-position provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups, a crucial step in the development of new molecular entities. The earliest patents and publications detailing the synthesis and use of related compounds suggest that this compound and its analogues became more prevalent in the latter half of the 20th century, coinciding with the expansion of the modern pharmaceutical and agrochemical industries.
The Art of Synthesis: From Precursors to a Versatile Intermediate
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on the availability and cost of starting materials, desired purity, and scalability of the process.
Pathway I: From Dihydroxy Precursors
A common and efficient method involves the chlorination of an ethyl 4,6-dihydroxypyridazine-3-carboxylate precursor.[2] This multi-step synthesis offers a reliable route to the target molecule.
Experimental Protocol:
-
Preparation of Ethyl 4,6-dihydroxypyridazine-3-carboxylate: This precursor is typically synthesized through the condensation of diethyl oxalate and hydrazine, followed by cyclization.
-
Chlorination: The dihydroxy intermediate is then subjected to chlorination.
-
To a nitrogen-purged flask containing Ethyl 4,6-dihydroxypyridazine-3-carboxylate (1 equivalent), phosphorus oxychloride (POCl₃, approximately 20 equivalents) is added.[2]
-
The reaction mixture is heated to 100°C and stirred for several hours (typically 3-4 hours).[2]
-
After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure.[2]
-
The residue is carefully poured into ice water and extracted with an organic solvent such as ethyl acetate.[2]
-
The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography to yield this compound.[2]
-
Causality in Experimental Choices:
-
Phosphorus oxychloride (POCl₃): This is a powerful chlorinating and dehydrating agent, ideal for converting hydroxyl groups on the pyridazine ring to chlorine atoms.
-
Excess POCl₃: Using a large excess of the reagent ensures the complete conversion of the dihydroxy starting material.
-
Nitrogen atmosphere: This prevents the introduction of moisture, which could react with the phosphorus oxychloride.
-
Ice water quench: This is a critical step to safely decompose the reactive excess POCl₃ and to precipitate the product.
Synthesis Workflow: Dihydroxy Precursor Route
Caption: Synthesis of this compound from a dihydroxy precursor.
Pathway II: From Ethyl Levulinate (for the Methyl Ester Analogue)
A multi-step synthesis starting from the readily available ethyl levulinate has been reported for the corresponding methyl ester, Mthis compound.[3] This pathway involves cyclization, bromination, elimination, oxidation, esterification, and finally chlorination. While this specific protocol is for the methyl ester, a similar strategy could be adapted for the ethyl ester.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O₂ | [4] |
| Molecular Weight | 186.6 g/mol | [4] |
| Appearance | White to light brown crystalline powder | [5] |
| Melting Point | 146°C to 153°C | [5] |
| CAS Number | 75680-92-1 | [4] |
Spectroscopic Data Interpretation:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and two distinct signals for the aromatic protons on the pyridazine ring.
-
¹³C NMR: The carbon NMR spectrum would reveal signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the four distinct carbons of the pyridazine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹) and characteristic absorptions for the C-Cl bond and the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of about one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.
The Role in Drug Discovery and Agrochemicals: A Versatile Scaffold
The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with significant biological activity. The presence of both a reactive chlorine atom and an ester functional group allows for a wide range of chemical transformations.
Key Reactions and Transformations
The pyridazine ring in this compound can undergo a variety of reactions, making it a valuable building block:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reaction is fundamental to building molecular diversity.
-
Ester Manipulation: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to an alcohol.
-
Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-nitrogen bonds.
Key Synthetic Transformations
Caption: Key synthetic transformations of this compound.
Applications in Pharmaceutical Synthesis
The pyridazine moiety is a well-established pharmacophore found in a variety of drugs with diverse therapeutic activities, including antihypertensive, cardiotonic, antiviral, and anticancer effects.[1] this compound serves as a key starting material for the synthesis of numerous pharmaceutical candidates. For instance, it is a potential intermediate in the synthesis of Zerdaxazine, a compound that has been investigated for its antipsychotic properties.
Agrochemical Applications
Pyridazine derivatives have also found significant application in the agrochemical industry as herbicides, insecticides, and plant growth regulators.[1] The structural motifs accessible from this compound are relevant to the development of new and effective crop protection agents.
Conclusion: An Enduring Legacy in Chemical Synthesis
This compound is more than just a chemical reagent; it is a testament to the power of well-designed molecular building blocks. Its strategic combination of a reactive chloro-substituent and a modifiable ester group on a stable heterocyclic core has made it an invaluable tool for chemists in both academic and industrial settings. As the quest for novel pharmaceuticals and agrochemicals continues, the demand for versatile and reliable intermediates like this compound is set to grow. Its legacy is not in its own biological activity, but in the vast and ever-expanding library of innovative molecules that it has enabled.
References
-
Synthesis of Mthis compound. ResearchGate. Available at: [Link]
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- 5. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
An In-Depth Technical Guide to the Commercial Availability and Application of Ethyl 6-chloropyridazine-3-carboxylate
Introduction: Identifying a Key Heterocyclic Building Block
In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of starting materials is paramount. Ethyl 6-chloropyridazine-3-carboxylate (CAS No. 75680-92-1) has emerged as a pivotal heterocyclic building block, valued for its unique electronic properties and versatile reactivity.[1][2] This guide provides an in-depth analysis of its commercial availability, key physicochemical characteristics, synthetic considerations, and critical applications, tailored for researchers and development professionals. The inherent reactivity of the pyridazine core, combined with the strategic placement of a chloro-substituent and an ethyl ester, makes this molecule a highly sought-after intermediate for creating diverse and complex molecular architectures, particularly within the pharmaceutical industry.[3][4]
Section 1: Commercial Sourcing and Availability
This compound is readily available from a range of specialized chemical suppliers. Our internal evaluation indicates that it is typically offered as a crystalline powder with purity levels suitable for most research and development applications, commonly around 95% as determined by HPLC.[1] The compound is generally supplied in quantities ranging from grams to kilograms, catering to both small-scale laboratory synthesis and larger pilot-scale projects.
When sourcing this material, it is crucial to consider not only the purity but also the supplier's ability to provide a comprehensive Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). This documentation is essential for both experimental reproducibility and ensuring safe laboratory practices.
Table 1: Key Commercial Suppliers and Product Specifications
| Supplier | Product Name | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Thermo Scientific Chemicals | This compound | 95% | 75680-92-1 | C₇H₇ClN₂O₂ | 186.6 |
| Sigma-Aldrich | Ethyl 6-chloropyridine-3-carboxylate* | 97% | 49608-01-7 | C₈H₈ClNO₂ | 185.61 |
| BLDpharm | Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate** | N/A | 1150566-27-0 | N/A | N/A |
| Labchem | This compound | 95% | 75680-92-1 | C₇H₇ClN₂O₂ | 186.6 |
*Note: This is a pyridine derivative, not a pyridazine, but is often a related search result. Researchers should ensure they are sourcing the correct pyridazine isomer.[5][6] **Note: This is a related but more complex fused-ring system.[7]
Section 2: Physicochemical Profile and Handling
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 75680-92-1 | [1] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |
| Molecular Weight | 186.6 g/mol | [1] |
| Appearance | White Crystalline Powder | [1] |
| Melting Point | 149.0°C to 152.0°C | [1] |
| SMILES | CCOC(=O)C1=NN=C(C=C1)Cl | [1][2] |
| InChI Key | GVSVPKDEHFOXSW-UHFFFAOYSA-N | [1][2] |
Safety and Handling Protocol
As a chlorinated heterocyclic compound, this compound requires careful handling. The primary hazards identified in supplier Safety Data Sheets (SDS) include skin irritation, serious eye irritation, and potential respiratory irritation.[1][8] It is also classified as harmful if swallowed.[1][8]
Mandatory Handling Workflow:
Caption: Standard laboratory workflow for safely handling this compound.
Precautionary Statements (Summary):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Section 3: Synthetic Routes and Core Reactivity
While this guide focuses on commercial availability, understanding the synthesis of this compound provides context for its cost and potential impurities. The synthesis of the related methyl ester has been reported starting from ethyl levulinate via a multi-step process involving cyclization, bromination, elimination, oxidation, esterification, and chlorination.[10] This highlights the multi-step nature of its production.
The true value of this molecule lies in its predictable reactivity, which allows for its use as a versatile scaffold. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, providing a key handle for introducing a wide range of functional groups. The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid or converted to amides, further expanding its synthetic utility.
Sources
- 1. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 4. nbinno.com [nbinno.com]
- 5. エチル 6-クロロピリジン-3-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Sigma Aldrich Ethyl 6-chloropyridine-3-carboxylate 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 7. 1150566-27-0|Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate|BLD Pharm [bldpharm.com]
- 8. watson-int.com [watson-int.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling of Ethyl 6-chloropyridazine-3-carboxylate
Abstract
Pyridazine scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in a range of therapeutic agents and functional materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, offering a powerful tool for the functionalization of such heterocyclic systems.[3][4] This document provides a detailed protocol and technical guide for the successful Suzuki-Miyaura coupling of Ethyl 6-chloropyridazine-3-carboxylate, an electron-deficient heteroaryl chloride. We will delve into the mechanistic rationale behind component selection, provide a step-by-step experimental procedure, and offer a comprehensive troubleshooting guide to address common challenges associated with coupling unactivated heteroaryl chlorides.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (like a boronic acid) and an organohalide.[5][6] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the heteroaryl chloride (R¹-X), forming a Pd(II) complex. This is often the rate-determining step, particularly for less reactive chlorides.[6][9]
-
Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the organoboron reagent by a base, which forms a more nucleophilic boronate "ate" complex.[10][11]
-
Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][8]
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and the SPhos Pd G3 precatalyst (0.02 mmol). [9]2. Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. [9]Oxygen can lead to unwanted side reactions, such as the homocoupling of the boronic acid. [12]3. Solvent Addition: Add the degassed 1,4-dioxane (9.0 mL) and degassed water (1.0 mL) via syringe. The mixture may be a suspension.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously. A color change to dark brown or black is typically observed as the active Pd(0) species is formed. [13]5. Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the starting heteroaryl chloride is consumed (typically 4-12 hours).
-
Work-up and Extraction: Once complete, cool the reaction mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL). [7]7. Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. [14]The resulting crude residue should be purified by flash column chromatography on silica gel to afford the pure coupled product.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following table addresses common issues.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive Catalyst: Oxygen contamination or poor quality precatalyst. 2. Insufficiently Strong Base: K₃PO₄ may be hydrated or of poor quality. 3. Low Temperature: Reaction may require more thermal energy. | 1. Ensure a rigorously inert atmosphere. Use a fresh, high-quality precatalyst. Consider a different ligand system (e.g., XPhos). [9] 2. Use freshly opened, finely ground K₃PO₄. Consider switching to Cs₂CO₃. 3. Increase temperature in 10 °C increments, but do not exceed the solvent's boiling point. |
| Significant Protodeboronation (Boronic acid is converted to Ar-H) | 1. Excess Water or Non-degassed Solvents. 2. Base is too strong or reaction time is too long. 3. High Temperature. | 1. Use anhydrous solvents or precisely control the amount of degassed water. [9] 2. Switch to a milder base like K₂CO₃ or Na₂CO₃. [15]Stop the reaction as soon as the starting material is consumed. 3. Reduce the reaction temperature. |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen. 2. Catalyst decomposition leading to Pd black formation. | 1. Improve the degassing procedure (freeze-pump-thaw cycles for solvents) and ensure a tight seal on the reaction vessel. [12] 2. Use a more stable precatalyst or slightly increase catalyst loading. |
| Hydrolysis of Ester Group | 1. Base is too strong (e.g., hydroxides). 2. Prolonged heating in the presence of water and base. | 1. Avoid strong bases like NaOH or KOH. K₃PO₄ or K₂CO₃ are generally safe for esters. [10][11] 2. Minimize reaction time and water content if hydrolysis is a persistent issue. |
Conclusion
The Suzuki-Miyaura coupling provides an exceptionally effective method for the C-C bond functionalization of this compound. The key to success lies in recognizing the challenges posed by the heteroaryl chloride substrate and employing a highly active catalyst system, typically one based on bulky, electron-rich biaryl phosphine ligands. By following this detailed protocol, maintaining a strictly inert atmosphere, and carefully selecting high-quality reagents, researchers can reliably synthesize a diverse array of substituted pyridazine derivatives for applications in drug discovery and materials science.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]
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Fernandes, S. S. M., et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 2018, 23(11), 3014. Available from: [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
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Fernandes, S. S. M., et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC, NIH, 2018-11-18. Available from: [Link]
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ResearchGate. (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018-11-11). Available from: [Link]
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ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Available from: [Link]
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OUCI. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro. Available from: [Link]
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ResearchGate. Suzuki coupling reactions of aryl chlorides | Download Scientific Diagram. Available from: [Link]
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Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019-06-05). Available from: [Link]
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ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. Available from: [Link]
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University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available from: [Link]
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ResearchGate. Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (2025-08-10). Available from: [Link]
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ResearchGate. Suzuki‐Miyaura cross‐coupling of imidazo[1,2‐b]pyridazine with boronic... Available from: [Link]
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Smith, C. D., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, RSC Publishing, 2016-08-09. DOI:10.1039/C6SC02118B. Available from: [Link]
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ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. Available from: [Link]
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Martin, R. & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, NIH. Available from: [Link]
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PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003 May-Jun). Available from: [Link]
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ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. Available from: [Link]
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Wordpress. Use of Base Metals in Suzuki Coupling. (2025-12-17). Available from: [Link]
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ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. Available from: [Link]
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Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021-07-09). Available from: [Link]
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ResearchGate. Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. | Request PDF. (2025-08-07). Available from: [Link]
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arkat usa. Recent progress in the synthesis of pyridinylboronic acids and esters. Available from: [Link]
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CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
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Smith, C. D., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Available from: [Link]
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MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
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DOI. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Available from: [Link]
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Application Notes and Protocols for the Synthesis of Pyridazine Derivatives from Ethyl 6-chloropyridazine-3-carboxylate
Introduction: The Versatility of the Pyridazine Scaffold
Pyridazine and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are ubiquitous in modern science. Their unique electronic properties and structural features have positioned them as privileged scaffolds in medicinal chemistry, agrochemicals, and materials science.[1][2] Molecules incorporating the pyridazine core exhibit a wide spectrum of biological activities, including antihypertensive, cardiotonic, antiviral, and anticancer effects.[1]
Ethyl 6-chloropyridazine-3-carboxylate is an exceptionally valuable and versatile starting material for accessing a diverse library of these important compounds.[3] Its structure features two primary, orthogonally reactive sites:
-
The C6-Chloro Substituent: The electron-deficient nature of the pyridazine ring makes this position highly susceptible to nucleophilic aromatic substitution (SNAr) and a prime site for modern palladium-catalyzed cross-coupling reactions.
-
The C3-Ethyl Carboxylate Group: This ester functionality can be readily transformed into a variety of other functional groups, including carboxylic acids, amides, alcohols, and hydrazides, further expanding the synthetic possibilities.
This guide provides an in-depth exploration of the key synthetic transformations originating from this compound, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and chemical development.
Core Synthetic Pathways from this compound
The strategic functionalization of this compound allows for the systematic construction of complex molecular architectures. The following diagram illustrates the primary synthetic routes that will be discussed in detail.
Caption: Key synthetic transformations of this compound.
Functionalization at the C6-Position
The chlorine atom at the C6 position is the most common site for initial derivatization due to its reactivity in both classical and modern coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale: The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho and para to the nitrogen atoms. The reaction proceeds via an addition-elimination mechanism, forming a stabilized anionic intermediate known as a Meisenheimer complex before the chloride leaving group is expelled.[4] This pathway is highly effective for strong nucleophiles like amines, alkoxides, and thiolates.
Experimental Protocol: General Procedure for SNAr with Amines
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) to a concentration of 0.1-0.5 M.
-
Addition of Nucleophile: Add the desired amine (1.1-1.5 equiv.) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 equiv.), to act as a scavenger for the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature and pour it into ice-water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 6-amino-pyridazine derivative.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMF | 100 | 85-95 |
| Benzylamine | DIPEA | NMP | 110 | 80-90 |
| Sodium Methoxide | N/A | Methanol | Reflux | 90-98 |
| Thiophenol | K₂CO₃ | Acetonitrile | 80 | 75-85 |
Table 1: Representative conditions for SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is effective, its scope can be limited by the availability and reactivity of nucleophiles. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for constructing C-C, C-N, and C-S bonds under generally milder conditions with exceptional functional group tolerance.
Mechanistic Rationale: The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C6 position of the pyridazine and an aryl or vinyl group from an organoboron reagent. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with base), and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[5][6][7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To a microwave vial or Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base, typically 2M aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Solvent Addition: Add a solvent system, commonly a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O or DME/H₂O (4:1 ratio).
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction Conditions: Seal the vessel and heat the reaction to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-12 hours. Monitor by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the 6-arylpyridazine derivative.[8]
Mechanistic Rationale: The Buchwald-Hartwig amination is a powerful alternative to classical SNAr for forming C-N bonds.[9][10] It has a remarkably broad substrate scope, allowing for the coupling of even weakly nucleophilic amines with aryl halides. The mechanism is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination.[11][12] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step, which is often rate-limiting.[13]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), 1.4 equiv.).
-
Solvent and Substrates: Add a dry, deoxygenated solvent such as toluene or 1,4-dioxane. Add this compound (1.0 equiv.) followed by the amine coupling partner (1.2 equiv.).
-
Reaction Conditions: Seal the flask and heat to 80-110 °C for 12-24 hours, until TLC or LC-MS analysis indicates completion.
-
Work-up: Cool the reaction to room temperature, quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl), and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.
Mechanistic Rationale: The Sonogashira coupling is the premier method for installing an alkynyl group onto an aryl halide.[14] The reaction typically employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[15] The palladium catalyst undergoes oxidative addition into the C-Cl bond. Simultaneously, the copper(I) salt reacts with the terminal alkyne and a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-complex, followed by reductive elimination to yield the C-alkynylated product.[16][17]
Experimental Protocol: Sonogashira Coupling
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 5-10 mol%).
-
Solvent and Reagents: Dissolve the solids in a suitable solvent, usually a mixture of an amine base (like triethylamine or diisopropylamine) and another organic solvent (like THF or DMF). The amine serves as both a solvent and the base.
-
Inert Atmosphere: Degas the solution with argon or nitrogen for 15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction Conditions: Stir the reaction at room temperature or heat gently (40-60 °C) for 2-16 hours. Monitor the reaction by TLC.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Functionalization at the C3-Ester Position
The ethyl ester at the C3 position is a robust handle for a second wave of derivatization, allowing for the introduction of new functionalities and pharmacophores.
Synthesis of 6-Chloropyridazine-3-carbohydrazide
Rationale: The conversion of the ester to a carbohydrazide (also known as an acyl hydrazide) is a pivotal transformation. Hydrazides are key building blocks for constructing a variety of other five- and six-membered heterocyclic rings (e.g., oxadiazoles, triazoles, pyrazoles) and can act as versatile linkers in drug conjugates.[18][19] The reaction proceeds via nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the ethoxide from the ester.[20][21]
Experimental Protocol: Hydrazinolysis of the Ester
-
Reagent Preparation: Dissolve this compound (1.0 equiv.) in a protic solvent such as ethanol or isopropanol (approx. 0.2 M).
-
Hydrazine Addition: Add hydrazine monohydrate (N₂H₄·H₂O) or anhydrous hydrazine (3.0-5.0 equiv.) to the solution. Caution: Hydrazine is highly toxic and potentially explosive; handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-90 °C) and stir for 2-6 hours. The product often precipitates out of the solution as a white or off-white solid upon cooling.
-
Work-up and Isolation: Cool the reaction mixture to 0-5 °C in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold ethanol and then with diethyl ether to remove residual solvent and impurities. Dry the solid under vacuum. The product, 6-chloropyridazine-3-carbohydrazide, is often of sufficient purity for subsequent steps without further purification.
Synthesis of 6-Chloropyridazine-3-carboxamides
Rationale: Amide bond formation is fundamental in medicinal chemistry. The C3-ester can be converted to a primary, secondary, or tertiary amide. While direct amidation with amines is possible, it often requires harsh conditions. A more reliable two-step procedure involves saponification to the carboxylic acid followed by standard amide coupling.[1]
Experimental Protocol: Saponification and Amidation
Step A: Saponification to the Carboxylic Acid
-
Dissolve this compound (1.0 equiv.) in a mixture of THF or ethanol and water (e.g., 3:1).
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equiv.) and stir at room temperature for 4-12 hours.
-
Monitor by TLC until the starting ester is consumed.
-
Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.
-
Collect the precipitated 6-chloropyridazine-3-carboxylic acid by filtration, wash with cold water, and dry under vacuum.
Step B: Amide Coupling
-
Suspend the 6-chloropyridazine-3-carboxylic acid (1.0 equiv.) in dichloromethane (DCM) or DMF.
-
Add an amide coupling reagent such as HATU (1.1 equiv.) or EDC/HOBt (1.1 equiv. each), followed by a tertiary amine base like DIPEA (2.0 equiv.).
-
Stir for 10 minutes, then add the desired primary or secondary amine (1.1 equiv.).
-
Stir at room temperature for 6-24 hours.
-
Upon completion, dilute with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Conclusion
This compound stands as a cornerstone starting material in heterocyclic chemistry. Its dual reactive sites at the C3 and C6 positions provide a robust platform for generating vast chemical diversity. Through a strategic combination of nucleophilic aromatic substitution, modern palladium-catalyzed cross-coupling reactions, and transformations of the carboxylate group, researchers can efficiently synthesize a wide array of pyridazine derivatives for applications in drug discovery, agrochemicals, and materials science. The protocols and insights provided herein serve as a practical guide for harnessing the full synthetic potential of this invaluable building block.
References
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Organics. [Link]
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Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules. [Link]
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Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2022). RSC Advances. [Link]
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Synthesis of Mthis compound. (2016). ResearchGate. [Link]
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Synthesis of pyridazine and pyridopyridazine derivatives. (n.d.). Universidade do Minho Repository. [Link]
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Sonogashira coupling. (n.d.). Wikipedia. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024). YouTube. [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2023). Molecules. [Link]
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The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
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Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates. (2012). Current Chemistry Letters. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules. [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2009). Molecules. [Link]
-
The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (2006). Organic Chemistry Portal. [Link]
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Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2014). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2012). ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
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Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2024). Chemistry LibreTexts. [Link]
-
Mthis compound. (n.d.). PubChem. [Link]
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Application Notes and Protocols: Amide Bond Formation with Ethyl 6-chloropyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the Pyridazine-3-carboxamide Scaffold
The pyridazine ring is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that are advantageous in drug design.[1] With its inherent polarity, dual hydrogen-bonding capacity, and a high dipole moment, the pyridazine nucleus often serves as a bioisosteric replacement for phenyl rings, contributing to improved pharmacokinetic profiles.[1] Specifically, the pyridazine-3-carboxamide moiety is a cornerstone in the development of a diverse array of therapeutic agents, including potent anticancer drugs and selective cannabinoid receptor 2 (CB2) agonists.[2]
Ethyl 6-chloropyridazine-3-carboxylate is a key building block for accessing this valuable chemical space. Its bifunctional nature—an electrophilic ester at the C3 position and a halogenated site at C6—allows for sequential and regioselective modifications, making it an attractive starting material for generating compound libraries in drug discovery campaigns. This guide provides a comprehensive overview of the strategies and detailed protocols for the efficient formation of amide bonds starting from this versatile reagent.
Mechanistic Considerations and Strategic Approaches
The formation of an amide bond from this compound and an amine can be approached through two primary strategies, each with distinct advantages and considerations. The choice of method will largely depend on the nucleophilicity of the amine, the desired scale of the reaction, and the overall synthetic sequence.
Strategy 1: Direct Aminolysis
Direct aminolysis is a one-step process where the amine directly displaces the ethoxy group of the ester. This method is the most atom-economical but is generally limited to highly nucleophilic and unhindered primary or secondary amines. The reaction often requires elevated temperatures to proceed at a reasonable rate due to the lower reactivity of the ethyl ester compared to more activated carboxylic acid derivatives.
Causality Behind Experimental Choices: The direct aminolysis of esters is a classic nucleophilic acyl substitution. The reaction is driven by the nucleophilic attack of the amine on the ester carbonyl. The electron-withdrawing nature of the pyridazine ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack than a simple alkyl or aryl ester. However, the stability of the ethyl ester often necessitates heating to overcome the activation energy barrier. The use of a sealed vessel is recommended when using volatile amines or when heating above the boiling point of the solvent or amine to maintain the concentration of reactants.
Strategy 2: Two-Step Hydrolysis and Coupling
A more universally applicable and often higher-yielding approach involves a two-step sequence:
-
Hydrolysis: The ethyl ester is first saponified to the corresponding 6-chloropyridazine-3-carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled with the amine using standard peptide coupling reagents.
This strategy is compatible with a much broader range of amines, including less nucleophilic anilines and sterically hindered amines.
Causality Behind Experimental Choices: This method circumvents the lower reactivity of the ethyl ester by converting it into a carboxylic acid, which can then be activated in situ. Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or an alternative such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU) are frequently employed.[3] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like racemization in the case of chiral carboxylic acids) and reacts efficiently with the amine to form the desired amide. The addition of a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is often necessary to neutralize the hydrochloride salt of EDC and the proton released during the reaction.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is harmful if swallowed and causes skin and eye irritation.[4]
Materials and Reagents
| Reagent/Material | Typical Grade/Purity | Supplier Example |
| This compound | >95% | Thermo Scientific |
| Amine (Aliphatic or Aromatic) | >98% | Sigma-Aldrich, Combi-Blocks |
| Lithium Hydroxide (LiOH) | ACS Reagent Grade | Fisher Scientific |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | >98% | Oakwood Chemical |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous, >97% | TCI America |
| Diisopropylethylamine (DIPEA) | >99% | Acros Organics |
| Dichloromethane (DCM) | Anhydrous, >99.8% | EMD Millipore |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | J.T.Baker |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich |
| Methanol (MeOH) | ACS Grade | VWR Chemicals |
| Ethyl Acetate (EtOAc) | ACS Grade | BDH |
| Hexanes | ACS Grade | Macron Fine Chemicals |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Alfa Aesar |
| Hydrochloric Acid (HCl) | 1N Solution | Ricca Chemical |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | LabChem |
Protocol 1: Direct Aminolysis with a Primary Aliphatic Amine
This protocol is suitable for reactive primary amines like benzylamine.
Workflow Diagram:
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- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes & Protocols: Ethyl 6-chloropyridazine-3-carboxylate as a Versatile Building Block for Agrochemical Synthesis
Abstract
The pyridazine scaffold is a privileged structure in modern agrochemistry, forming the core of numerous herbicides, insecticides, and fungicides.[1][2] Ethyl 6-chloropyridazine-3-carboxylate has emerged as a highly valuable and versatile starting material for the synthesis of these complex agrochemical active ingredients. Its strategic placement of a reactive chlorine atom and an ester moiety allows for sequential, regioselective functionalization, providing a robust platform for generating diverse molecular libraries. This guide provides an in-depth exploration of the key chemical transformations involving this building block, complete with detailed, field-proven protocols designed for researchers and scientists in the agrochemical development sector.
Introduction: The Strategic Value of the Pyridazine Core
Nitrogen-containing heterocycles are fundamental to the design of modern pesticides.[3] The pyridazine ring, a 1,2-diazine, is of particular interest due to its unique electronic properties and ability to engage in specific biological interactions.[1][4] The incorporation of a pyridazine core can influence a molecule's metabolic stability, transport properties, and binding affinity to target enzymes or receptors.[4] Several commercial agrochemicals, including the herbicide pyridate, feature this heterocyclic system, underscoring its importance in crop protection.[2]
This compound serves as an ideal entry point into this chemical space. The molecule possesses two distinct reactive centers:
-
The C6-Chloro Group: An excellent leaving group for nucleophilic aromatic substitution (SNAr) and a reactive handle for transition metal-catalyzed cross-coupling reactions.
-
The C3-Ethyl Ester: Readily modified via hydrolysis, amidation, or reduction to introduce further diversity.
This dual reactivity allows for a modular approach to synthesis, enabling the systematic exploration of structure-activity relationships (SAR) crucial for optimizing herbicidal, insecticidal, or fungicidal efficacy.
Physicochemical Properties & Reactivity Profile
A thorough understanding of the substrate's properties is critical for successful reaction design and scale-up.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 65202-50-8 (for the methyl ester) | [5] |
| Molecular Formula | C₇H₇ClN₂O₂ | [6] |
| Molecular Weight | 186.59 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 86-90 °C | [7] |
| Boiling Point | ~353 °C at 760 mmHg (Predicted) | [8] |
| Flash Point | 110 °C (230 °F) - closed cup | [9] |
(Note: Some sources may refer to the closely related methyl ester, CAS 65202-50-8[5], or other chlorinated pyridazine carboxylates[8][10]. Properties are for the ethyl ester unless otherwise specified.)
Reactivity Overview:
The electron-deficient nature of the pyridazine ring, further enhanced by the two nitrogen atoms, facilitates nucleophilic attack at the chlorinated C6 position. The ester at C3 provides a secondary site for derivatization, typically addressed after the modification at C6.
Caption: Reactive sites on this compound.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[11][12] This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are prevalent motifs in agrochemicals.[13] By coupling this compound with various aryl or heteroaryl boronic acids, a diverse array of precursors for active ingredients can be generated.
Protocol 1: Synthesis of Ethyl 6-Arylpyridazine-3-carboxylate
This protocol details a general procedure for the Suzuki coupling of an arylboronic acid with the title compound.
Causality and Experimental Insights:
-
Catalyst System: A palladium(0) species, generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is the active catalyst. A phosphine ligand (e.g., SPhos, P(t-Bu)₃) is crucial for stabilizing the palladium center and facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[11][14]
-
Base: A base, such as K₂CO₃ or K₃PO₄, is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[11]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used. Water helps to dissolve the inorganic base and can accelerate the reaction.[11] Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Caption: Experimental workflow for Suzuki cross-coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired ethyl 6-arylpyridazine-3-carboxylate.
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridazine ring makes the C6-Cl bond highly susceptible to displacement by nucleophiles. This SNAr reaction is a straightforward and efficient method for introducing O-, N-, and S-linked substituents, which are key functional groups in many agrochemicals.
Protocol 2: Synthesis of Ethyl 6-(aryloxy)pyridazine-3-carboxylate
This protocol outlines the reaction with a substituted phenol to form a diaryl ether linkage, a common substructure in herbicides.
Causality and Experimental Insights:
-
Nucleophile Activation: A base (e.g., K₂CO₃, Cs₂CO₃) is used to deprotonate the phenol, generating the more potent phenoxide nucleophile. Cesium carbonate is often more effective due to its higher solubility and the "cesium effect," which can enhance reaction rates.
-
Solvent: A polar aprotic solvent such as DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) is ideal. These solvents effectively solvate the cation of the base, leaving the nucleophile more "naked" and reactive, thereby accelerating the SNAr reaction.
-
Temperature: Moderate heating is typically required to overcome the activation energy of the reaction.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted phenol (1.1 equiv) in a polar aprotic solvent like DMF.
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 1.5 equiv), to the solution and stir for 15-20 minutes at room temperature to form the phenoxide.
-
Substrate Addition: Add this compound (1.0 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the mixture to room temperature and pour it into ice-water. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by recrystallization or flash column chromatography.
Secondary Application: Derivatization via Amidation
Many final agrochemical products are amides rather than esters, as the amide bond can offer improved metabolic stability and form crucial hydrogen bonds with biological targets. The ethyl ester of the pyridazine core can be easily converted to an amide.[2]
Protocol 3: Synthesis of 6-Substituted-pyridazine-3-carboxamide
This protocol describes the conversion of the ethyl ester (product from Protocol 1 or 2) into a primary amide using ammonia.[2]
Step-by-Step Methodology:
-
Setup: Place the starting ethyl 6-substituted-pyridazine-3-carboxylate (1.0 equiv) into a high-pressure reaction vessel.
-
Reagent Addition: Add a solvent such as ethanol, followed by a concentrated aqueous solution of ammonia (e.g., 25% NH₄OH).[2]
-
Inert Atmosphere: Seal the vessel and purge with nitrogen three times.
-
Reaction: Heat the mixture with stirring to approximately 100 °C for 6-12 hours.[2]
-
Isolation: After the reaction is complete, cool the vessel to ~5 °C and stir for 1 hour to induce crystallization.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield the target carboxamide.[2]
Safety and Handling
This compound and its derivatives should be handled with appropriate care in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]
-
Pictograms: GHS07 (Exclamation Mark).[9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat. For handling the solid, a dust mask (type N95) is recommended.[9]
-
Storage: Store in a cool, dry place away from incompatible materials. The material is a combustible solid.[9]
Conclusion
This compound is a powerful and economically significant building block for the agrochemical industry. Its well-defined reactivity allows for the predictable and efficient synthesis of a vast number of derivatives through robust chemical transformations like Suzuki cross-coupling and nucleophilic aromatic substitution. The protocols outlined in this guide provide a solid foundation for researchers to leverage this versatile intermediate in the discovery and development of next-generation crop protection agents.
References
- Exploring Ethyl 4,6-Dichloropyridazine-3-Carboxylate: A Key Pharmaceutical Intermediate. (n.d.). Google Cloud.
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2025). MDPI.
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. Retrieved January 3, 2026, from [Link]
-
ETHYL 4,6-DICHLOROPYRIDAZINE-3-CARBOXYLATE: High Purity Chemical Intermediate for Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]
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AN OVERVIEW OF APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN AGRICULTURAL FIELD. (2022). IJFANS. Retrieved January 3, 2026, from [Link]
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This compound, 95%. (n.d.). Labchem. Retrieved January 3, 2026, from [Link]
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Synthesis of Mthis compound. (2025). ResearchGate. Retrieved January 3, 2026, from [Link]
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Pyridazine derived drugs (a) and agrochemicals (b). (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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The pyridazine heterocycle in molecular recognition and drug discovery. (2023). PMC. Retrieved January 3, 2026, from [Link]
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This compound, 95% 1GR. (n.d.). E Labotech2000. Retrieved January 3, 2026, from [Link]
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Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. (n.d.). The Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]
-
Ethyl 4,6-dichloropyridazine-3-carboxylate. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. (2024). ACS Publications. Retrieved January 3, 2026, from [Link]
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Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 3, 2026, from [Link]
-
Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. (n.d.). DOI. Retrieved January 3, 2026, from [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
-
Mthis compound. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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6-Chloropyridazine-3-carboxamide. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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Application Notes and Protocols: Nucleophilic Substitution Reactions of Ethyl 6-chloropyridazine-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of Ethyl 6-chloropyridazine-3-carboxylate. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to the strategic importance of the pyridazine scaffold in bioactive molecules.[1][2][3] This document elucidates the underlying principles governing the reactivity of the C6-chloro substituent, offers detailed, field-tested protocols for its substitution with various nucleophiles, and presents quantitative data to guide experimental design. By explaining the causality behind procedural steps, this guide aims to empower researchers, scientists, and drug development professionals to efficiently synthesize novel pyridazine derivatives.
Introduction: The Strategic Value of the Pyridazine Core
The pyridazine ring system is a privileged scaffold in drug discovery, prized for its unique physicochemical properties.[1] Characterized by a high dipole moment and robust hydrogen-bonding capacity, the pyridazine moiety can significantly influence a molecule's interaction with biological targets, improve pharmacokinetic profiles, and reduce off-target effects like hERG potassium channel interactions.[1] this compound serves as a key intermediate for accessing a diverse library of functionalized pyridazines. The electron-deficient nature of the diazine ring, further activated by the C3-ester and the adjacent ring nitrogen, renders the C6-chloro group highly susceptible to displacement by a wide array of nucleophiles.[4][5] This predictable reactivity makes it an ideal substrate for introducing molecular diversity late in a synthetic sequence.
Mthis compound, a closely related analog, is highlighted as a key intermediate in the development of antitumor agents, blood-lipid-lowering drugs, and insecticides.[6] The protocols and principles outlined herein are directly applicable to this and similar pyridazine systems.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The substitution of the chlorine atom on this compound proceeds via a bimolecular addition-elimination mechanism, commonly known as the SNAr pathway.[7] This process is distinct from SN1 and SN2 reactions observed in aliphatic systems.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile (Nu-) on the electron-deficient carbon atom bonded to the chlorine (C6). This attack is facilitated by the strong electron-withdrawing effect of the two adjacent nitrogen atoms in the pyridazine ring.[5][8] The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7] The aromaticity of the ring is temporarily broken in this step.
Step 2: Elimination of the Leaving Group and Re-aromatization The Meisenheimer complex is a high-energy intermediate. Aromaticity is restored through the expulsion of the chloride ion, which is a good leaving group. This step is typically fast and results in the formation of the substituted pyridazine product.
While this two-step model is widely accepted, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, where the bond-forming and bond-breaking events occur in a single transition state.[9] However, for practical laboratory synthesis, the two-step model provides an excellent predictive framework for understanding reactivity.
Caption: Generalized workflow for the SNAr reaction.
Protocols for Nucleophilic Substitution
The following sections provide detailed protocols for the reaction of this compound with common classes of nucleophiles. These protocols are based on established procedures for analogous chloro-diazine systems and serve as a robust starting point for optimization.[4][10]
Substitution with Oxygen Nucleophiles (Alkoxides)
The reaction with alkoxides, generated from alcohols and a base, provides access to 6-alkoxypyridazine derivatives. These reactions are typically performed at elevated temperatures to ensure a sufficient reaction rate.
Protocol 3.1.1: General Procedure for O-Arylation/Alkylation
-
Alkoxide Generation: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the desired alcohol (1.5 - 3.0 equivalents) and a suitable anhydrous solvent (e.g., THF, Dioxane, or DMF, ~0.4 M).
-
Carefully add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) or potassium tert-butoxide (KOtBu, 1.5 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Substitution Reaction: Add this compound (1.0 eq.) to the flask.
-
Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the alkoxide.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
| Parameter | Condition | Rationale / Causality |
| Nucleophile | Alcohols (ROH), Phenols (ArOH) | Provides the alkoxy or aryloxy functionality. |
| Base | NaH, KOtBu | Deprotonates the alcohol to form the more nucleophilic alkoxide.[4] |
| Solvent | THF, Dioxane, DMF | Aprotic solvents are required for the stability of the strong base. |
| Temperature | 60 - 100 °C | Provides the necessary activation energy for the reaction. |
| Atmosphere | Inert (N₂, Ar) | Prevents quenching of the strong base by atmospheric moisture. |
Substitution with Nitrogen Nucleophiles (Amines)
Direct amination is one of the most valuable transformations of this substrate, providing access to compounds with significant biological relevance.[11] The reaction can be performed with primary and secondary amines.
Protocol 3.2.1: General Procedure for Amination
-
Reaction Setup: In a sealable reaction vessel, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, n-butanol, or DMF (~0.3 M).
-
Add the desired primary or secondary amine (1.5 - 2.5 eq.).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 3.0 eq.), to act as a scavenger for the HCl generated during the reaction.
-
Reaction: Seal the vessel and heat the mixture to 80-120 °C. For volatile amines, a sealed tube or microwave reactor is recommended.[12]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off any inorganic salts. If the product is soluble, concentrate the filtrate under reduced pressure.
-
Purification: The crude residue can be purified by silica gel column chromatography or recrystallization. For basic products, an aqueous work-up with a mild acid wash may be required to remove excess amine.
Caption: Typical experimental workflow for amination reactions.
| Parameter | Condition | Rationale / Causality |
| Nucleophile | RNH₂, R₂NH | Primary and secondary amines are effective nucleophiles. |
| Base | K₂CO₃, Et₃N, DIPEA | Neutralizes the HCl byproduct, preventing protonation of the amine nucleophile. |
| Solvent | n-Butanol, DMF, Dioxane | High-boiling polar solvents facilitate the reaction at elevated temperatures. |
| Temperature | 80 - 120 °C | Overcomes the activation barrier for less reactive amines. |
| Alternatives | Microwave Irradiation | Can significantly reduce reaction times.[12] |
Substitution with Sulfur Nucleophiles (Thiols)
Thiolates are excellent nucleophiles and react readily with this compound to form the corresponding thioethers.[13] The reaction is typically fast and high-yielding.
Protocol 3.3.1: General Procedure for Thiolation
-
Reaction Setup: To a solution of the desired thiol (R-SH, 1.2 eq.) in a polar aprotic solvent like DMF or acetonitrile (~0.3 M), add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to generate the thiolate anion.
-
Substitution Reaction: Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until completion. Thiolate reactions are often exothermic and may not require significant heating.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
| Parameter | Condition | Rationale / Causality |
| Nucleophile | Thiols (RSH), Thiophenols (ArSH) | Highly nucleophilic species that readily displace the chloride.[13] |
| Base | K₂CO₃, NaH, Et₃N | Deprotonates the thiol to the more potent thiolate nucleophile.[14] |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents that solvate the cation but not the nucleophile. |
| Temperature | 25 - 60 °C | Reactions are often facile at or slightly above room temperature. |
Summary of Reaction Conditions
The following table summarizes typical conditions for the nucleophilic substitution on this compound, derived from analogous systems. Researchers should note that these are starting points, and optimization may be required for specific substrates.
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temp (°C) | Typical Yield |
| Oxygen | Phenols, Alcohols | NaH, KOtBu | THF, DMF | 60 - 100 | Moderate to Good |
| Nitrogen | Alkyl/Aryl Amines | K₂CO₃, Et₃N | n-BuOH, Dioxane | 80 - 120 | Good to Excellent |
| Sulfur | Thiols, Thiophenols | K₂CO₃, NaH | DMF, ACN | 25 - 60 | Excellent |
Conclusion and Future Directions
This compound is a highly valuable and reactive intermediate for the synthesis of diverse chemical libraries. The protocols detailed in this guide provide a robust framework for its functionalization via nucleophilic aromatic substitution with oxygen, nitrogen, and sulfur nucleophiles. The predictable reactivity at the C6 position allows for the strategic and efficient construction of complex molecules for applications in drug discovery, agrochemicals, and materials science. Future work in this area may explore transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C6 position, further expanding the synthetic utility of this versatile building block.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 6-Chloropyridazine-3-carboxylate
Introduction: The Strategic Importance of the Pyridazine Core in Modern Drug Discovery
The pyridazine scaffold is a privileged heterocycle in medicinal chemistry, integral to the structure of numerous marketed drugs and clinical candidates.[1][2] Its unique physicochemical properties—including its capacity for hydrogen bonding, dipole moment, and ability to modulate lipophilicity—make it a valuable component in the design of novel therapeutics targeting a wide array of diseases.[1] Ethyl 6-chloropyridazine-3-carboxylate is a versatile and commercially available building block, offering a reactive handle at the 6-position for the introduction of molecular complexity. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for the functionalization of such heteroaryl chlorides, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.[3][4]
This comprehensive guide provides detailed application notes and field-proven protocols for the four most pivotal palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers in their synthetic endeavors.
I. Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) bonds, offering broad functional group tolerance and utilizing readily available and generally non-toxic boronic acids.[5][6] For an electron-deficient substrate like this compound, the choice of a sufficiently electron-rich and sterically demanding phosphine ligand is crucial to facilitate the challenging oxidative addition of the C-Cl bond.[7]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridazine, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.
-
Transmetalation: The organoboron species (activated by a base) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired biaryl product.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Experimental Protocol: Synthesis of Ethyl 6-(4-methoxyphenyl)pyridazine-3-carboxylate
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of challenging heteroaryl chlorides.[8][9]
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
K₃PO₄ (Potassium phosphate) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methoxyphenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | Stable Pd(0) precursor, reliably generates the active catalyst. |
| Ligand | SPhos | A bulky, electron-rich biaryl phosphine ligand, effective for activating C-Cl bonds.[10] |
| Base | K₃PO₄ | A moderately strong base, effective in promoting transmetalation with minimal side reactions. |
| Solvent | 1,4-Dioxane | A common high-boiling ethereal solvent, good for solubilizing reagents and achieving necessary temperatures. |
| Temperature | 100 °C | Elevated temperature is often required for the oxidative addition of aryl chlorides. |
II. Heck Reaction: Formation of Alkenyl-Substituted Pyridazines
The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing a powerful tool for the synthesis of complex organic molecules.[7][11][12] The reaction typically proceeds with trans selectivity.[13]
Mechanistic Rationale
The Heck reaction follows a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[14]
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond of the pyridazine.
-
Olefin Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by syn-insertion of the alkene into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride complex.
Caption: Generalized Catalytic Cycle for the Heck Reaction.
Experimental Protocol: Synthesis of Ethyl 6-((E)-2-ethoxy-2-oxoethyl)pyridazine-3-carboxylate
This protocol is based on general procedures for Heck reactions with electron-deficient aryl chlorides and acrylates.[15][16]
Materials:
-
This compound (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate) (5 mol%)
-
Tri(o-tolyl)phosphine (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a sealed tube, dissolve this compound, Pd(OAc)₂, and tri(o-tolyl)phosphine in anhydrous DMF under an inert atmosphere.
-
Add triethylamine and ethyl acrylate to the mixture.
-
Seal the tube and heat the reaction to 120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 24-48 hours).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A common and effective Pd(II) precatalyst that is reduced in situ to Pd(0). |
| Ligand | P(o-tol)₃ | A bulky phosphine ligand that promotes the oxidative addition and stabilizes the catalytic species. |
| Base | Et₃N | Acts as both a base to neutralize the generated HCl and a reducing agent for the Pd(II) precatalyst. |
| Solvent | DMF | A high-boiling polar aprotic solvent that helps to solubilize the reagents and withstand the required high temperatures. |
| Temperature | 120 °C | High temperatures are generally necessary to drive the coupling with less reactive aryl chlorides. |
III. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[1][17] This reaction typically employs a dual catalytic system of palladium and copper(I).[17]
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles.[5][18]
-
Palladium Cycle: Similar to the Suzuki and Heck reactions, it involves oxidative addition of the aryl chloride to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex.
Caption: Interconnected Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocol: Synthesis of Ethyl 6-(phenylethynyl)pyridazine-3-carboxylate
This protocol is based on standard Sonogashira conditions, optimized for heteroaryl chlorides.[19][20]
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (3 mol%)
-
CuI (Copper(I) iodide) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous THF (Tetrahydrofuran)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous THF and triethylamine via syringe, followed by the addition of phenylacetylene.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete in 6-12 hours.
-
After completion, cool the mixture, filter through Celite®, and wash the pad with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by flash chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | A stable, commercially available Pd(II) precatalyst that is effective for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Facilitates the deprotonation of the alkyne and the formation of the reactive copper acetylide.[17] |
| Base | Et₃N | Serves as both the base for alkyne deprotonation and as a solvent in some cases. |
| Solvent | THF | A common solvent that effectively dissolves the reagents and catalyst system. |
| Temperature | 60 °C | Mild heating is often sufficient to promote the reaction without significant side product formation. |
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the coupling of aryl halides with a wide range of nitrogen nucleophiles.[1][14][17]
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination is analogous to other cross-coupling reactions.[1][15]
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a strong base deprotonates the amine to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, yielding the arylamine product and regenerating the Pd(0) catalyst.
Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Experimental Protocol: Synthesis of Ethyl 6-morpholinopyridazine-3-carboxylate
This protocol utilizes a modern, highly active catalyst system suitable for the amination of challenging heteroaryl chlorides.[21][22]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
-
Cs₂CO₃ (Cesium carbonate) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Add anhydrous toluene, followed by morpholine.
-
Seal the tube and heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction for completion by LC-MS (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A reliable Pd(0) precursor. |
| Ligand | Xantphos | A wide bite-angle ligand that promotes reductive elimination and is effective for a broad range of amines.[23] |
| Base | Cs₂CO₃ | A strong base that is effective for the deprotonation of a wide range of amines.[23] |
| Solvent | Toluene | A non-polar, high-boiling solvent suitable for Buchwald-Hartwig reactions. |
| Temperature | 110 °C | Necessary to overcome the activation barrier for the C-Cl bond oxidative addition. |
V. Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents. | Use a pre-catalyst; Increase temperature in 10 °C increments; Use freshly distilled/degassed solvents and pure reagents. |
| Hydrodechlorination | Competing reaction pathway, often promoted by trace water. | Ensure strictly anhydrous conditions; Use a more active ligand to accelerate the desired coupling. |
| Low Yield | Suboptimal ligand/base combination; Steric hindrance. | Screen a panel of bulky phosphine ligands (e.g., RuPhos, BrettPhos) and bases (e.g., NaOtBu, K₂CO₃). |
| Formation of Side Products | Homocoupling of boronic acid (Suzuki); Dimerization of alkyne (Sonogashira). | Use a slight excess of the aryl halide; Ensure slow addition of the alkyne or use copper-free conditions. |
Conclusion
The palladium-catalyzed cross-coupling reactions detailed in this guide represent indispensable tools for the functionalization of this compound. By understanding the mechanistic underpinnings of each transformation and adhering to the robust protocols provided, researchers can efficiently generate a diverse library of pyridazine derivatives. These compounds are of significant interest in the pursuit of novel therapeutic agents, and the methodologies described herein offer a clear and reliable path to their synthesis.
References
- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013). Royal Society of Chemistry.
- Buchwald–Hartwig amin
- Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.).
- Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.).
- HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. (n.d.). sctunisie.org.
- Heck Reaction—St
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). PMC.
- Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. (2024). PMC.
- (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018).
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal.
- Palladium-catalyzed functionalizations of acidic and non-acidic C(sp3)–H bonds – recent advances. (n.d.).
- Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.).
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing.
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (n.d.). MDPI.
- Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. (n.d.). PMC.
- Development of palladium catalyzed olefin functionalizations : regiocontrolled synthesis of C–N, C–B, and C–C bonds. (n.d.).
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. (n.d.).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2010).
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (n.d.). Organic Chemistry Portal.
- Palladium-catalysed methylene C(sp 3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. (2024). PubMed.
- Buchwald–Hartwig amination | Request PDF. (n.d.).
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). NIH.
- (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011).
- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
- Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin- 3-yl]-1H-benzimidazole derivatives. (2009).
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
- Synthesis of monomers and polymers by the Heck reaction. (n.d.).
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journals.
- The Heck reaction in the production of fine chemicals. (n.d.). University of Groningen research portal.
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2022).
- A Convenient Procedure for Sonogashira Reactions Using Propyne. (n.d.).
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC.
- (PDF) Recent Advances in Sonogashira Reactions. (2011).
- Recent developments and trends in the iron- and cobalt-c
- Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. (n.d.).
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Application Note & Protocols: Strategic Synthesis of Novel Pyridazine Derivatives from Ethyl 6-Chloropyridazine-3-carboxylate
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer properties. Its unique electronic properties and ability to form key hydrogen bonds make it a desirable core for novel drug candidates. Ethyl 6-chloropyridazine-3-carboxylate is a versatile and commercially available starting material that serves as an excellent gateway to a diverse array of functionalized pyridazine derivatives. The presence of a reactive chlorine atom at the C6 position and an ester moiety at the C3 position allows for selective and sequential modifications, enabling the systematic exploration of chemical space.
This document provides detailed, field-proven protocols for the synthesis of novel compounds derived from this compound. We will explore key transformations including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and derivatization of the ester functional group. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Core Synthetic Strategies & Pathways
The primary reactive sites of this compound are the C6-chloro group, which is susceptible to nucleophilic displacement and cross-coupling, and the C3-ester, which can be hydrolyzed or converted to other functional groups. This allows for a modular approach to library synthesis.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Ethyl 6-chloropyridazine-3-carboxylate
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of Ethyl 6-chloropyridazine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The pyridazine core is a valuable pharmacophore, but its successful functionalization via cross-coupling requires a nuanced understanding of the reaction parameters.[1][2] This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and field-proven strategies.
Core Principles Quick Reference
The Suzuki-Miyaura coupling of an electron-deficient heteroaryl chloride like this compound presents unique challenges, primarily the difficult oxidative addition step due to the strong C-Cl bond.[3][4] Success hinges on the careful selection and optimization of four key parameters.
| Parameter | Role & Key Considerations | Recommended Starting Points |
| Catalyst & Ligand | The most critical component. The Pd(0) catalyst must be electron-rich and sterically accessible to facilitate oxidative addition into the C-Cl bond. The ligand stabilizes the catalyst and modulates its reactivity. For this substrate, standard ligands like PPh₃ are often ineffective.[3] | Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%). Ligand: Electron-rich, bulky phosphines like SPhos, XPhos, or P(t-Bu)₃ (2-10 mol%).[3][5][6] |
| Base | Activates the boronic acid partner by forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[7][8] Base strength, solubility, and the presence of water can dramatically impact yield. | K₃PO₄ or Cs₂CO₃ (2-3 equivalents). These are often effective for challenging couplings.[3][9] K₂CO₃ is a common, milder alternative.[9] |
| Solvent | Must solubilize reactants and facilitate the interaction between organic and inorganic components. Often, a mixture of an organic solvent and water is beneficial. | 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O (e.g., 4:1 or 10:1 v/v).[10] Anhydrous conditions with certain bases may require a small, controlled amount of water to be effective.[3][11] |
| Temperature | Provides the energy to overcome the activation barrier for the rate-limiting oxidative addition step. Aryl chlorides typically require higher temperatures than bromides or iodides.[3][12] | 80–110 °C. Monitor for thermal decomposition of starting materials or products if pushing the temperature higher. |
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction is not working at all. TLC/LC-MS analysis shows only unreacted starting materials. What are the most common causes of complete reaction failure?
A1: Complete failure usually points to a fundamental problem with one of the core reaction components or the setup. Here are the primary culprits to investigate:
-
Inactive Catalyst System: The active Pd(0) species may not be forming or has been deactivated.
-
Cause: The C-Cl bond of your substrate is strong, and a highly active catalyst is required for the oxidative addition step.[3] Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Solution: Use a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a highly electron-donating and sterically bulky phosphine ligand, such as SPhos, XPhos, or other Buchwald-type ligands.[3][13] These ligands promote the crucial oxidative addition step for challenging chlorides.[3][4]
-
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive state.[3]
-
Improper Base Selection or Quality: The base is essential for activating the boronic acid for transmetalation.[7][8]
-
Cause: The base may be too weak, insufficiently soluble, or old and hydrated (in cases where anhydrous conditions are desired).
-
Solution: For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often superior to weaker ones like Na₂CO₃.[3][9] Ensure the base is finely powdered to maximize surface area and solubility. If using anhydrous K₃PO₄, adding a very small, controlled amount of water can sometimes be beneficial.[11]
-
Q2: I'm getting a very low yield (<30%), but I can see that some of my starting material has been consumed. What are the likely side reactions, and how can I mitigate them?
A2: Low yields in the presence of starting material consumption point towards competing, non-productive pathways. The most common side reactions in this context are:
-
Protodeboronation: This is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom. This is a very common issue, especially at higher temperatures.[9]
-
Mitigation:
-
Use a slight excess (1.2-1.5 eq.) of the boronic acid.
-
Consider replacing the boronic acid with a more stable derivative like a pinacol ester (BPin) or a potassium trifluoroborate salt (BF₃K), which are less prone to this side reaction.[7][9]
-
Ensure your base is not overly harsh and avoid excessively high temperatures or prolonged reaction times.
-
-
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct.
-
Catalyst Deactivation: The catalyst may be dying before the reaction reaches completion. The pyridazinic nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst deactivation.[14]
-
Mitigation: Employing bulky ligands (e.g., SPhos, XPhos) can create a steric shield around the palladium center, which can sometimes limit deactivating coordination from the heterocycle.
-
Q3: My starting chloride is consumed, but the yield of the desired product is low. I've isolated a major byproduct that is my starting pyridazine core without the chlorine atom. What happened?
A3: You are observing dehalogenation (or hydrodehalogenation), a common side reaction where the chlorine atom is replaced by a hydrogen atom.[12]
-
Mechanism: After the initial oxidative addition of Pd(0) to your this compound, the resulting Pd(II) complex can react with a hydride source in the mixture instead of undergoing transmetalation. Subsequent reductive elimination releases the dehalogenated product.
-
Potential Hydride Sources: Common sources include amine bases (if used), alcoholic solvents, or even trace water reacting with other reagents.
-
Solution:
-
Optimize the Base/Solvent System: Avoid amine bases or alcohol solvents if dehalogenation is a significant problem. A system like K₃PO₄ in dioxane/water is often a good choice.[9]
-
Increase Transmetalation Rate: Ensure the boronic acid is effectively activated. Using a strong base and ensuring optimal water concentration can make the transmetalation step faster, allowing it to outcompete the dehalogenation pathway.
-
Q4: Soon after heating, my reaction mixture turns dark brown or black with a noticeable precipitate. Is this a problem?
A4: The formation of a black precipitate, typically palladium black (agglomerated Pd nanoparticles), is a visual indicator of catalyst decomposition and deactivation.[4] While many successful Suzuki couplings may darken, a rapid and heavy precipitation early in the reaction often correlates with poor conversion.
-
Cause: The catalytic species is unstable under the reaction conditions, leading to aggregation. This reduces the available active catalyst, slowing or stopping the reaction.
-
Solution:
-
Check Ligand-to-Palladium Ratio: Ensure you have an adequate amount of ligand to stabilize the palladium. A Pd:Ligand ratio of 1:2 or 1:4 is common.
-
Re-evaluate Ligand Choice: The ligand may not be robust enough for the conditions. More sterically demanding and electron-rich ligands often provide greater stability.
-
Lower the Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at the lower end of the recommended range (e.g., 80-90 °C) for a longer period.
-
Frequently Asked Questions (FAQs)
Q1: What makes the Suzuki coupling of this compound particularly challenging?
A1: There are two primary electronic factors at play:
-
The Aryl Chloride: The carbon-chlorine bond is significantly stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds. This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle energetically demanding.[3][4]
-
The Pyridazine Ring: Pyridazine is an electron-deficient heterocycle. While this electron deficiency can help activate the C-Cl bond towards oxidative addition, the presence of the basic nitrogen atoms can be problematic.[11] These nitrogens can act as Lewis bases and coordinate to the palladium catalyst, potentially sequestering it and inhibiting its catalytic activity.[14]
Q2: How do I select the optimal catalyst and ligand system to start with?
A2: For a challenging heteroaryl chloride, the choice of ligand is the most critical parameter.[3] You need a system that is both highly active and stable.
-
Principle: To facilitate the difficult oxidative addition to the C-Cl bond, the palladium center needs to be highly electron-rich. This is achieved by using ligands that are strong electron donors. Additionally, bulky ligands can promote the final reductive elimination step and help prevent catalyst deactivation.
-
Recommendations: Start with a well-established system known for activating aryl chlorides. Buchwald ligands are an excellent choice. A combination like Pd₂(dba)₃ with SPhos is a robust starting point.[3] PdCl₂(dppf) is a common and robust pre-catalyst, but it may require higher temperatures and be less effective for this specific substrate than a more specialized system.[3]
Q3: What is the role of the base, and how do I choose the right one?
A3: The base is not a mere spectator; it plays a crucial role in the transmetalation step. The neutral boronic acid is not nucleophilic enough to transfer its organic group to the palladium complex. The base reacts with the boronic acid to form a more nucleophilic boronate ("ate") complex (e.g., [R-B(OH)₃]⁻), which readily undergoes transmetalation.[7][8]
-
Choosing a Base:
-
Strong Inorganic Bases: For difficult couplings, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent first choices.[3][9] They are strong enough to facilitate boronate formation without being overly harsh.
-
Carbonates: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are also widely used, often in aqueous solvent mixtures.[1][9] They may be sufficient if the coupling partners are not exceptionally challenging.
-
Fluoride Sources: Potassium fluoride (KF) can also be effective, particularly under anhydrous conditions.[6][9]
-
Q4: How critical is the solvent choice and the presence of water?
A4: The solvent system is highly critical as it must manage reagents with very different polarities (organic halide vs. inorganic base).
-
Solvent Choice: Aprotic polar solvents or ethereal solvents are common. 1,4-Dioxane , THF , and Toluene are excellent starting points.[9][10] DMF can also be used but can be harder to degas and may lead to side reactions at high temperatures.
-
The Role of Water: Many Suzuki reactions benefit from a biphasic solvent system (e.g., Dioxane/H₂O).[7] Water helps to dissolve the inorganic base and can facilitate the formation and stability of the active boronate species. However, the amount of water can be a critical parameter to optimize.[3] Some systems, particularly those using K₃PO₄, may work best with only a few equivalents of water or under nearly anhydrous conditions.[11] Conversely, too much water can promote protodeboronation.[3]
Visualizations & Diagrams
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
Experimental Protocols
Disclaimer: These protocols are starting points and may require optimization for your specific boronic acid partner. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: General Screening Conditions
This protocol is designed as a robust starting point for screening the reactivity of a new boronic acid with this compound.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and finely powdered potassium phosphate (K₃PO₄, 3.0 eq.).
-
-
Inerting the System:
-
Seal the vessel with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Catalyst Addition:
-
Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).
-
-
Solvent Addition:
-
Add previously degassed 1,4-dioxane and degassed deionized water (e.g., in a 5:1 ratio to make the final concentration ~0.1 M with respect to the limiting reagent) via syringe.
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
-
Protocol 2: Microwave-Assisted Protocol for Rapid Optimization
Microwave irradiation can accelerate reaction times and is useful for rapid screening of conditions.[15]
-
Vial Preparation:
-
To a 10 mL microwave reaction vial with a stir bar, add this compound (1.0 eq., ~1 mmol), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
-
Catalyst and Solvent Addition:
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and 4 mL of a degassed solvent mixture (e.g., DME/EtOH/H₂O 4:1:1).
-
-
Reaction Execution:
-
Seal the vial with a crimp cap.
-
Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for 10-30 minutes.[15]
-
-
Work-up and Purification:
-
After cooling, filter the reaction mixture. If a precipitate forms, wash it with the reaction solvent or ethyl acetate.
-
Extract the filtrate with an organic solvent (e.g., chloroform or ethyl acetate), dry the combined organic layers, and concentrate.[1]
-
Purify the crude product by flash chromatography.
-
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine.
- Benchchem. (n.d.). How to avoid byproduct formation in Suzuki reactions of chloropyridines.
- Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- Guram, A. S., et al. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Gomes, P. et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- ResearchGate. (2025). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
- Reddit User Discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine.
- Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531).
- Llorens, L. (n.d.). Suzuki Coupling. NROChemistry.
- PubMed. (n.d.). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. reddit.com [reddit.com]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
Technical Support Center: Synthesis of Ethyl 6-chloropyridazine-3-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 6-chloropyridazine-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. Our goal is to provide practical, experience-driven advice to help you troubleshoot issues, optimize your reaction conditions, and ensure the integrity of your results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis, particularly in the chlorination step of Ethyl 6-hydroxypyridazine-3-carboxylate using phosphorus oxychloride (POCl₃).
Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield is a frequent issue stemming from several factors. The most common culprits are incomplete reaction, product degradation during workup, or competing side reactions.
Probable Causes & Solutions:
-
Incomplete Chlorination: The conversion of the hydroxyl group to a chloride may not have gone to completion.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or moderately increasing the temperature. Ensure your POCl₃ is of high quality, as older stock can be partially hydrolyzed.
-
-
Moisture Contamination: Phosphorus oxychloride reacts violently with water to form phosphoric acid and HCl. This not only consumes your reagent but introduces water that can facilitate hydrolysis of the product or starting material.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle POCl₃ under an inert atmosphere (e.g., nitrogen or argon).
-
-
Product Loss During Workup: The product can be lost or degraded during the quenching and extraction phases.
-
Solution: The quenching of excess POCl₃ is highly exothermic.[1] Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice and water to dissipate heat effectively. Neutralize the acidic solution carefully with a weak base like sodium bicarbonate solution; strong bases can promote hydrolysis of the ester. Ensure efficient extraction by using an appropriate solvent and performing multiple extractions.
-
-
Suboptimal Reagent Stoichiometry: Using too little POCl₃ will result in an incomplete reaction.
-
Solution: While traditional protocols often use a large excess of POCl₃ as both reagent and solvent, modern, more environmentally conscious methods aim for equimolar amounts in a sealed reactor.[1] If using a solvent, a 2-5 fold excess of POCl₃ is common. You may need to optimize this for your specific scale and setup.
-
Question 2: My TLC plate shows the starting material has been consumed, but after workup, the main spot corresponds to the starting material again. What is happening?
Answer:
This is a classic sign of product instability during the workup, specifically hydrolysis. The newly formed 6-chloro group is susceptible to nucleophilic substitution by water, especially under acidic or basic conditions and at elevated temperatures, converting it back to the 6-hydroxy starting material.
Probable Cause & Solution:
-
Cause: Hydrolysis of the C-Cl bond. The workup procedure introduces water and may create conditions (e.g., localized heat during quenching, extended exposure to aqueous acid/base) that favor the reverse reaction.
-
Troubleshooting Workflow:
-
Quenching: As mentioned, quench the reaction mixture on crushed ice to keep the temperature low.
-
Neutralization: Use a saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization. Avoid strong bases like NaOH or KOH.
-
Extraction: Perform the extraction immediately after neutralization. Do not let the product sit in the aqueous layer for an extended period.
-
Drying: Thoroughly dry the combined organic extracts with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.
-
Below is a logical workflow to diagnose this issue.
Caption: Troubleshooting workflow for product reversion.
Question 3: My final product is contaminated with a second substance that has a very similar polarity. What could it be?
Answer:
Contamination with byproducts of similar polarity can make purification challenging. Besides unreacted starting material, the most likely culprit is the corresponding carboxylic acid.
Probable Causes & Solutions:
-
Hydrolysis of the Ethyl Ester: The ester group can be hydrolyzed to a carboxylic acid (6-Chloropyridazine-3-carboxylic acid) if exposed to harsh acidic or basic conditions, especially with heating, during the workup.
-
Identification: This byproduct can be identified by LC-MS or by its characteristic broad -OH peak in the ¹H NMR spectrum.
-
Solution: Maintain neutral or slightly basic conditions during workup and avoid excessive heat. To remove the acidic impurity, you can wash the organic extract with a very dilute, cold base solution (e.g., 1% NaHCO₃). Be cautious, as this can also promote hydrolysis of the desired product. Column chromatography with a carefully selected solvent system is often the most effective purification method.
-
-
Formation of Dimeric Byproducts: At high temperatures, phosphate intermediates can sometimes react with another molecule of the starting material to form dimeric ether-linked byproducts. These are typically less polar than the desired product.
-
Solution: Avoid excessive heating during the chlorination reaction. Stick to the lowest effective temperature. Purification is typically achieved via column chromatography or recrystallization.
-
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Structure | Probable Origin | Analytical Signature (vs. Product) |
| Ethyl 6-hydroxypyridazine-3-carboxylate | R-OH | Incomplete reaction or product hydrolysis | More polar on TLC (lower Rf) |
| 6-Chloropyridazine-3-carboxylic acid | R-COOH | Ester hydrolysis during workup | Very polar (often stays at baseline on TLC); Broad ¹H NMR peak |
| Dimeric Ether Byproduct | R-O-R | High reaction temperatures | Less polar on TLC (higher Rf) |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of chlorination using POCl₃ and why is a base sometimes added?
A: The chlorination proceeds via the formation of a chlorophosphate ester intermediate. The hydroxyl group of the pyridazine acts as a nucleophile, attacking the phosphorus atom of POCl₃. This intermediate then undergoes nucleophilic attack by a chloride ion (from POCl₃ or generated HCl) at the C6 position, displacing the phosphate group and yielding the chlorinated product.
A tertiary amine base (e.g., pyridine, triethylamine) or N,N-dimethylaniline is sometimes added to neutralize the hydrogen chloride (HCl) that is generated during the reaction.[1] This prevents the buildup of acid, which can catalyze unwanted side reactions like ester hydrolysis, and helps drive the reaction to completion.
Caption: Simplified reaction and side-reaction pathways.
Q2: Are there alternative chlorinating agents I can use instead of POCl₃?
A: Yes, other reagents can be used, but POCl₃ is particularly common and effective for converting hydroxy-N-heterocycles to their chloro-derivatives.[2]
-
Thionyl Chloride (SOCl₂): Often used for converting alcohols and carboxylic acids to chlorides. It can be effective but may require different reaction conditions (e.g., presence of catalytic DMF).
-
Phosphorus Pentachloride (PCl₅): A very strong chlorinating agent. It is sometimes used in a mixture with POCl₃ to increase reactivity for particularly stubborn substrates.[3]
The choice of reagent depends on the substrate's reactivity, desired reaction conditions, and safety considerations. For this specific transformation, POCl₃ is generally the most reliable and well-documented choice.
Q3: What is the best method for purifying the final product?
A: The optimal purification method depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization: If the crude product is a solid and relatively pure (>90%), recrystallization is an excellent method for obtaining high-purity material. A common solvent system is ethanol/water or isopropanol.
-
Silica Gel Column Chromatography: This is the most versatile method for separating the product from starting material, byproducts, and baseline impurities. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane.
-
Acid/Base Wash: As discussed in the troubleshooting section, a careful wash with a dilute cold base can remove acidic impurities, but this carries the risk of product hydrolysis and should be performed quickly at low temperatures.
Experimental Protocol: Chlorination of Ethyl 6-hydroxypyridazine-3-carboxylate
Disclaimer: This protocol is a general guideline. All reactions should be performed by qualified personnel with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
Ethyl 6-hydroxypyridazine-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous) (Optional, as solvent)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Ethyl 6-hydroxypyridazine-3-carboxylate (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (3.0 eq). Note: The reaction can also be run neat, using POCl₃ as the solvent.
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C, depending on whether a solvent is used) and stir.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice. Slowly and carefully, add the reaction mixture dropwise to the ice slurry.
-
Neutralization: Once the addition is complete, slowly add saturated NaHCO₃ solution until the pH of the aqueous mixture is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization.
References
-
Chen, M., et al. (2012). Synthesis of Mthis compound. ResearchGate. Available at: [Link]
-
Tan, C., et al. (2010). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules. Available at: [Link][1]
-
Meirelles, M. A. (2014). How should I proceed in Chlorination using POCl₃?. ResearchGate. Available at: [Link][2]
-
Das, B. et al. (2017). POCl₃-PCl₅ mixture: A robust chlorinating agent. Journal of the Indian Chemical Society. Available at: [Link][3]
-
Euro Chlor. (2013). Halogenated by-products. Focus on Chlorine Science. Available at: [Link]
-
PubChem. Mthis compound. National Center for Biotechnology Information. Available at: [Link]
Sources
Technical Support Center: Purification of Ethyl 6-chloropyridazine-3-carboxylate Reaction Products
Welcome to the technical support center for the purification of reaction products derived from Ethyl 6-chloropyridazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying substituted pyridazine compounds. As a versatile scaffold in medicinal chemistry and agrochemicals, the effective purification of its derivatives is paramount to successful research and development.[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols to streamline your purification workflows.
The Challenge: Purifying Substituted Pyridazines
This compound is a common starting material for generating diverse molecular libraries, primarily through nucleophilic aromatic substitution (SNAr) at the C6 position.[2][3][4] The incoming nucleophile (e.g., amines, thiols, alcohols) displaces the chloride, yielding a product with physicochemical properties that can differ significantly from the starting material.
The primary challenges in purifying these products stem from:
-
The Basic Pyridazine Core: The nitrogen atoms in the pyridazine ring are Lewis bases, leading to strong, often undesirable, interactions with acidic stationary phases like silica gel. This is a primary cause of peak tailing and poor recovery during column chromatography.[5]
-
Variable Polarity: The polarity of the final product is highly dependent on the nature of the substituent introduced. This variability requires a flexible and well-considered approach to selecting purification methods and solvent systems.
-
Potential Side Reactions: Incomplete reactions leave unreacted starting material. Furthermore, hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur under certain reaction or workup conditions, introducing a highly polar impurity that can complicate purification.[6]
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust purification strategy.
Q1: What are the primary methods for purifying crude products from this compound reactions? The two most effective and commonly used methods are flash column chromatography and recrystallization .[7]
-
Flash Column Chromatography is ideal for separating mixtures with components of different polarities, especially when impurities are close in structure to the desired product or when the product is an oil.
-
Recrystallization is a highly effective and economical method for purifying solid compounds, provided a suitable solvent can be identified and the material is of moderate to high initial purity.[8]
Q2: How do I choose between recrystallization and column chromatography? The choice depends on the scale of the reaction, the physical state of your product (solid vs. oil), and the nature of the impurities. The following decision tree provides a general guide.
Caption: Decision tree for selecting a primary purification method.
Q3: What are the common impurities I should expect?
-
Unreacted this compound: A common impurity if the reaction has not gone to completion.
-
Excess Nucleophile: Especially if a large excess was used in the reaction.
-
Hydrolyzed Starting Material/Product: 6-chloropyridazine-3-carboxylic acid or the product analogue. This is particularly common if aqueous basic conditions (e.g., NaOH, K₂CO₃ in water) were used.
-
Solvents: Residual high-boiling point reaction solvents like DMF, DMSO, or NMP.
Q4: How can I assess the purity of my final product? A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid purity checks and monitoring purification progress. A single spot in multiple eluent systems is a good indicator of purity.[7]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. A reversed-phase C18 column is often suitable for these compounds.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities, even those that are structurally similar to the product.
-
Melting Point: A sharp melting point range (typically < 2 °C) is indicative of a pure crystalline solid.[1]
Troubleshooting Guide: Flash Column Chromatography
Flash chromatography is a powerful tool, but pyridazine derivatives can present unique challenges.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant Tailing / Streaking | The basic nitrogen atoms of the pyridazine ring are interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. | Deactivate the Silica: Add a basic modifier to your eluent. Typically, 0.1-1% triethylamine (Et₃N) or ammonia in methanol is sufficient to cap the acidic sites and significantly improve peak shape.[5] Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or for very polar compounds, reversed-phase (C18) silica.[5][9] |
| Poor Separation of Product and Impurity | The chosen eluent system has incorrect polarity, providing insufficient selectivity between the components. | Systematic TLC Screening: Before running the column, test various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) on TLC to find an eluent that gives a good separation and an Rf value of 0.2-0.4 for your target compound.[7] Use High-Performance Silica: Silica gel with a higher surface area can provide better resolution for challenging separations.[10] |
| Product is Not Eluting from the Column | The product is highly polar and is irreversibly adsorbed onto the silica gel with the current eluent. | Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., from 5% to 20% methanol in dichloromethane). Consider Reversed-Phase: For very polar products, especially those with carboxylic acid groups, reversed-phase chromatography (using a mobile phase like Water/Acetonitrile) is often more effective.[7] |
| Product Appears Unstable on Silica Gel | The acidic nature of silica gel is catalyzing the decomposition of your compound. | Confirm Instability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute. If a new spot appears, your compound is likely unstable on silica.[9] Switch Stationary Phase: Use a less acidic support like neutral alumina or Florisil. Alternatively, consider purification by recrystallization or preparative HPLC.[9] |
Workflow for Troubleshooting Poor Separation
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification [chem.rochester.edu]
- 10. ablelab.eu [ablelab.eu]
How to improve the yield of Ethyl 6-chloropyridazine-3-carboxylate reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges in the synthesis of Ethyl 6-chloropyridazine-3-carboxylate. This guide is structured in a question-and-answer format to directly address common issues and improve your reaction yields.
Section 1: Troubleshooting Low Yields
Low product yield is one of the most frequent challenges in organic synthesis. This section addresses the critical factors that can impact the successful synthesis of this compound.
Q1: My yield of this compound is consistently low. What are the most common causes?
A1: Persistently low yields are often multifactorial. A systematic approach to troubleshooting is essential. The primary synthesis route involves the chlorination of Ethyl 3-pyridazinone-6-carboxylate. The most common culprits for low yield in this conversion are:
-
Purity of Starting Materials: The purity of your Ethyl 3-pyridazinone-6-carboxylate precursor is paramount. Impurities can introduce competing side reactions, consuming your reagents and complicating purification. It is highly recommended to use freshly purified reagents.[1]
-
Inefficient Chlorination: The conversion of the pyridazinone to the chloropyridazine is the key step. Incomplete reaction is a major source of low yield. This can be due to suboptimal temperature, insufficient amount of chlorinating agent, or deactivation of the agent by moisture.
-
Reaction Temperature: Temperature control is critical. An insufficient temperature may lead to an incomplete reaction, while excessively high temperatures can promote the decomposition of the starting material or the desired product.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal balance.
-
Moisture Contamination: Chlorinating agents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) are highly sensitive to moisture. Water contamination will quench the reagent, reducing its effective concentration and hindering the reaction. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Suboptimal Work-up Procedure: The product can be lost during the work-up and extraction phases. The process of neutralizing the excess chlorinating agent must be done carefully, typically by slowly pouring the reaction mixture into ice water, to avoid product decomposition.
Below is a troubleshooting workflow to systematically address low yields.
Caption: A troubleshooting workflow for addressing low yields.
Q2: How do I choose the optimal chlorinating agent and reaction conditions?
A2: Phosphoryl chloride (POCl₃) is the most commonly cited and effective chlorinating agent for converting pyridazinones to chloropyridazines.[2] While other reagents like thionyl chloride (SOCl₂) can be used, POCl₃ often gives cleaner reactions and higher yields for this specific substrate.
Key Optimization Parameters:
| Parameter | Recommendation | Rationale & Causality |
| Chlorinating Agent | Phosphoryl Chloride (POCl₃) | Highly effective for converting the keto-enol tautomer of the pyridazinone to the chloro-aromatic system. It serves as both the reagent and often the solvent. |
| Stoichiometry | Use POCl₃ in large excess (e.g., 10-15 equivalents or as solvent) | A large excess ensures the reaction goes to completion by overwhelming any trace amounts of water and driving the equilibrium towards the product. |
| Temperature | 90-110 °C | This temperature range provides the necessary activation energy for the chlorination to proceed efficiently without causing significant product degradation. A common protocol involves heating at 100 °C for 2 hours.[2] |
| Reaction Time | 2-4 hours | Reaction progress should be monitored by TLC. The reaction is typically complete when the starting material spot is no longer visible. |
| Additives | N,N-Dimethylaniline (or other tertiary amines) | While not always necessary, a catalytic amount of a tertiary amine can sometimes accelerate the reaction by activating the pyridazinone substrate. |
Q3: My starting material, Ethyl 3-pyridazinone-6-carboxylate, is not fully converting. How can I drive the reaction to completion?
A3: Incomplete conversion is a classic yield-limiting problem. Assuming your reagents are pure and anhydrous, the issue likely lies with the reaction equilibrium or kinetics.
-
Increase Reaction Time/Temperature: The most straightforward approach is to increase the reaction time or modestly increase the temperature (e.g., from 100 °C to 110 °C). Monitor the reaction's progress every hour using TLC to check for the disappearance of the starting material. Be cautious of raising the temperature too high, which could lead to decomposition.[1]
-
Ensure Sufficient Reagent: As POCl₃ can be consumed by trace moisture, ensure you are using a sufficient excess. If the reaction stalls, sometimes a fresh charge of POCl₃ can restart it, although this is not ideal.
-
Improve Mixing: In heterogeneous reactions, ensure vigorous stirring to maximize the surface area contact between the solid starting material and the liquid POCl₃.
Section 2: Addressing Impurities and Side Products
Q4: My final product is contaminated with unreacted starting material. What is the best way to remove it?
A4: The polarity difference between the starting material (Ethyl 3-pyridazinone-6-carboxylate) and the product (this compound) is significant enough for effective separation by flash column chromatography.
-
Starting Material (Pyridazinone): More polar due to the N-H and C=O bonds, which can participate in hydrogen bonding. It will have a lower Rf value on a TLC plate.
-
Product (Chloropyridazine): Less polar. The replacement of the OH group (in the enol tautomer) with a chlorine atom reduces its ability to hydrogen bond. It will have a higher Rf value.
A common and effective purification method is flash chromatography on silica gel . A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate = 4:1) and gradually increasing the polarity will allow the less polar product to elute first, followed by the more polar starting material. A typical eluent ratio reported is hexane:ethyl acetate = 3:1.[2]
Q5: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize their formation?
A5: The formation of multiple byproducts points to side reactions. Understanding these pathways is key to suppressing them.
Caption: Main reaction pathway and potential side reactions.
-
Decomposition Products: If the reaction is overheated or run for too long, the pyridazine ring can degrade, leading to complex mixtures or tar-like substances that often appear as baseline material on a TLC plate.
-
Mitigation: Strictly control the reaction temperature and monitor it closely by TLC to stop the reaction once the starting material is consumed.
-
-
Hydrolysis of Ester: During the aqueous work-up, if the pH becomes too basic or acidic, the ethyl ester can be hydrolyzed back to the carboxylic acid (6-Chloropyridazine-3-carboxylic acid).
-
Mitigation: Perform the work-up under cold conditions (ice bath) and neutralize the solution carefully and quickly.[2] Extract the product promptly into an organic solvent like ethyl acetate.
-
-
Incomplete Cyclization Precursors: If the synthesis of the starting pyridazinone from a γ-ketoacid and hydrazine was not clean, you might carry over hydrazone byproducts.[1] These impurities can react with POCl₃ to form other chlorinated species.
-
Mitigation: Ensure the purity of the Ethyl 3-pyridazinone-6-carboxylate starting material before beginning the chlorination step. Recrystallization is often a good purification method for the precursor.
-
Section 3: Protocols and Best Practices
Q6: Can you provide a detailed, optimized protocol for the chlorination of Ethyl 3-pyridazinone-6-carboxylate?
A6: This protocol is based on established literature procedures and best practices for safety and yield.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 3-pyridazinone-6-carboxylate (1.0 eq)
-
Phosphoryl chloride (POCl₃) (serves as reagent and solvent, ~10 mL per gram of starting material)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the oven-dried round-bottom flask with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add Ethyl 3-pyridazinone-6-carboxylate (e.g., 1.17 g, 6.96 mmol). Carefully add phosphoryl chloride (12 mL) in a fume hood.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 1:1 hexane:ethyl acetate). The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).
-
Cooling & Quenching: Once complete, cool the mixture to room temperature. Reduce the volume of POCl₃ under reduced pressure (in a well-ventilated fume hood with appropriate trapping) to about one-quarter of the original volume.
-
Work-up: In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully , pour the concentrated reaction residue onto the ice-water mixture with stirring. This is a highly exothermic and hazardous step that must be performed with extreme caution in a fume hood.
-
Neutralization: Slowly neutralize the acidic aqueous mixture by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated brine solution (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Q7: What is the best practice for purifying the final product?
A7: As mentioned in Q4, flash column chromatography is the gold standard for purifying this compound.
Protocol: Flash Column Chromatography Purification
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like acetone or ethyl acetate) and adding silica gel. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1) as the mobile phase.
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., hexane:ethyl acetate = 4:1 or 3:1).[2]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product (identified by a single spot on TLC with the correct Rf value) and remove the solvent under reduced pressure to obtain the purified this compound as a white solid.
References
Sources
Technical Support Center: Catalyst Selection for Efficient Coupling with Ethyl 6-chloropyridazine-3-carboxylate
Introduction
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth technical and practical advice for one of the more challenging yet crucial transformations in modern medicinal chemistry: the cross-coupling of ethyl 6-chloropyridazine-3-carboxylate. The electron-deficient nature of the pyridazine ring, combined with the relative inertness of the C-Cl bond, presents a unique set of challenges.[1] This document will serve as a troubleshooting resource and a strategic guide to help you navigate catalyst and ligand selection, optimize reaction conditions, and overcome common hurdles to achieve high-yield, reproducible results.
We will explore the nuances of the three most common and powerful cross-coupling reactions in this context: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Our focus will be on the "why" behind the "how"—providing a mechanistic rationale for the experimental choices you make at the bench.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most frequent and frustrating issues encountered during the coupling of this compound.
Issue 1: Low or No Conversion of Starting Material
Question: "My reaction has stalled. I'm recovering most of my this compound starting material. What's going wrong?"
Answer: This is the most common problem and it almost always points to an issue with the activation of the C-Cl bond, a notoriously strong bond that requires a highly active catalyst to break.[1] Let's break down the potential culprits:
-
Inactive Catalyst/Precatalyst: The oxidative addition of an aryl chloride to a Pd(0) center is often the rate-limiting step.[2][3] If your catalyst is not active enough, this step will not proceed efficiently.
-
Solution:
-
Use a Modern Precatalyst: Switch from older Pd(0) sources like Pd(PPh₃)₄ to modern, air-stable Pd(II) precatalysts (e.g., G2, G3, G4 palladacycles). These are designed to generate the active, monoligated Pd(0) species more reliably in situ.[3]
-
Ensure Reagent Quality: Palladium catalysts, especially Pd(0) sources, can degrade upon exposure to air and moisture.[1] Use a fresh bottle or a catalyst stored properly under an inert atmosphere.
-
-
-
Inappropriate Ligand Choice: For challenging heteroaryl chlorides, the ligand is arguably more critical than the palladium source. The ligand's job is to stabilize the palladium center and electronically tune it to facilitate oxidative addition.
-
Solution:
-
Employ Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for aryl chlorides.[4] You need ligands that are both sterically demanding and highly electron-donating. This electronic property increases the electron density on the palladium, making it more nucleophilic and more likely to attack the C-Cl bond.[5]
-
Recommended Ligands: For Suzuki and Buchwald-Hartwig reactions, consider biaryl phosphine ligands like XPhos, SPhos, RuPhos, or BrettPhos .[6][7][8] For Sonogashira, a bulky ligand like P(t-Bu)₃ can be effective.[9] N-heterocyclic carbenes (NHCs) are also excellent choices due to their strong σ-donating properties.[10]
-
-
-
Suboptimal Base or Temperature: The base plays a crucial role in the catalytic cycle (e.g., in transmetalation for Suzuki, deprotonation for Buchwald-Hartwig).[2][11] Insufficient temperature fails to provide the necessary activation energy for the oxidative addition step.
-
Solution:
-
Base Selection: Use a sufficiently strong base. For Suzuki couplings, carbonates like Cs₂CO₃ or phosphates like K₃PO₄ are standard.[1][11] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOtBu or LHMDS is often required.[1][12]
-
Increase Temperature: Aryl chloride couplings typically require higher temperatures than their bromide or iodide counterparts, often in the range of 90-120 °C .[1][13] Consider using a higher-boiling solvent like dioxane or toluene.
-
-
Issue 2: Formation of Significant Byproducts
Question: "My reaction is consuming the starting material, but I'm getting a messy mixture of products. How can I improve selectivity?"
Answer: Byproduct formation indicates that undesired reaction pathways are competing with your desired coupling. Identifying the major byproduct is the first step to solving the problem.
-
Protodeboronation (Suzuki Reaction): You observe the formation of the arene corresponding to your boronic acid.
-
Cause: The boronic acid reacts with trace water or other protic sources, replacing the boron group with a hydrogen atom before it can transmetalate to the palladium center.[14]
-
Solution:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are dry. Use freshly distilled or anhydrous grade solvents. Dry the base (e.g., K₃PO₄) in an oven before use.[1]
-
Use a Stoichiometric Amount of Water: Paradoxically, in some Suzuki reactions, a small, controlled amount of water (often as part of a solvent system like dioxane/water) can be beneficial by facilitating the dissolution of the base and promoting the formation of the active boronate species.[15] The key is control.
-
Consider MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that slowly release the boronic acid under the reaction conditions, which can suppress protodeboronation.[11]
-
-
-
Homocoupling (Suzuki & Sonogashira): You observe dimers of your boronic acid (biaryl byproduct) or your alkyne (diyne byproduct).
-
Cause: This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst or facilitate the oxidative coupling of the coupling partner.[14] In Sonogashira reactions, high concentrations of the copper co-catalyst can also lead to alkyne homocoupling (Glaser coupling).
-
Solution:
-
Thoroughly Degas: Ensure your reaction mixture is rigorously degassed before heating. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[12][16]
-
Copper-Free Sonogashira: If alkyne homocoupling is a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require a different ligand set and base but can completely eliminate this side reaction.[1][17]
-
-
-
Hydrodehalogenation: You observe the formation of ethyl pyridazine-3-carboxylate (the starting material with the chlorine replaced by hydrogen).
-
Cause: The palladium catalyst reacts with a hydride source in the reaction mixture (which can be the solvent, amine, or even trace water), leading to reductive cleavage of the C-Cl bond.[14]
-
Solution:
-
Section 2: Catalyst & Condition Selection Guide (FAQs)
This section provides a strategic overview to guide your initial experimental design.
Q1: Which coupling reaction should I choose for my target molecule?
A1: The choice depends on the bond you intend to form:
-
C-C Bond (Biaryl or Aryl-Alkyl): Suzuki-Miyaura Coupling is the workhorse. It uses generally stable and commercially available boronic acids and has a high functional group tolerance.[4]
-
C-N Bond (Arylamines, Heterocycles): Buchwald-Hartwig Amination is the premier method for forming C-N bonds, allowing for the coupling of a vast array of primary and secondary amines, amides, and other N-nucleophiles.[2][8]
-
C-C Bond (Arylalkynes): Sonogashira Coupling is the go-to reaction for coupling with terminal alkynes, creating valuable internal alkyne structures.[18][19]
Q2: How do I choose the right catalyst system for a Suzuki-Miyaura coupling of this compound?
A2: Success hinges on an active catalyst system capable of cleaving the C-Cl bond.
| Parameter | Recommendation | Rationale |
| Pd Source | XPhos Pd G3, SPhos Pd G2 | Air-stable precatalysts that reliably generate the active Pd(0)L species.[1] |
| Ligand | XPhos , SPhos , RuPhos | Bulky, electron-rich biaryl phosphine ligands are essential for activating aryl chlorides.[6][7] |
| Base | K₃PO₄, Cs₂CO₃ | Moderately strong inorganic bases that promote transmetalation without degrading sensitive functional groups.[1][11] |
| Solvent | 1,4-Dioxane, Toluene, or a mixture with water (e.g., Dioxane/H₂O 4:1) | High-boiling aprotic solvents are needed to reach the required temperatures. A small amount of water can aid base solubility.[15] |
| Temperature | 100-120 °C | Necessary to overcome the activation barrier for oxidative addition of the C-Cl bond.[1] |
Q3: What are the key considerations for a Buchwald-Hartwig amination with this substrate?
A3: The key is balancing the reactivity needed to activate the C-Cl bond with conditions that don't decompose the amine or the product.
| Parameter | Recommendation | Rationale |
| Pd Source | BrettPhos Pd G3, RuPhos Pd G2 | Precatalysts incorporating highly active ligands designed for C-N coupling.[8] |
| Ligand | BrettPhos , RuPhos , BippyPhos [20] | These ligands are highly effective for coupling a wide range of amines, including challenging substrates.[8][20] |
| Base | NaOtBu, LHMDS, K₂CO₃ (for sensitive substrates) | A strong, non-nucleophilic base is usually required to deprotonate the amine or the Pd-amine complex.[1][13] |
| Solvent | Toluene, Dioxane | Aprotic solvents are standard to avoid side reactions with the strong base.[1] |
| Temperature | 90-110 °C | Elevated temperatures are generally required for aryl chlorides.[13] |
Q4: I need to perform a Sonogashira coupling. What is a good starting point?
A4: The classic Sonogashira uses a dual palladium/copper catalyst system, though copper-free variants exist to prevent homocoupling.
| Parameter | Recommendation | Rationale |
| Pd Source | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Common Pd(II) sources that are reduced in situ to the active Pd(0) species.[18] |
| Cu Source | CuI (1-5 mol%) | Acts as a co-catalyst to form the copper acetylide, which speeds up transmetalation.[18][21] |
| Ligand | PPh₃, P(t-Bu)₃ | For aryl chlorides, a more electron-rich and bulky ligand like P(t-Bu)₃ is often more effective than PPh₃.[9] |
| Base | Et₃N, DIPA, Cs₂CO₃ | An amine base is typically used, which also often serves as a solvent or co-solvent.[1][21] |
| Solvent | THF, DMF, or the amine base itself | Polar aprotic solvents are commonly used. |
| Temperature | 60-100 °C | Temperatures can vary widely based on the reactivity of the specific alkyne and the catalyst system. |
Section 3: Visualizing the Process
To better understand the decision-making process, the following diagrams illustrate key concepts.
Caption: Decision tree for selecting the appropriate cross-coupling reaction.
Caption: Troubleshooting workflow for low-yielding reactions.
Section 4: Experimental Protocols
The following are generalized, robust starting protocols. Optimization will likely be required for your specific coupling partner.
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
XPhos Pd G3 (1-3 mol%)
-
XPhos ligand (1-3 mol%)
-
K₃PO₄ (finely ground, dried, 2.0 - 3.0 eq)
-
Anhydrous 1,4-Dioxane
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the XPhos Pd G3 and XPhos ligand and add them to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[15]
-
Add the degassed anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 4.2: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.3 eq)
-
RuPhos Pd G3 (1-3 mol%)
-
RuPhos ligand (1-3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.3 - 1.5 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox, add NaOtBu to an oven-dried Schlenk flask.
-
Remove the flask from the glovebox and add the this compound, RuPhos Pd G3, and RuPhos ligand under a positive flow of inert gas.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed anhydrous toluene, followed by the amine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and carefully quench by adding saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
-
Conclusion
The cross-coupling of this compound is a challenging but highly rewarding transformation. Success is not a matter of finding a single "magic bullet" catalyst but rather of understanding the interplay between the palladium source, ligand, base, and reaction conditions. By starting with a robust catalyst system based on modern, electron-rich and sterically hindered ligands, and by systematically troubleshooting issues as they arise, you can reliably synthesize these valuable chemical building blocks. This guide is intended to be a living document, and we encourage you to use it as a foundation for your own process development and optimization.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling.
- Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction.
- ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Benchchem. (n.d.). A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions.
- ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
- American Chemical Society. (2025, December 15). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions.
- ResearchGate. (n.d.). Optimization attempts for Buchwald-Hartwig cross-coupling reaction on compound 2.
- Wikipedia. (n.d.). Sonogashira coupling.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Benchchem. (n.d.). The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (2014, January 21). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?.
- Benchchem. (n.d.). Troubleshooting low yield in 3-Butylpyridine functionalization.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Sonogashira Coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Benchchem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- MDPI. (n.d.). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis.
- Beilstein Journals. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- PubMed. (2013, December 2). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides.
- YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction.
- MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ScienceDirect. (2022, August 23). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
- Beilstein Journals. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Purdue University. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Managing Protodeboronation in Suzuki Reactions of Ethyl 6-chloropyridazine-3-carboxylate
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenging substrate, Ethyl 6-chloropyridazine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues, particularly the pervasive side reaction of protodeboronation.
The pyridazine core is a crucial scaffold in medicinal chemistry, but its electron-deficient nature presents unique challenges in palladium-catalyzed cross-coupling reactions. This resource provides in-depth, experience-driven advice in a user-friendly question-and-answer format to help you achieve higher yields and cleaner reaction profiles.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with my this compound coupling?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of your boronic acid or ester is cleaved and replaced with a carbon-hydrogen bond.[1] This effectively consumes your nucleophilic coupling partner, leading to the formation of a simple arene or heteroarene byproduct and a reduced yield of your desired 6-arylpyridazine-3-carboxylate. This can also complicate the purification process.
For heteroaromatic boronic acids, which are often used to couple with your pyridazine substrate, this reaction can be particularly rapid. The propensity for protodeboronation is highly dependent on the reaction conditions and the specific boronic acid used.[1]
Q2: My reaction is not proceeding at all. What are the most common reasons for complete failure with an electron-deficient substrate like this?
A2: Complete failure of a Suzuki reaction with an electron-deficient aryl chloride like this compound often points to a few critical issues:
-
Inactive Catalyst System: The oxidative addition of palladium to the C-Cl bond is the rate-limiting step and is notoriously slow for electron-deficient chlorides. Standard catalysts like Pd(PPh₃)₄ may be insufficient. You will likely need a more active catalyst system, typically employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) or N-heterocyclic carbenes (NHCs).
-
Inappropriate Base: The choice of base is critical. It must be strong enough to promote transmetalation but not so harsh that it causes degradation of your starting materials or excessive protodeboronation. For challenging aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of your solvents and reaction mixture can lead to catalyst deactivation. It is crucial to thoroughly sparge your solvents with an inert gas (Argon or Nitrogen) or use freeze-pump-thaw cycles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems you might encounter and provides actionable solutions grounded in mechanistic principles.
Issue 1: High Levels of Protodeboronated Byproduct Detected
Q: I'm observing a significant amount of the deborylated arene/heteroarene in my reaction mixture, leading to low yields of the desired product. How can I suppress this?
A: This is a classic case of the rate of protodeboronation competing with or exceeding the rate of the desired cross-coupling. Here’s a systematic approach to tackling this issue:
1. Re-evaluate Your Boronic Acid Reagent:
-
The "Slow-Release" Strategy: Unstable boronic acids are a primary culprit. Instead of using the free boronic acid, consider converting it to a more stable derivative that slowly releases the active reagent into the reaction. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing the opportunity for protodeboronation.[1]
2. Optimize the Base and Solvent System:
-
Choice of Base: Strong bases like NaOH can accelerate protodeboronation. Switch to a milder, non-nucleophilic base.
-
Recommended Bases: Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃), or Potassium Fluoride (KF).
-
-
Solvent Considerations: The presence of water can be a double-edged sword. While often necessary for the activity of certain bases, it is also the proton source for protodeboronation.
-
Anhydrous Conditions: If feasible with your chosen base and substrate solubility, running the reaction under anhydrous conditions in solvents like dioxane or toluene can significantly reduce protodeboronation.
-
Minimize Water: If an aqueous medium is required, use the minimum amount necessary for the reaction to proceed. A solvent system like 1,4-Dioxane/H₂O (in a 4:1 or 5:1 ratio) is a common starting point.
-
3. Adjust Reaction Temperature and Time:
-
Lower the Temperature: Higher temperatures can accelerate protodeboronation. Determine the lowest possible temperature at which the desired coupling still occurs at a reasonable rate. For electron-deficient chlorides, this may still require elevated temperatures (e.g., 80-100 °C), but even a small reduction can be beneficial.
-
Shorter Reaction Times: A more active catalyst system can lead to shorter reaction times, giving the boronic acid less time to decompose.
4. Enhance the Rate of Cross-Coupling:
-
Use a High-Activity Catalyst/Ligand System: The goal is to make the desired Suzuki coupling reaction much faster than the undesired protodeboronation.
-
Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or RuPhos are designed to accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps. However, be aware that some studies suggest that very bulky phosphine ligands can, under certain conditions, also promote palladium-catalyzed protodeboronation, so optimization is key.[3]
-
Caption: Decision workflow for troubleshooting high protodeboronation.
Issue 2: Low or No Conversion to the Desired Product
Q: My reaction stalls at low conversion, or I'm only recovering my starting materials. What should I try?
A: This indicates that the catalytic cycle is inefficient. Given that this compound is an electron-deficient heteroaryl chloride, the oxidative addition step is the most likely bottleneck.
1. Catalyst and Ligand Selection is Paramount:
-
Move Beyond Pd(PPh₃)₄: This catalyst is often not active enough for aryl chlorides.
-
Employ Modern Ligands: Use bulky, electron-rich monophosphine ligands (Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands. These are designed to promote the challenging oxidative addition to the C-Cl bond.
-
Recommended Catalyst Systems:
-
Pd₂(dba)₃ with SPhos or XPhos
-
Pd(OAc)₂ with a bulky phosphine ligand
-
Pre-formed catalysts like SPhos Pd G3 or XPhos Pd G3
-
-
2. Re-evaluate the Base and Its Role:
-
Base Strength and Solubility: A base like K₂CO₃ might not be strong or soluble enough. K₃PO₄ is often a superior choice for these couplings as it has good solubility in mixed aqueous/organic solvents and is sufficiently basic.
-
Anhydrous vs. Aqueous: While anhydrous conditions can reduce protodeboronation, some base/catalyst systems require a small amount of water to function optimally. If you are running under strictly anhydrous conditions with K₃PO₄, consider the controlled addition of a small amount of water.
3. Increase Reaction Temperature:
-
Thermal Energy Input: Aryl chlorides require more thermal energy to react. Ensure your reaction is heated sufficiently, typically in the range of 80-110 °C. Solvents like dioxane, toluene, or DMF are suitable for these temperatures.
4. Check Reagent Quality and Reaction Setup:
-
Boronic Acid Quality: Ensure your boronic acid or its derivative is pure and has not degraded during storage.
-
Thorough Degassing: Reiterate the importance of an oxygen-free environment. Any residual oxygen can rapidly deactivate the Pd(0) catalyst.
This protocol is adapted from successful couplings of similar pyridazine systems and serves as a robust starting point.[4]
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (e.g., 5 mol%) or another Pd source/ligand combination
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Inerting: Seal the flask and purge with an inert gas for 10-15 minutes (or perform 3-5 vacuum/backfill cycles).
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Summary: Parameter Effects on Protodeboronation
The following table summarizes the general impact of key reaction parameters on the undesired protodeboronation side reaction.
| Parameter | Change | Impact on Protodeboronation | Rationale |
| Boron Reagent | Boronic Acid → MIDA Boronate/Trifluoroborate | Decreases | "Slow-release" of the active nucleophile minimizes its concentration and decomposition.[1] |
| Base | Strong Base (e.g., NaOH) → Weaker Base (e.g., K₃PO₄, KF) | Decreases | Reduces the rate of base-catalyzed decomposition pathways.[5] |
| Catalyst/Ligand | Standard Ligand (e.g., PPh₃) → Bulky, Electron-Rich Ligand | Variable | Accelerates the desired C-C coupling to outcompete protodeboronation, though some bulky ligands may also catalyze it.[3] |
| Solvent | High Water Content → Anhydrous or Low Water Content | Decreases | Removes or limits the proton source required for the protodeboronation reaction. |
| Temperature | High (e.g., >100 °C) → Moderate (e.g., 80 °C) | Decreases | Slows the rate of the decomposition pathway. |
Mechanistic Overview
Caption: Competing pathways: The Suzuki catalytic cycle versus protodeboronation.
References
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate. [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. American Chemical Society. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. ResearchGate. [Link]
-
Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. Semantic Scholar. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. OUCI. [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC. [Link]
-
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]
-
Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]
Sources
Technical Support Center: Enhancing the Solubility of Ethyl 6-chloropyridazine-3-carboxylate
Welcome to the technical support center for Ethyl 6-chloropyridazine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the solubility of this compound in organic solvents. The following information is structured in a question-and-answer format to directly address common issues and provide robust, scientifically-grounded solutions.
Part 1: Foundational Knowledge & Initial Troubleshooting
This section addresses the fundamental properties of this compound and provides initial steps to take when solubility issues arise.
Q1: What are the essential physicochemical properties of this compound that influence its solubility?
Understanding the inherent properties of the molecule is the first step in troubleshooting solubility. This compound is a heterocyclic compound with characteristics that dictate its behavior in various solvents.
Key properties are summarized below:
| Property | Value | Source / Significance |
| Molecular Formula | C₈H₈ClNO₂ | Provides the elemental composition. |
| Molecular Weight | 185.61 g/mol | Influences dissolution kinetics. |
| Appearance | Solid | Implies that energy is required to overcome crystal lattice forces for dissolution to occur. |
| Melting Point | 26-30 °C (lit.) | A relatively low melting point suggests that crystal lattice energy may not be excessively high, which can be favorable for solubility. |
| Structure | Pyridazine ring with chloro, and ethyl carboxylate substituents. | The electronegative nitrogen and chlorine atoms, along with the ester group, introduce polarity. However, the overall molecule retains significant non-polar character. |
The molecule's structure suggests a moderate polarity. The pyridazine core and ester group can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor), while the ethyl group and chlorinated ring contribute to its lipophilic nature. Successful solubilization depends on finding a solvent or solvent system that can effectively interact with these different functionalities.
Q2: I am struggling to dissolve this compound in a common solvent like ethanol. What are my immediate next steps?
When a primary solvent fails to achieve the desired concentration, a systematic approach is necessary. Do not immediately abandon the solvent; instead, consider the following troubleshooting workflow.
This process involves a logical progression from simple physical methods to more complex formulation strategies.
Caption: Initial troubleshooting workflow for solubility issues.
-
Apply Energy: Dissolution is often an endothermic process. Gently warm the mixture (e.g., to 30-40°C) while stirring or vortexing. The low melting point of the compound suggests that thermal energy can significantly help overcome crystal lattice forces[1].
-
Check for Supersaturation: If the compound dissolves with heat but precipitates upon returning to room temperature, you have created a supersaturated solution. This indicates that while the solvent is not ideal, the solubility is highly temperature-dependent. For immediate use, you can prepare the solution warm, but for stable stock solutions, this solvent is unsuitable.
-
Increase Mixing Time: Ensure the mixture has been agitated for a sufficient period. Some compounds are slow to dissolve, and what appears as poor solubility may simply be slow dissolution kinetics.
-
Particle Size Reduction: If you have solid material, grinding it to a finer powder with a mortar and pestle can help. This increases the surface area available for solvation, which accelerates the rate of dissolution, although it does not change the thermodynamic equilibrium solubility[2][3].
If these simple physical methods fail, the solvent is likely a poor thermodynamic match for the solute. The next logical step is to explore co-solvency.
Part 2: Advanced Solubilization Strategies
When simple methods are insufficient, more advanced techniques are required. This section provides detailed guides on co-solvency, formulation development, and other enhancement methods.
Q3: How can I systematically identify an effective organic co-solvent system?
Co-solvency is a powerful and widely used technique to enhance the solubility of poorly soluble compounds.[2][4] It involves adding a secondary solvent (a co-solvent) to the primary solvent to change the overall polarity of the system, making it more favorable for the solute.[5][6]
The mechanism relies on reducing the interfacial tension between the solute and the solvent, effectively making the solute "feel" more comfortable in the new solvent environment.[3][7] For a molecule like this compound, a co-solvent can bridge the polarity gap between the compound's heterocyclic nature and a bulk solvent.
Caption: Conceptual diagram of the co-solvency mechanism.
Experimental Protocol: Co-Solvent Screening
This protocol provides a systematic way to screen for an effective co-solvent system.
Objective: To determine a binary solvent system and ratio that maximizes the solubility of this compound.
Materials:
-
This compound
-
Primary solvent of interest (e.g., Toluene, Heptane, Ethanol)
-
A panel of co-solvents with varying polarities (e.g., Acetone, Acetonitrile, Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF))
-
Glass vials (e.g., 4 mL) with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Pipettes
Methodology:
-
Prepare Stock Vials: Weigh a fixed, excess amount of this compound into a series of vials (e.g., 20 mg into each vial). This ensures you will be creating a saturated solution.
-
Screen Pure Solvents: To establish a baseline, add 1 mL of each pure primary and co-solvent to a respective vial.
-
Prepare Binary Mixtures: In the remaining vials, add binary solvent mixtures at predefined ratios. A good starting point is to test ratios of 9:1, 4:1, 1:1, 1:4, and 1:9 (Primary Solvent : Co-Solvent) by volume. For each ratio, prepare 1 mL of the mixture and add it to a vial containing the compound.
-
Equilibration:
-
Seal all vials tightly.
-
Place the vials on a magnetic stirrer and stir at a consistent speed (e.g., 300 RPM) at a controlled room temperature (e.g., 25°C).
-
Allow the mixtures to equilibrate for at least 24 hours. This is critical to ensure you are measuring thermodynamic solubility, not just kinetic dissolution.
-
-
Sample Preparation & Analysis:
-
After equilibration, stop stirring and let the excess solid settle for 1-2 hours.
-
Carefully take a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid.
-
Dilute the aliquot with a suitable solvent (one in which the compound is highly soluble, like acetonitrile) to a concentration within the linear range of your analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample to determine the concentration.
-
-
Data Analysis: Calculate the solubility in mg/mL for each condition. Present the data in a table for easy comparison.
Example Data Table (Hypothetical Results):
| Primary Solvent | Co-Solvent | Ratio (v/v) | Solubility (mg/mL) | Observations |
| Toluene | None | 100:0 | 5.2 | Low solubility |
| Toluene | Acetone | 90:10 | 15.8 | Significant increase |
| Toluene | Acetone | 80:20 | 35.1 | Further improvement |
| Toluene | Acetone | 50:50 | >50.0 | Fully dissolved at this level |
| Toluene | DMSO | 90:10 | 12.4 | Moderate increase |
| Ethanol | None | 100:0 | 8.5 | Low solubility |
| Ethanol | DCM | 80:20 | 22.7 | Good improvement |
Q4: Beyond co-solvents, what formulation techniques can enhance solubility or create stable, high-concentration stock solutions?
For applications requiring very high concentrations or long-term stability, formulation strategies like solid dispersions and complexation can be explored. These methods alter the solid state of the compound to improve its dissolution characteristics.
-
Solid Dispersion: This technique involves dispersing the active compound in an inert carrier matrix at a solid state.[8][9] The goal is often to convert the drug from a stable crystalline form to a higher-energy, more soluble amorphous form.[10][11] While commonly used to enhance aqueous solubility, the principle is applicable for organic systems. A carrier soluble in the target organic solvent could be used.
-
Mechanism: By preventing the drug molecules from arranging into an ordered crystal lattice, the energy barrier for dissolution is significantly lowered.[12]
-
Preparation Methods: Common methods include the melting method , where the drug and carrier are melted together and rapidly cooled, and the solvent evaporation method , where both are dissolved in a common solvent which is then removed.[10][12]
-
Common Carriers: Polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs) are frequently used carriers.[10][12]
-
-
Complexation: This approach involves forming a complex between the drug molecule (the "guest") and a complexing agent (the "host"). This new complex has significantly different physicochemical properties, including improved solubility.[13][14]
-
Cyclodextrins: These are common host molecules used to encapsulate poorly soluble guest molecules, though their utility is most pronounced in aqueous systems.[15][16] Their applicability in purely organic solvents is limited but could be relevant in mixed aqueous-organic systems.
-
Other Organic Complexes: Self-association or complexation with other small organic molecules can also occur, which may enhance solubility.[13][17]
-
These formulation approaches are more resource-intensive but offer powerful solutions for challenging compounds, particularly in a drug development context.
References
-
Journal of Drug Delivery and Therapeutics, SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW, [Link]
-
ResearchGate, Solubility Enhancement by Solid Dispersion Method: An Overview, [Link]
-
ResearchGate, Solubility Enhancement by Solid Dispersion Method: An Overview, [Link]
-
LinkedIn, Co-solvency and anti-solvent method for the solubility enhancement, [Link]
-
Slideshare, Cosolvency, [Link]
-
Scholars Research Library, Solid dispersion technique for improving solubility of some poorly soluble drugs, [Link]
-
National Institutes of Health (NIH), A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs, [Link]
-
Wikipedia, Cosolvent, [Link]
-
Slideshare, solubility enhancement and cosolvency by madhavi, [Link]
-
ResearchGate, Enhancement of Solubility and Dissolution Rate of Poorly Water Soluble Drug using Cosolvency and Solid Dispersion Techniques | Request PDF, [Link]
-
IJPPR, Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs, [Link]
-
PubMed, Drug solubilization by complexation, [Link]
-
Auctores, Review on Solubility Enhancement Techniques for Poorly Soluble Drugs, [Link]
-
National Institutes of Health (NIH), Drug complexes: Perspective from Academic Research and Pharmaceutical Market, [Link]
-
World Journal of Biology Pharmacy and Health Sciences, Solubility enhancement techniques: A comprehensive review, [Link]
-
Longdom Publishing, Brief Overview of Various Approaches to Enhance Drug Solubility, [Link]
-
The Royal Society of Chemistry, CHAPTER 2: Tactics to Improve Solubility, [Link]
-
International Journal of Medical Science and Dental Research, Techniques for Improving Solubility, [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. longdom.org [longdom.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Cosolvency | PPTX [slideshare.net]
- 6. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug complexes: Perspective from Academic Research and Pharmaceutical Market - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. wjbphs.com [wjbphs.com]
- 17. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.com]
Preventing byproduct formation in Ethyl 6-chloropyridazine-3-carboxylate chemistry
This guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 6-chloropyridazine-3-carboxylate. Pyridazine derivatives are crucial building blocks in medicinal chemistry and agrochemicals.[1][2] However, their synthesis can present challenges, particularly with regard to byproduct formation. This technical support center provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and ensure the integrity of your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Problem 1: Significant formation of 6-Hydroxypyridazine-3-carboxylic acid ethyl ester.
Question: My reaction is producing a significant amount of a byproduct that I've identified as the 6-hydroxy analog of my target compound. What is causing this and how can I prevent it?
Answer:
This byproduct is a result of the hydrolysis of the chloro group at the 6-position of the pyridazine ring. The pyridazine ring is electron-deficient, making the chloro substituent susceptible to nucleophilic substitution, especially in the presence of water and under certain pH conditions.
Root Causes and Solutions:
-
Presence of Water: Even trace amounts of water in your solvents or reagents can lead to hydrolysis.
-
Solution: Ensure all solvents (e.g., ethanol, toluene) are rigorously dried using appropriate methods, such as distillation over a drying agent or using molecular sieves. Reagents should also be stored under anhydrous conditions.
-
-
Reaction Temperature: Higher reaction temperatures can accelerate the rate of hydrolysis.
-
Solution: If possible, run the reaction at a lower temperature. Optimization studies may be necessary to find a balance between the rate of the desired reaction and the rate of hydrolysis.[3]
-
-
Basic Conditions: The presence of a base can promote the formation of the pyridazinone tautomer, which can be more susceptible to hydrolysis.
-
Solution: If your reaction conditions are basic, consider using a non-nucleophilic base or minimizing the reaction time.
-
Experimental Protocol to Minimize Hydrolysis:
-
Drying of Solvents: Reflux ethanol over magnesium turnings and iodine, then distill and store over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Temperature Control: Maintain the reaction temperature as low as feasible while still achieving a reasonable reaction rate. Monitor the reaction progress closely using TLC or HPLC to avoid unnecessarily long reaction times.
Problem 2: Formation of this compound N-oxide.
Question: I am observing a byproduct with a mass corresponding to my product plus an oxygen atom. I suspect it's an N-oxide. How is this forming and what can I do to avoid it?
Answer:
The formation of an N-oxide occurs when one of the nitrogen atoms in the pyridazine ring is oxidized.[4][5] This is a common side reaction in the synthesis of nitrogen-containing heterocycles, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.
Root Causes and Solutions:
-
Oxidizing Agents: The use of certain reagents can lead to the oxidation of the pyridazine nitrogen.
-
Solution: Carefully review your synthetic route for any potential oxidizing agents. If an oxidation step is necessary for the synthesis, ensure it is performed under controlled conditions and that the oxidizing agent is completely removed before proceeding to the next step.
-
-
Exposure to Air: Prolonged heating in the presence of atmospheric oxygen can cause oxidation.
-
Solution: As with preventing hydrolysis, conducting the reaction under an inert atmosphere is crucial. Degassing your solvents prior to use can also be beneficial.
-
Workflow for Preventing N-oxide Formation:
Caption: Workflow to minimize N-oxide formation.
Problem 3: Presence of a high molecular weight byproduct, likely a dimer.
Question: My mass spectrometry analysis shows a peak that is approximately double the mass of my product. I suspect a dimer is forming. What is the likely mechanism and how can I suppress this side reaction?
Answer:
Dimerization of chloropyridazines can occur, particularly under conditions that promote nucleophilic aromatic substitution where a molecule of the product acts as a nucleophile attacking another molecule.[6] This is more likely to happen at higher concentrations and temperatures.
Root Causes and Solutions:
-
High Concentration: A higher concentration of the reactants increases the probability of bimolecular side reactions.
-
Solution: Run the reaction at a lower concentration. This may require longer reaction times, so optimization is key.
-
-
Elevated Temperature: High temperatures can provide the activation energy needed for this side reaction to occur.
-
Solution: Maintain the lowest possible reaction temperature that allows for a reasonable rate of the desired transformation.
-
Table 1: Effect of Reaction Parameters on Dimer Formation
| Parameter | Condition | Dimer Formation | Recommendation |
| Concentration | High (e.g., > 1 M) | Increased | Use lower concentrations (e.g., 0.1-0.5 M) |
| Temperature | High (e.g., > 100 °C) | Increased | Maintain lower temperatures if possible |
| Reaction Time | Prolonged | Can increase | Monitor reaction and stop when complete |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach involves the cyclization of a 1,4-dicarbonyl compound with hydrazine, followed by chlorination.[7][8] For instance, the reaction of diethyl 2-oxosuccinate with hydrazine would form the corresponding pyridazinone, which can then be chlorinated using an agent like phosphorus oxychloride (POCl₃) to yield the desired product.
Reaction Pathway Visualization:
Caption: A plausible synthetic route.
Q2: My ester group is being hydrolyzed to a carboxylic acid. How can I prevent this?
Ester hydrolysis can occur under both acidic and basic conditions.[9][10]
-
Acidic Conditions: If your reaction is run in the presence of a strong acid, this can catalyze the hydrolysis of the ethyl ester.
-
Solution: Use a non-aqueous acid source if an acid is required, or minimize the amount of acid used.
-
-
Basic Conditions: Strong bases like sodium hydroxide will readily hydrolyze the ester via saponification.
-
Solution: If a base is necessary, consider using a weaker, non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate.
-
Q3: What are the best practices for purifying this compound?
The purification method will depend on the nature of the impurities.
-
Column Chromatography: This is a very effective method for separating the desired product from byproducts with different polarities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent method for obtaining highly pure material. A solvent system such as ethanol/water or ethyl acetate/hexanes may be suitable.
-
Acid-Base Extraction: If you have acidic or basic impurities, a liquid-liquid extraction with a dilute aqueous acid or base can be used to remove them prior to chromatography or recrystallization.
Q4: Are there any specific safety precautions I should take when working with chloropyridazines and chlorinating agents?
Yes, safety is paramount.
-
Chlorinating Agents: Reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Chloropyridazines: These compounds can be irritants and should be handled with care.[11][12] Avoid inhalation of dust and contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.
References
-
Photochemistry of Pyridazine N-Oxides: A Versatile Tool for Heterocycle Synthesis. (n.d.). University of South Florida Scholar Commons. Retrieved from [Link]
-
Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds. (2025, July 15). Al-Kimia. Retrieved from [Link]
-
Abdel-Fattah, A. M., et al. (2010). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. Retrieved from [Link]
-
Synthesis of N-oxides of pyridines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Pyridazine. (n.d.). ChemTube3D. Retrieved from [Link]
-
Synthesis of Mthis compound. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Hydrolysis profiles of ethyl nicotinate (EN) to nicotinic acid (NA) at... (n.d.). ResearchGate. Retrieved from [Link]
-
Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine! (2021, January 13). YouTube. Retrieved from [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved from [Link]
-
Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (2020, February 29). YouTube. Retrieved from [Link]
-
Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (n.d.). PMC. Retrieved from [Link]
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025, January 17). PubMed. Retrieved from [Link]
-
Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. (n.d.). PMC. Retrieved from [Link]
-
Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022, December 24). YouTube. Retrieved from [Link]
-
hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]
-
Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.). NIH. Retrieved from [Link]
-
Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Showing Compound Ethyl nicotinate (FDB001016). (2010, April 8). FooDB. Retrieved from [Link]
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Technical Support Center: Scaling Up Reactions Involving Ethyl 6-chloropyridazine-3-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 6-chloropyridazine-3-carboxylate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you successfully scale up your reactions involving this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure your success from the bench to pilot scale.
Introduction: The Chemistry and Challenges of a Privileged Scaffold
This compound is a key intermediate in the synthesis of a wide array of biologically active molecules. Its electron-deficient pyridazine core, coupled with the reactive chlorine atom and the modifiable ester group, makes it an attractive starting material for generating complex molecular architectures. The two primary workhorse reactions for this substrate are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
While these reactions are well-established in medicinal chemistry, their transition from milligram to kilogram scale introduces a new set of challenges. This guide will address these scale-up issues directly, providing you with the knowledge to anticipate, diagnose, and solve problems that may arise during your process development.
Troubleshooting Guide: From Unexpected Results to Optimized Processes
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your scale-up campaigns.
Low Yield and Incomplete Conversion
Q1: My Suzuki-Miyaura coupling reaction with this compound is stalling at ~50% conversion, even with extended reaction times. What are the likely culprits and how can I improve the yield?
A1: This is a common issue when scaling up Suzuki-Miyaura couplings, especially with electron-deficient heteroaryl chlorides. Several factors could be at play:
-
Catalyst Deactivation: The pyridazinic nitrogens can act as ligands for the palladium catalyst, leading to the formation of inactive complexes.[1] On a larger scale, localized "hot spots" due to poor mixing can accelerate catalyst decomposition.
-
Solution: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands are known to promote the oxidative addition step with challenging aryl chlorides and stabilize the palladium center.[1] Consider using pre-formed palladium catalysts which can be more robust.
-
-
Poor Solubility of Base: The choice and physical form of the base are critical. On a larger scale, poor mixing can lead to undissolved base, resulting in a non-homogeneous reaction mixture and localized pH variations that can affect both the catalyst and the boronic acid.
-
Solution: Use a base with good solubility in the reaction medium, such as potassium carbonate or cesium carbonate. If using an aqueous base, ensure vigorous stirring to maintain a good interface between the organic and aqueous phases.
-
-
Boronic Acid Quality and Stability: Impurities in the boronic acid, such as boronic anhydrides (boroxines), can significantly impact the reaction.[2] Furthermore, protodeboronation (the replacement of the boronic acid group with a hydrogen atom) is a common side reaction, especially at elevated temperatures.
-
Solution: Always use high-purity boronic acids.[2] You can test for boroxine formation by 1H NMR. To minimize protodeboronation, ensure a thoroughly deoxygenated reaction mixture and consider adding the boronic acid portion-wise or as a solution over time to maintain a low instantaneous concentration.
-
-
Insufficient Mixing: In larger reactors, inefficient stirring can lead to poor mass transfer between phases (if biphasic) and localized temperature gradients, both of which can contribute to incomplete reaction.
-
Solution: Ensure your reactor is equipped with an appropriate agitator for the scale and viscosity of your reaction. For biphasic reactions, the stir rate should be sufficient to create a good emulsion.
-
Q2: I'm performing a Nucleophilic Aromatic Substitution (SNAr) reaction with an amine nucleophile on this compound, but the reaction is sluggish and gives a low yield. How can I drive it to completion?
A2: The reactivity of the C-Cl bond in this compound is enhanced by the electron-withdrawing nature of the pyridazine ring and the ester group. However, several factors can lead to a sluggish reaction on scale-up:
-
Nucleophile Basicity and Steric Hindrance: While a more basic amine is generally more nucleophilic, it can also lead to side reactions. Sterically hindered amines will react more slowly.
-
Solution: If using a less reactive amine, you may need to increase the reaction temperature. Be mindful that this can also lead to decomposition. A solvent screen is often beneficial; polar aprotic solvents like DMF, DMAc, or NMP are typically effective for SNAr reactions.
-
-
Reaction Temperature and Pressure: Many SNAr reactions that are slow at atmospheric pressure can be significantly accelerated at higher temperatures.
-
Solution: Consider running the reaction in a sealed reactor to allow for temperatures above the solvent's boiling point. This can dramatically reduce reaction times. However, ensure you have conducted appropriate safety testing (e.g., DSC) to understand the thermal hazards associated with your reaction.
-
-
Inadequate Acid Scavenging: The reaction generates HCl, which will protonate your amine nucleophile, rendering it non-nucleophilic.
-
Solution: Use at least two equivalents of your amine nucleophile (one to react and one to act as the acid scavenger) or, more economically on a large scale, use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl as it is formed.
-
Side Product Formation
Q3: In my large-scale Suzuki-Miyaura coupling, I'm observing a significant amount of a homocoupled byproduct of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings and is often exacerbated on a larger scale.
-
Presence of Oxygen: Residual oxygen in the reactor can lead to the oxidative homocoupling of the boronic acid, mediated by the palladium catalyst.
-
Solution: Ensure a robust inerting procedure for your reactor. This should involve multiple vacuum/nitrogen backfill cycles. For very sensitive reactions, sparging the solvent with nitrogen or argon prior to use is recommended. A subsurface sparge with nitrogen during the reaction can also be beneficial.[3]
-
-
Palladium(II) Species: The presence of Pd(II) species at the start of the reaction can promote homocoupling.
-
Solution: The addition of a mild reducing agent, such as potassium formate, can help to reduce any residual Pd(II) to the active Pd(0) catalyst, thereby minimizing homocoupling.[4]
-
-
Slow Oxidative Addition: If the oxidative addition of the palladium catalyst to the this compound is slow, the catalyst may preferentially react with the boronic acid, leading to homocoupling.
-
Solution: As mentioned in Q1, the use of highly active, bulky, electron-rich phosphine ligands can accelerate the oxidative addition step.
-
Q4: My SNAr reaction is producing a dark, tarry substance along with my desired product. What is causing this and how can I get a cleaner reaction?
A4: The formation of dark, insoluble materials often points to decomposition or polymerization pathways.
-
Thermal Instability: At the elevated temperatures often required for SNAr reactions, your starting material, product, or even the solvent could be decomposing.
-
Solution: Conduct thermal stability studies (e.g., using Differential Scanning Calorimetry - DSC) on your starting materials and product to determine their decomposition temperatures. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
-
Reaction with Solvent: Polar aprotic solvents like DMF and DMAc can decompose at high temperatures, especially in the presence of strong bases, to generate dimethylamine, which can act as a nucleophile and lead to byproducts.
-
Solution: Ensure the purity of your solvent and consider alternative, more stable solvents if high temperatures are required.
-
-
Side Reactions of the Ester: The ethyl ester group can potentially undergo side reactions, such as amidation if a primary or secondary amine is used as the nucleophile, especially at high temperatures.
-
Solution: If this is an issue, you may need to optimize the reaction conditions to favor the SNAr reaction (e.g., lower temperature, shorter reaction time). Alternatively, consider using the corresponding carboxylic acid and performing the SNAr reaction first, followed by esterification.
-
Work-up and Purification Challenges
Q5: I'm struggling to remove the residual palladium from my product after a Suzuki-Miyaura coupling. My product is a solid, but recrystallization isn't removing the palladium to the required levels (<10 ppm). What are my options?
A5: Achieving very low palladium levels is a common and critical challenge in the pharmaceutical industry.
-
Palladium Scavengers: There are numerous commercially available solid-supported scavengers designed to bind and remove residual palladium.
-
Solution: After the reaction, and before crystallization, treat the solution of your crude product with a suitable scavenger. Common types include those with thiol or amine functionalities. You will need to screen a few to find the most effective one for your specific product and solvent system. The solid scavenger can then be removed by filtration.[5][6]
-
-
Activated Carbon Treatment: Activated carbon can be effective at adsorbing residual palladium.
-
Solution: A treatment with activated carbon, sometimes in combination with a scavenger, can be very effective.[5] However, be aware that activated carbon can also adsorb your product, leading to yield loss. It is important to optimize the amount of carbon used and the treatment time.
-
-
Aqueous Washes with Chelating Agents: Certain aqueous washes can help to extract palladium species.
-
Solution: Washing the organic solution of your product with an aqueous solution of a chelating agent, such as N-acetylcysteine or thiourea, can help to pull the palladium into the aqueous phase.
-
Q6: My product is an oil/low-melting solid and difficult to crystallize. How can I effectively purify it on a large scale?
A6: Purification of non-crystalline materials on a large scale can be challenging.
-
Chromatography: While often avoided on a very large scale due to cost and solvent usage, large-scale flash chromatography systems are available and can be a viable option for high-value products.
-
Solution: Develop a robust chromatographic separation on a lab scale and then transfer it to a production-scale chromatography system.
-
-
Salt Formation and Crystallization: If your product has a basic or acidic handle, forming a salt can often induce crystallization.
-
Solution: If your product contains a basic nitrogen (for example, if you performed an SNAr with an amine), you can form a salt with an acid like HCl or methanesulfonic acid. This salt may be a crystalline solid that is easier to purify by recrystallization.
-
-
Distillation: If your product is thermally stable and has a suitable boiling point, distillation (potentially under high vacuum) could be an option.
-
Solution: Perform a small-scale distillation to determine the feasibility and to ensure the product does not decompose under the required conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when working with this compound and its reactions on a large scale?
A1: Safety is paramount in any scale-up operation. Key considerations include:
-
Toxicity: Chloropyridazines and their derivatives should be handled with care. Always consult the Safety Data Sheet (SDS) for specific handling precautions. Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Work in a well-ventilated area or fume hood.
-
Thermal Hazards: As mentioned, SNAr reactions can be exothermic. It is crucial to perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and the rate of heat generation. This data is essential for designing a safe and effective cooling system for your reactor and for preventing thermal runaway.[8]
-
Pressure: Reactions run at elevated temperatures in sealed reactors will generate pressure. Ensure your reactor is rated for the expected pressures and temperatures.
-
Reagent Handling: Be aware of the specific hazards of all reagents used. For example, some phosphine ligands can be air-sensitive, and strong bases can be corrosive.
Q2: How important is the quality of the starting material, this compound, for a successful scale-up?
A2: The purity of your starting materials is critically important for reproducibility and success on a large scale. Impurities in the this compound can:
-
Lead to unexpected side products.
-
Poison the catalyst in cross-coupling reactions.
-
Complicate purification of the final product.
It is advisable to have a clear specification for your starting material and to analyze each batch to ensure it meets these specifications before use.
Q3: What analytical techniques are most useful for monitoring the progress of these reactions on a large scale?
A3: Real-time reaction monitoring is key to a successful and efficient scale-up.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction progress. It can be used to quantify the consumption of starting materials and the formation of the product and any byproducts.
-
Gas Chromatography (GC): If your starting materials and products are volatile, GC can be a fast and effective monitoring tool.
-
In-situ FTIR/Raman Spectroscopy: These techniques can provide real-time information about the concentration of key species in the reaction mixture without the need for sampling.
Q4: I have successfully crystallized my product, but I'm getting different crystal forms (polymorphs) in different batches. Why is this happening and why is it a problem?
A4: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a common phenomenon in pharmaceutical development.[9][10] Different polymorphs can have different physical properties, including:
-
Solubility and dissolution rate (which can affect bioavailability).
-
Melting point.
-
Stability.
-
Flowability and compressibility (which can affect tablet manufacturing).
Inconsistent polymorphism is a major issue as it can lead to batch-to-batch variability in the final drug product.
-
Solution: It is essential to perform a thorough polymorph screen to identify all accessible crystal forms of your compound. Once the desired, most stable polymorph is identified, you need to develop a robust crystallization procedure that consistently produces that form. This involves carefully controlling parameters such as solvent, temperature, cooling rate, and agitation.
Visualizations and Data
Workflow for Scaling Up a Suzuki-Miyaura Coupling Reaction
Caption: A typical workflow for scaling up a Suzuki-Miyaura coupling reaction.
Key Parameters for Optimization in SNAr Reactions
| Parameter | Lab-Scale Consideration | Scale-Up Challenge | Recommended Action |
| Temperature | Often run at reflux in a flask. | Heat transfer becomes less efficient; risk of localized overheating and thermal runaway. | Use a jacketed reactor with good temperature control. Perform reaction calorimetry to understand the exotherm.[8] |
| Solvent | Small volumes of polar aprotic solvents (e.g., DMF, DMSO). | Larger volumes of high-boiling solvents can be difficult to remove. Potential for solvent decomposition at high temperatures. | Select the lowest boiling point solvent that gives acceptable results. Ensure solvent purity. |
| Base | Often use excess amine nucleophile. | Cost of using excess amine at scale. Potential for side reactions with the base. | Use a cost-effective, non-nucleophilic inorganic (e.g., K2CO3) or organic (e.g., DIPEA) base. |
| Mixing | Magnetic stirring is usually sufficient. | Inefficient mixing can lead to poor heat and mass transfer, resulting in lower yields and more byproducts. | Use a reactor with appropriate mechanical agitation (e.g., impeller, pitched-blade turbine). |
| Work-up | Simple liquid-liquid extraction. | Emulsion formation can be a major issue. Handling large volumes of solvent. | Perform careful optimization of the extraction and wash steps. Consider anti-solvent precipitation as an alternative to extraction. |
References
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. (2022). Organic Process Research & Development.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2020). Request PDF.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (2002).
- How to avoid byproduct formation in Suzuki reactions of chloropyridines. (2025). Benchchem.
- Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. (n.d.).
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2025). Request PDF.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.).
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2006). Organic Process Research & Development.
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2018). Green Chemistry.
- Technical Support Center: Removing Palladium Catalyst Residues
- Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amin
- Single crystal structure of functionalized pyridazines 1, 2, 3, and 6. Grey. (n.d.).
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules.
- How to Remove Palladium in three easy steps. (2023). Biotage.
- Pyridazines in Crystal Engineering. A Systematic Evaluation of the Role of Isomerism and Steric Factors in Determining Crystal Packing and Nano/Microcrystal Morphologies. (2025). Request PDF.
- Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. (n.d.).
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development.
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2025). Request PDF.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- What are the byproducts in a Suzuki reaction?. (2017). Chemistry Stack Exchange.
- Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.
- CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. (n.d.). Royal Society of Chemistry.
- Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage.
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroarom
- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. (2022). Chemical Science.
- This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Fisher Scientific.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- Synthesis, fungicidal activity, and 3D-QSAR of pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. (2004). Journal of Agricultural and Food Chemistry.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022).
- A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (n.d.). ChemRxiv.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Crystallization and transitions of sulfamerazine polymorphs. (2002). Journal of Pharmaceutical Sciences.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019).
- Crystallization of Pharmaceutical Compounds Polymorphs, Pseudo‐Polymorphs and Particle Formation. (2025).
- Ethyl 3-amino-6-chloropyridazine-4-carboxyl
- Ethyl 4,6-dichloropyridazine-3-carboxylate | C7H6Cl2N2O2 | CID 53428795. (n.d.). PubChem.
- SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson.
- Ethyl 4,6-dichloropyridazine-3-carboxyl
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Ethyl 6-chloropyridazine-3-carboxylate and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural elucidation of novel chemical entities is paramount. The pyridazine scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory and anticancer properties.[1][2] Ethyl 6-chloropyridazine-3-carboxylate serves as a key intermediate in the synthesis of diverse bioactive molecules.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of these compounds, providing detailed insights into their electronic and steric properties.[4]
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound and its derivatives. We will delve into the fundamental principles of spectral interpretation, the influence of various substituents on chemical shifts and coupling constants, and present detailed experimental protocols to ensure data integrity and reproducibility.
The Foundational Spectrum: this compound
A thorough understanding of the NMR spectrum of the parent compound, this compound, is the cornerstone for analyzing its more complex derivatives. The structure, with the standard numbering of the pyridazine ring, is shown below.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is characterized by signals corresponding to the pyridazine ring protons and the ethyl ester moiety. The electronegativity of the nitrogen atoms and the chlorine substituent significantly influences the chemical shifts of the aromatic protons.[5]
Expected ¹H NMR Spectral Data for this compound:
| Proton Assignment | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration |
| H-4 | Doublet | ~8.2 - 8.4 | ~9.0 | 1H |
| H-5 | Doublet | ~7.8 - 8.0 | ~9.0 | 1H |
| -OCH₂CH₃ | Quartet | ~4.4 - 4.6 | ~7.1 | 2H |
| -OCH₂CH₃ | Triplet | ~1.4 - 1.5 | ~7.1 | 3H |
Note: Chemical shifts are typically reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) internal standard. The exact values can vary depending on the solvent and concentration.
The protons on the pyridazine ring, H-4 and H-5, appear as doublets due to coupling with each other. The downfield chemical shift of these protons is a result of the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the two adjacent nitrogen atoms and the chloro and carboxylate groups. The ethyl ester group gives rise to a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridazine ring are influenced by the electronegativity of the nitrogen atoms and the substituents.[6]
Expected ¹³C NMR Spectral Data for this compound:
| Carbon Assignment | Approx. Chemical Shift (δ, ppm) |
| C=O (Ester) | ~163 - 165 |
| C-3 | ~148 - 150 |
| C-6 | ~155 - 157 |
| C-4 | ~130 - 132 |
| C-5 | ~128 - 130 |
| -OC H₂CH₃ | ~62 - 64 |
| -OCH₂C H₃ | ~14 - 15 |
The carbonyl carbon of the ester group appears at the most downfield position. The carbons directly attached to the nitrogen atoms (C-3 and C-6) are also significantly deshielded.
Comparative Analysis: The Influence of Substituents
The true power of NMR analysis becomes evident when comparing the spectra of a series of derivatives. Substituents on the pyridazine ring can cause predictable shifts in the NMR signals, providing a wealth of structural information.
Case Study 1: Introduction of a Methoxy Group at C-6
Let's consider the hypothetical replacement of the chlorine atom at the C-6 position with a methoxy group, yielding ethyl 6-methoxypyridazine-3-carboxylate.
Predicted Changes in the ¹H NMR Spectrum:
-
H-5 Proton: The electron-donating methoxy group will shield the adjacent H-5 proton, causing an upfield shift (to a lower ppm value) compared to the chloro-derivative.
-
Methoxy Protons: A new singlet will appear around 3.9-4.1 ppm, corresponding to the three protons of the methoxy group.
Predicted Changes in the ¹³C NMR Spectrum:
-
C-6 Carbon: The carbon attached to the oxygen of the methoxy group will experience a significant downfield shift due to the electronegativity of the oxygen.
-
C-5 Carbon: The C-5 carbon will be shielded by the electron-donating effect of the methoxy group, resulting in an upfield shift.
-
Methoxy Carbon: A new signal will appear around 55-60 ppm for the methoxy carbon.
Case Study 2: Introduction of a Nitro Group at C-4
Now, let's examine the effect of a strongly electron-withdrawing nitro group at the C-4 position, resulting in ethyl 6-chloro-4-nitropyridazine-3-carboxylate.
Predicted Changes in the ¹H NMR Spectrum:
-
H-5 Proton: The H-5 proton will be significantly deshielded by the adjacent nitro group, causing a substantial downfield shift. This proton will now appear as a singlet as it no longer has an adjacent proton to couple with.
Predicted Changes in the ¹³C NMR Spectrum:
-
C-4 Carbon: The C-4 carbon, directly attached to the nitro group, will be strongly deshielded, shifting significantly downfield.
-
C-3 and C-5 Carbons: The adjacent carbons, C-3 and C-5, will also experience a deshielding effect, though to a lesser extent.
Table: Comparative ¹H and ¹³C NMR Data of this compound Derivatives (Predicted)
| Compound | Proton | δ (ppm) | Carbon | δ (ppm) |
| This compound | H-4 | ~8.3 | C-3 | ~149 |
| H-5 | ~7.9 | C-4 | ~131 | |
| C-5 | ~129 | |||
| C-6 | ~156 | |||
| Ethyl 6-methoxypyridazine-3-carboxylate | H-4 | ~8.1 | C-3 | ~148 |
| H-5 | ~7.2 | C-4 | ~130 | |
| OCH₃ | ~4.0 | C-5 | ~115 | |
| C-6 | ~165 | |||
| OCH₃ | ~56 | |||
| Ethyl 6-chloro-4-nitropyridazine-3-carboxylate | H-5 | ~8.8 | C-3 | ~151 |
| C-4 | ~145 | |||
| C-5 | ~132 | |||
| C-6 | ~158 |
Advanced NMR Techniques for Unambiguous Structure Elucidation
For more complex derivatives or to confirm assignments, a suite of two-dimensional (2D) NMR experiments is invaluable.[4][7]
Caption: Workflow for comprehensive NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in a spin system. For our parent compound, a cross-peak between the H-4 and H-5 signals would be observed.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This is crucial for assigning the carbons of the pyridazine ring by correlating them to their known proton signals.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons), such as C-3, C-6, and the carbonyl carbon, by observing their correlations with nearby protons.[10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which is invaluable for determining stereochemistry and the conformation of substituents.[7]
Experimental Protocols for High-Fidelity NMR Data Acquisition
The integrity of NMR data is contingent upon meticulous sample preparation and the appropriate selection of acquisition parameters.
Standard Operating Procedure for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. The exact amount will depend on the molecular weight and the sensitivity of the NMR spectrometer.[11]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can slightly alter chemical shifts.[12]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Avoid any solid particles in the solution.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Standard protocol for NMR sample preparation.
¹H NMR Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally appropriate.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds ensures good resolution.
¹³C NMR Acquisition Parameters
-
Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. The acquisition time can range from 30 minutes to several hours.
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point.
Conclusion
The ¹H and ¹³C NMR analysis of this compound and its derivatives is a powerful approach for unambiguous structure elucidation and for probing the electronic effects of various substituents. A systematic approach, beginning with the analysis of the parent compound and extending to a comparative study of its derivatives, coupled with the use of advanced 2D NMR techniques, provides a comprehensive understanding of these important heterocyclic scaffolds. Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible data, which is a cornerstone of scientific integrity in drug discovery and development.[13][14]
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis for Confirming Ethyl 6-chloropyridazine-3-carboxylate Products
Introduction: The Critical Role of Structural Confirmation in Drug Discovery
In the landscape of medicinal chemistry and drug development, heterocyclic compounds are foundational scaffolds for a vast array of therapeutic agents. Pyridazine derivatives, in particular, are noted for their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Ethyl 6-chloropyridazine-3-carboxylate is a key synthetic intermediate in the development of novel pharmaceuticals.[3] Its precise molecular structure is the bedrock upon which its chemical reactivity and subsequent biological activity are built.
The synthesis of such targeted molecules, however, is rarely a perfectly clean process.[4][5] The potential for side reactions, isomeric byproducts, and residual impurities necessitates a rigorous analytical strategy to confirm that the desired product has been synthesized with high purity and correct structural identity. Simple analytical techniques like thin-layer chromatography (TLC) or melting point analysis are insufficient, as they cannot definitively distinguish between structurally similar isomers. This guide provides an in-depth comparison of mass spectrometry (MS) techniques, offering a robust framework for the unambiguous structural confirmation of this compound, grounded in the principles of scientific integrity and experimental validation.
The Analytical Imperative: Why Mass Spectrometry is the Gold Standard
Mass spectrometry is an indispensable tool in modern chemical analysis, prized for its exceptional sensitivity and its ability to provide two critical pieces of information: molecular weight and structural details.[6][7] The technique works by ionizing molecules and then measuring their mass-to-charge ratio (m/z), allowing for precise molecular weight determination.[8] Furthermore, by inducing fragmentation of the ionized molecules, a unique structural fingerprint can be obtained.[8][9]
This guide will navigate the key decisions in developing a mass spectrometry-based workflow for the confirmation of this compound, from selecting the appropriate ionization method to employing high-resolution and tandem mass spectrometry for ultimate confidence in the structural assignment.
Part 1: A Comparative Guide to Ionization Techniques
The first step in any mass spectrometry analysis is the ionization of the target molecule. The choice of ionization technique is critical as it dictates the nature of the resulting mass spectrum. For a molecule like this compound, the selection hinges on the need to observe the intact molecular ion while still being able to elicit structural information through fragmentation.
Electrospray Ionization (ESI): The Preferred Method for Polar Heterocycles
ESI is a "soft" ionization technique that is exceptionally well-suited for polar molecules, making it an ideal choice for this compound.[10] The presence of nitrogen atoms in the pyridazine ring and the oxygen atoms in the ethyl ester group allows the molecule to be easily protonated in solution, forming a pseudomolecular ion [M+H]⁺.
-
Causality: Because ESI is a soft ionization method, it imparts minimal excess energy to the molecule during the ionization process.[10] This ensures that the molecular ion survives intact, providing clear molecular weight information. This is a significant advantage over more energetic methods where the molecular ion might be absent.
-
Trustworthiness: The predictable formation of the [M+H]⁺ ion, along with potential adducts (e.g., [M+Na]⁺), provides a self-validating system. Observing these species confirms the molecular weight of the analyte.
Electron Ionization (EI): The Classic Approach for Volatile Compounds
EI is a "hard" ionization technique where the sample is bombarded with high-energy electrons in the gas phase.[6] This process is much more energetic than ESI and leads to extensive and reproducible fragmentation.
-
Expertise: While EI is a powerful tool for structural elucidation due to its detailed fragmentation patterns, it often fails to produce a visible molecular ion peak for molecules that are prone to fragmentation.[9] For this compound, the molecular ion might be weak or absent, complicating the initial confirmation of molecular weight.
-
Comparison: The fragmentation patterns generated by EI are highly reproducible and can be compared against established spectral libraries (e.g., NIST). However, for novel compounds, this advantage is diminished.
Comparative Summary of Ionization Techniques
| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Principle | Soft ionization in solution phase | Hard ionization in gas phase |
| Typical Ions | [M+H]⁺, [M+Na]⁺, [M-H]⁻ | M⁺• (Molecular Ion), extensive fragments |
| Molecular Ion Peak | Strong and easily identifiable | Often weak or absent |
| Fragmentation | Minimal; controlled via tandem MS | Extensive and reproducible |
| Coupling | Ideal for Liquid Chromatography (LC) | Ideal for Gas Chromatography (GC) |
| Best For | Polar, non-volatile molecules | Volatile, thermally stable molecules |
| Application to Topic | Highly Recommended. Provides clear molecular weight data. | Less suitable due to potential for excessive fragmentation and loss of the molecular ion. |
Part 2: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination
While nominal mass spectrometry provides integer mass values, High-Resolution Mass Spectrometry (HRMS) measures m/z values to four or more decimal places.[11][12] This high accuracy allows for the determination of the elemental composition of an ion, a critical step in confirming the identity of a synthesized product.[11][13]
-
Expertise & Causality: The molecular formula of this compound is C₇H₇ClN₂O₂. An HRMS instrument can distinguish its exact mass from that of other molecules with the same nominal mass but different elemental formulas (isobars). This capability is crucial for ruling out potential impurities.
-
Trustworthiness: A key feature of chlorine-containing compounds is their distinct isotopic pattern. Chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. HRMS can resolve and accurately measure the intensity of the M and M+2 peaks, providing an internal, self-validating confirmation of the presence of a single chlorine atom.[13]
Calculated Exact Masses for HRMS Analysis
| Ion Species | Elemental Formula | Calculated Exact Mass (m/z) |
| [M(³⁵Cl)+H]⁺ | C₇H₈³⁵ClN₂O₂⁺ | 187.0274 |
| [M(³⁷Cl)+H]⁺ | C₇H₈³⁷ClN₂O₂⁺ | 189.0245 |
| [M(³⁵Cl)+Na]⁺ | C₇H₇³⁵ClN₂O₂Na⁺ | 209.0094 |
| [M(³⁷Cl)+Na]⁺ | C₇H₇³⁷ClN₂O₂Na⁺ | 211.0064 |
Part 3: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
While HRMS confirms what atoms are present, tandem mass spectrometry (MS/MS) helps to determine how they are connected.[8][14] In an MS/MS experiment, the molecular ion of interest is isolated, subjected to fragmentation (commonly through Collision-Induced Dissociation, CID), and the resulting fragment ions are analyzed.[8] This provides a detailed structural fingerprint of the molecule.
-
Authoritative Grounding: The fragmentation pathways of esters and pyridazine rings are well-documented.[15][16] Esters commonly fragment through the loss of the alkoxy group or through McLafferty rearrangements.[17] Pyridazine rings can undergo ring cleavage.[15] By applying these known principles, a predicted fragmentation pattern can be constructed and compared against experimental data.
Proposed MS/MS Fragmentation Pathway
The protonated molecule ([M+H]⁺, m/z 187.0274) is expected to fragment via several key pathways:
-
Loss of Ethylene (C₂H₄): A common fragmentation for ethyl esters, leading to the formation of the protonated carboxylic acid at m/z 159.0013.
-
Loss of Ethanol (C₂H₅OH): Cleavage of the ester bond results in the formation of an acylium ion at m/z 140.9958.
-
Loss of the Ethoxycarbonyl Group (•COOC₂H₅): Fragmentation of the ring C-C bond can lead to the pyridazine core fragment.
Visualization of the Proposed Fragmentation
Caption: Proposed MS/MS fragmentation of this compound.
Part 4: A Self-Validating Experimental Workflow
To ensure trustworthy and reproducible results, a well-defined experimental protocol is essential. The following outlines a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.
Visualization of the Analytical Workflow
Caption: A comprehensive workflow for the confirmation of synthesis products.
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized product in a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final working concentration of approximately 1 µg/mL using the initial mobile phase composition.
-
Prepare a blank (solvent only) and a certified reference standard at the same concentration, if available.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Causality: The reversed-phase gradient effectively separates the target analyte from potential non-polar and polar impurities prior to MS analysis, ensuring specificity.[18][19]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Data Acquisition: Perform two sequential scans:
-
Full Scan MS: Scan from m/z 100-500 in high-resolution mode (>30,000 FWHM) to detect the protonated molecule and confirm its elemental composition and isotopic pattern.
-
Tandem MS (MS/MS): Isolate the precursor ion (m/z 187.03) and fragment using an appropriate collision energy (e.g., 20 eV). Acquire the product ion spectrum.
-
-
Trustworthiness: This two-scan approach provides a self-validating dataset. The full scan confirms the molecular formula, while the MS/MS scan confirms the molecular structure.[20]
-
Part 5: Data Interpretation and Validation
Final confirmation rests on a multi-faceted evaluation of the acquired data, ideally benchmarked against a certified reference standard.
-
Molecular Ion Confirmation: The full scan spectrum must show a prominent peak at m/z 187.0274 (± 5 ppm mass accuracy) and a corresponding isotopic peak at m/z 189.0245 with approximately one-third the intensity.
-
Fragmentation Pattern Matching: The experimental MS/MS spectrum should contain major fragment ions that match the predicted masses from the proposed fragmentation pathway.
-
Chromatographic Confirmation: When compared to a certified reference standard, the synthesized product must have an identical retention time under the same LC conditions.
-
Method Validation Principles: For routine quality control, this analytical procedure should be validated according to ICH guidelines.[21][22][23] Key parameters include:
Conclusion: A Strategy for Confidence
The definitive structural confirmation of this compound is not merely an analytical exercise; it is a prerequisite for its successful application in research and development. A multi-pronged approach utilizing liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HR-MS/MS) provides the highest level of confidence. This strategy allows for the simultaneous confirmation of molecular weight, elemental composition via accurate mass and isotopic pattern analysis, and structural connectivity through detailed fragmentation analysis. By adhering to a rigorous, self-validating workflow, researchers can ensure the integrity of their synthetic products, paving the way for reliable and reproducible scientific outcomes.
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Comparing the reactivity of Ethyl 6-chloropyridazine-3-carboxylate with similar compounds
Executive Summary
In the landscape of pharmaceutical and agrochemical development, pyridazine scaffolds are crucial building blocks. Among them, Ethyl 6-chloropyridazine-3-carboxylate stands out as a versatile intermediate. Its reactivity profile, dictated by the unique electronic arrangement of the pyridazine ring and its substituents, governs its utility in complex molecular construction. This guide provides an in-depth, data-supported comparison of its reactivity against other common chloro-substituted nitrogen heterocycles: 2-chloropyridine, 2-chloropyrimidine, and 2-chloropyrazine. We will delve into the mechanistic underpinnings of its behavior in two pivotal reaction classes—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—offering field-proven insights and detailed experimental protocols to guide researchers in optimizing their synthetic strategies.
Introduction: The Chemical Personality of this compound
This compound is a key intermediate in the synthesis of a wide array of biologically active molecules, including antitumor agents and insecticides.[1] Its synthetic value is derived from two primary reactive sites: the chlorine atom at the 6-position, which is susceptible to displacement, and the ester group at the 3-position, which can be further modified.
The reactivity of the C-Cl bond is profoundly influenced by the inherent electronic nature of the pyridazine ring. The two adjacent nitrogen atoms are strongly electron-withdrawing, which significantly reduces the electron density of the aromatic ring. This electron deficiency makes the ring highly susceptible to attack by nucleophiles, a characteristic that is central to its synthetic applications.[2] Furthermore, the presence of the electron-withdrawing ethyl carboxylate group further enhances this effect, making this compound a highly activated substrate for specific reaction types.
This guide will compare its performance in key synthetic transformations against other widely used chloro-heterocycles to provide a clear, evidence-based framework for its application.
Comparative Reactivity Analysis
The reactivity of chloro-heterocycles is not uniform. The number and position of nitrogen atoms within the aromatic ring dramatically alter the electron distribution and, consequently, the activation of the C-Cl bond towards substitution.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of heterocyclic chemistry. It proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group to form a negatively charged intermediate known as a Meisenheimer complex.[3][4][5] The stability of this intermediate is the key determinant of the reaction rate. Electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, stabilize this complex through resonance and inductive effects, thereby accelerating the reaction.[3][4]
The nitrogen atoms in azine systems act as powerful intrinsic electron-withdrawing groups. Their ability to stabilize the Meisenheimer complex makes chloroazines significantly more reactive in SNAr than chlorobenzene. For instance, 2-chloropyrimidine is estimated to be 1014–1016 times more reactive than chlorobenzene.[6]
Causality of Reactivity Trends:
-
This compound: This compound is exceptionally reactive. The two adjacent nitrogen atoms in the pyridazine ring, combined with the ethyl carboxylate group at the 3-position, create a highly electron-deficient system. The negative charge of the Meisenheimer intermediate can be effectively delocalized onto both the ring nitrogens and the carbonyl oxygen of the ester group, leading to significant stabilization and a rapid reaction rate.
-
2-Chloropyrimidine: With two nitrogen atoms in a 1,3-relationship, 2-chloropyrimidine is also highly activated. It is approximately 100 times more reactive than 2-chloropyrazine.[6] The nitrogen atoms effectively stabilize the intermediate.
-
2-Chloropyrazine: The two nitrogen atoms in a 1,4-arrangement also activate the ring, but the stabilization of the intermediate is slightly less effective than in the pyrimidine system.
-
2-Chloropyridine: Containing only one ring nitrogen, 2-chloropyridine is the least reactive among these heterocycles. While the nitrogen atom does activate the ring towards nucleophilic attack (compared to chlorobenzene), its influence is less pronounced than in the diazine systems.[7]
Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution with a Generic Amine
| Compound | Relative Reactivity Trend | Typical Reaction Conditions | Predicted Yield Range |
| This compound | Very High | Amine, Base (e.g., K₂CO₃), Solvent (e.g., DMF), Room Temp to 80 °C | Excellent (90-99%) |
| 2-Chloropyrimidine | High | Amine, Base, Solvent (e.g., EtOH, Water), 80-120 °C | Good to Excellent (85-95%)[6] |
| 2-Chloropyrazine | Moderate-High | Amine, Base, Solvent (e.g., EtOH, Water), 100-140 °C | Moderate to Good (70-90%)[6] |
| 2-Chloropyridine | Moderate | Amine, Base, Solvent (e.g., NMP), High Temp (>150 °C) or PTC | Fair to Good (50-80%)[8] |
Note: Data is synthesized from typical reactivity patterns reported in the literature. Actual yields are substrate and condition-dependent.
Caption: Generalized mechanism for SNAr on an activated heterocycle.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings have revolutionized modern synthesis.[9][10][11] These reactions proceed through a catalytic cycle involving a palladium catalyst.[9][12] The first and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The efficiency of this step is highly dependent on the electronic properties of the aryl halide.
Causality of Reactivity Trends:
Electron-deficient aryl chlorides are generally more reactive in oxidative addition than electron-rich ones. The reduced electron density at the carbon atom of the C-Cl bond makes it more electrophilic and thus more susceptible to reaction with the nucleophilic Pd(0) catalyst.
-
This compound: The strong electron-withdrawing nature of the pyridazine ring and the ester group makes this substrate highly reactive in oxidative addition. It can often be coupled under milder conditions (lower temperatures, lower catalyst loadings) than less activated heterocyles.
-
2-Chloropyrimidine & 2-Chloropyrazine: These diazines are also excellent substrates for cross-coupling reactions due to their electron-deficient character. Their reactivity is generally high and comparable to the pyridazine system.
-
2-Chloropyridine: Being less electron-deficient, 2-chloropyridine is typically less reactive. It often requires more forcing conditions, such as higher temperatures, stronger bases, or more sophisticated (and expensive) phosphine ligands to achieve efficient coupling.[13][14]
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Compound | Catalyst System (Example) | Base | Solvent | Temperature (°C) | Predicted Yield Range |
| This compound | Pd(PPh₃)₄ (2-5 mol%) | Na₂CO₃ | DME/H₂O | 80-90 | Excellent (85-98%)[15] |
| 2-Chloropyrimidine | Pd(dppf)Cl₂ (3-5 mol%) | K₂CO₃ | Dioxane/H₂O | 90-100 | Good to Excellent (80-95%) |
| 2-Chloropyrazine | Pd(OAc)₂ / SPhos (2-4 mol%) | K₃PO₄ | Toluene/H₂O | 100-110 | Good to Excellent (80-95%) |
| 2-Chloropyridine | Pd₂(dba)₃ / XPhos (2-4 mol%) | K₃PO₄ | t-BuOH/H₂O | 100-120 | Moderate to Good (65-90%) |
Note: The choice of ligand is critical and can significantly alter reactivity and required conditions. Data is representative.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and serve as a validated starting point for optimization. The choice of reagents and conditions is based on the mechanistic principles discussed above.
Protocol 1: SNAr of this compound with Morpholine
Rationale: This protocol uses a common secondary amine nucleophile and a mild base (K₂CO₃). Dioxane is chosen as a solvent for its high boiling point and good solubilizing properties. The high reactivity of the substrate allows the reaction to proceed efficiently without the need for harsh conditions.
Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and 1,4-dioxane (0.2 M).
-
Reagent Addition: Add morpholine (1.2 eq) to the suspension via syringe.
-
Reaction: Heat the mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The product can be further purified by flash column chromatography on silica gel if necessary.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Rationale: This protocol leverages the high reactivity of the substrate in palladium-catalyzed reactions.[15] Pd(PPh₃)₄ is a reliable, commercially available catalyst suitable for activated aryl chlorides. A standard aqueous base/organic solvent system is used to facilitate both the transmetalation step and dissolution of the reagents.[12][16]
Methodology:
-
Setup: To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
-
Degassing: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Solvent/Base Addition: Add a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq) followed by degassed 1,2-dimethoxyethane (DME) (0.15 M).
-
Reaction: Heat the biphasic mixture to 85 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a highly activated and versatile building block for organic synthesis. Its reactivity in both SNAr and palladium-catalyzed cross-coupling reactions is significantly enhanced compared to less electron-deficient chloro-heterocycles like 2-chloropyridine. This heightened reactivity, stemming from the potent electron-withdrawing effects of the pyridazine core and the C3-ester, allows for the use of milder reaction conditions, often leading to cleaner reactions and higher yields. For researchers and drug development professionals, understanding these reactivity principles is paramount for the rational design of efficient and robust synthetic routes to complex, high-value molecules.
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Mąkosza, M. (2020). Electrophilic and nucleophilic aromatic substitutions follow similar rules. ResearchGate. Retrieved from [Link]
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Bak, J. B., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(12), 4945-4950. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Sharma, P., et al. (2012). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Organic & Biomolecular Chemistry, 10(42), 8426-8432. Retrieved from [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
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Grushin, V. V., & Alper, H. (1992). Kinetics and mechanism of heterogeneous palladium-catalyzed coupling reactions of chloroaryls in water. Journal of the Chemical Society, Perkin Transactions 2, (11), 1879-1891. Retrieved from [Link]
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An, T., et al. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
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Villemin, D., et al. (2001). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Synthetic Communications, 31(15), 2315-2321. Retrieved from [Link]
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Isley, N. A., et al. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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National Toxicology Program. (1997). 2-Chloropyridine. NTP Technical Report on the Toxicity Studies of 2-Chloropyridine. Retrieved from [Link]
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Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(38), 13264-13285. Retrieved from [Link]
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Skonieczny, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7352. Retrieved from [Link]
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Herrera, A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. Retrieved from [Link]
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Um, I. H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 77(17), 7546-7554. Retrieved from [Link]
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CoLab. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]
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Li, J., et al. (2018). Synthesis of Mthis compound. ResearchGate. Retrieved from [Link]
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ResearchGate. (2007). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Retrieved from [Link]
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Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Ethyl 6-chloropyridazine-3-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2] Ethyl 6-chloropyridazine-3-carboxylate, in particular, serves as a versatile starting material for the synthesis of a diverse array of analogs with potential therapeutic applications. This guide provides a comparative analysis of the biological activities of these analogs, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.
The this compound Scaffold: A Launchpad for Discovery
This compound possesses two key reactive sites: the chloro group at the 6-position, which is susceptible to nucleophilic substitution, and the ester group at the 3-position, which can be hydrolyzed or converted to other functional groups. This dual reactivity allows for extensive chemical modifications, leading to a wide range of analogs with varied biological profiles.
Comparative Anticancer Activity
The quest for novel anticancer agents has led to the exploration of numerous pyridazine derivatives. Analogs of this compound have demonstrated significant potential in this area, primarily through the substitution of the 6-chloro group with various aryl, heteroaryl, and amino moieties.
A notable study on 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones, which can be conceptually derived from the this compound scaffold, revealed potent anticancer activity against a panel of human cancer cell lines.[3] The structure-activity relationship (SAR) in this series highlighted the importance of the substituent on the 6-aryl ring for cytotoxic potency.
Table 1: Comparative in vitro anticancer activity of 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one Analogs [3]
| Compound | 6-Aryl Substituent | Leukemia (SR) GI50 (µM) | Non-Small Cell Lung (NCI-H522) GI50 (µM) |
| 2a | 4-Chlorophenyl | >100 | 85.1 |
| 2b | 4-Methoxyphenyl | 1.12 | 1.15 |
| 2d | 4-Nitrophenyl | 1.48 | 1.70 |
| 2g | 3,4,5-Trimethoxyphenyl | 0.28 | 0.44 |
| 2h | 4-N,N-dimethylaminophenyl | <0.1 | <0.1 |
GI50: Concentration required to inhibit cell growth by 50%.
The data clearly indicates that electron-donating groups on the 6-aryl substituent enhance anticancer activity, with the 4-N,N-dimethylaminophenyl analog (2h ) exhibiting the most potent and broad-spectrum activity.[3] This suggests that increasing the electron density at this position may be a key factor in improving the efficacy of these compounds.
Mechanism of Action: Targeting Key Cellular Pathways
The anticancer effects of pyridazine derivatives are often attributed to their ability to interfere with critical cellular processes. Some analogs have been shown to act as inhibitors of key enzymes involved in cancer progression, such as Poly (ADP-ribose) polymerase (PARP) and Cyclin-Dependent Kinases (CDKs).
dot
Caption: Potential anticancer mechanisms of pyridazine analogs.
Comparative Antimicrobial Activity
In addition to their anticancer properties, pyridazine derivatives have also been investigated for their antimicrobial potential. The introduction of different substituents at the 6-position of the pyridazine ring can lead to compounds with significant activity against various bacterial and fungal strains.
A study on pyridazinone derivatives demonstrated that modifications to the core structure can result in compounds with potent antimicrobial effects.[4]
Table 2: Antimicrobial Activity of Pyridazinone Derivatives [4]
| Compound | Gram-positive (S. pyogenes) Zone of Inhibition (mm) | Gram-negative (E. coli) Zone of Inhibition (mm) | Antifungal (A. niger) Zone of Inhibition (mm) |
| IIIa | 18 | 17 | 12 |
| IIIb | 15 | - | 10 |
| IIIc | 16 | - | 11 |
| IIId | - | - | 16 |
'-' indicates no significant activity.
Compound IIIa showed the broadest spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria.[4] In contrast, compound IIId displayed the most potent antifungal activity.[4] These findings underscore the potential of the pyridazine scaffold in developing novel antimicrobial agents.
Experimental Protocols
To ensure the reproducibility and validity of the biological screening data, detailed experimental protocols are essential.
In Vitro Cytotoxicity Screening: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell viability and cytotoxicity.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Cell Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
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A Senior Application Scientist's Guide to the Structural Elucidation of Novel Pyridazine Derivatives
For: Researchers, scientists, and drug development professionals.
Foreword: The Unambiguous Power of X-ray Crystallography in Drug Discovery
In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of rational drug design. For medicinal chemists synthesizing novel compounds from versatile scaffolds like Ethyl 6-chloropyridazine-3-carboxylate, understanding the exact spatial arrangement of atoms is paramount. This guide provides an in-depth, experience-driven comparison of X-ray crystallography with other common analytical techniques, demonstrating its unparalleled ability to deliver unambiguous structural data. We will explore the journey from synthesis to a definitive crystal structure, offering practical protocols and expert insights to empower your research.
The Synthetic Gateway: Derivatization of this compound
This compound is a valuable starting material in medicinal chemistry due to its reactive chlorine atom, which allows for the introduction of various substituents. A common synthetic route involves nucleophilic substitution at the 6-position, followed by further modifications.
A representative synthetic pathway is the reaction with a substituted amine to yield a novel aminopyridazine derivative. This class of compounds is of significant interest due to the diverse biological activities exhibited by pyridazine-containing molecules.[1]
Experimental Protocol: Synthesis of a Novel Aminopyridazine Derivative
Objective: To synthesize Ethyl 6-(4-methoxyphenylamino)pyridazine-3-carboxylate.
Materials:
-
This compound
-
p-Anisidine
-
Triethylamine (Et3N)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add p-anisidine (1.1 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.
The Gold Standard: Single-Crystal X-ray Diffraction
While techniques like NMR and Mass Spectrometry provide valuable information about a molecule's connectivity and mass, they often leave room for ambiguity, especially concerning stereochemistry and the precise arrangement of atoms in the solid state. Single-crystal X-ray diffraction (SC-XRD) stands alone in its ability to provide a definitive, three-dimensional atomic structure.[2]
Why X-ray Crystallography is Essential for Novel Pyridazine Derivatives:
-
Unambiguous Structure Determination: SC-XRD provides the exact coordinates of each atom in the crystal lattice, revealing bond lengths, bond angles, and torsional angles with high precision.[2] This is crucial for understanding the molecule's conformation and potential interactions with biological targets.
-
Solid-State Conformation: The crystal structure reveals the preferred conformation of the molecule in the solid state, which can be critical for understanding its physical properties and for computational modeling studies.
-
Intermolecular Interactions: The packing of molecules in the crystal provides invaluable information about intermolecular interactions such as hydrogen bonding and π-π stacking, which are vital for crystal engineering and understanding the material's properties.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the crystal structure of the synthesized aminopyridazine derivative.
1. Crystal Growth:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is a common and effective method.
-
Vapor diffusion, where a precipitant solvent is slowly diffused into a solution of the compound, can also yield high-quality crystals.
2. Data Collection:
-
Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.[4]
-
Center the crystal in the X-ray beam of a diffractometer.[5]
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers with area detectors can collect a full dataset in a matter of hours.[4]
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data to obtain the final, high-resolution crystal structure.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography is the gold standard for structural elucidation, a comprehensive characterization of a novel compound involves a suite of analytical techniques. Below is a comparative guide to the strengths and limitations of each.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing | Connectivity of atoms, solution-state conformation, dynamic processes | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirements | High-quality single crystal | Soluble sample (mg quantities) | Small sample amount (µg to ng) |
| Strengths | Unambiguous structure determination, solid-state conformation, intermolecular interactions.[2] | Provides information about the molecule in solution, which can be more biologically relevant.[5][6] | High sensitivity, provides accurate molecular weight and formula.[7] |
| Limitations | Requires a suitable single crystal, which can be challenging to grow.[6] | Can be complex to interpret for large or conformationally flexible molecules; does not provide precise bond lengths/angles.[8] | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
Visualizing the Data: Workflows and Pathways
Synthesis and Characterization Workflow
Caption: Workflow from synthesis to structural elucidation.
X-ray Crystallography Decision Pathway
Caption: Decision pathway for structural analysis.
Conclusion: A Foundation for Future Discovery
The structural elucidation of novel compounds derived from this compound is a critical step in the drug discovery pipeline. While a multi-technique approach is essential for comprehensive characterization, single-crystal X-ray diffraction remains the unequivocal method for determining the precise three-dimensional structure. The data obtained from X-ray crystallography provides a solid foundation for understanding structure-activity relationships, guiding further synthetic efforts, and ultimately, accelerating the development of new therapeutic agents.
References
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- El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7301.
- Kandile, N. G., Mohamed, M. I., Zaky, H. T., & Mohamed, H. M. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 44(5), 1989-1996.
- Rupp, B. (2010). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. In eLS. John Wiley & Sons, Ltd.
- Acta Crystallographica Section E: Structure Reports Online. (n.d.). Ethyl 5-Amino-1-(6-Chloropyridazin-3-Yl)
- Zhang, L., et al. (2018). Synthesis of Mthis compound. Journal of Heterocyclic Chemistry, 55(8), 1934-1938.
- Viveka, S., et al. (2016). Synthesis and Crystal Structure of Ethyl 6-(chloromethyl)-4-(3-Chlorophenyl)-2-oxo- 1,2,3,4-Tetrahydropyrimidine-5-Carboxylate.
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- Daoui, S., et al. (2022). Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate.
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- Akkurt, M., et al. (2021). Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate.
- Daoui, S., et al. (2021). Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one.
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A Comparative Guide to HPLC Methods for Purity Analysis of Ethyl 6-chloropyridazine-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide moves beyond a simple listing of protocols. It delves into the scientific rationale behind methodological choices, offering a framework for developing and selecting the most appropriate HPLC strategy for your specific analytical challenge. We will explore the nuances of reversed-phase chromatography, discuss critical method parameters, and provide detailed, actionable protocols.
The Critical Role of Purity Analysis
Ethyl 6-chloropyridazine-3-carboxylate is a key building block in medicinal chemistry.[1][2] The purity of this starting material directly impacts the quality of the final active pharmaceutical ingredient (API). Impurities can arise from the manufacturing process, degradation, or storage and may include starting materials, by-products, and isomers. A robust and validated HPLC method is essential to detect, quantify, and control these impurities, ensuring the final product meets stringent quality standards.
Comparing HPLC Methodologies: A Data-Driven Approach
The primary mode of analysis for a moderately polar, aromatic compound like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity. However, the choice of stationary phase, mobile phase, and other chromatographic conditions can significantly impact the separation efficiency.
Here, we compare two robust RP-HPLC methods, highlighting their respective strengths and ideal applications.
Method 1: Rapid Isocratic Analysis for High-Throughput Screening
This method is designed for rapid purity checks and in-process controls where speed is a critical factor. It utilizes a standard C18 column and an isocratic mobile phase for a simple and fast analysis.
Method 2: Gradient Elution for Comprehensive Impurity Profiling
For a more detailed analysis, particularly for resolving closely related impurities, a gradient elution method is superior. By systematically increasing the organic solvent concentration, this method can effectively separate compounds with a wider range of polarities.
| Parameter | Method 1: Rapid Isocratic | Method 2: Gradient Elution | Rationale |
| Stationary Phase | C18, 5 µm, 150 x 4.6 mm | Phenyl-Hexyl, 3.5 µm, 100 x 4.6 mm | The C18 phase provides excellent hydrophobic retention for general-purpose analysis. The Phenyl-Hexyl phase offers alternative selectivity due to π-π interactions with the pyridazine ring, potentially resolving critical pairs of impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid (TFA) in Water | Formic acid is a common mobile phase modifier that provides good peak shape for many compounds. TFA is a stronger ion-pairing agent that can improve peak sharpness for basic impurities. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a versatile organic modifier with a low UV cutoff and viscosity. |
| Elution Mode | Isocratic (60% B) | Gradient (40-90% B over 15 min) | Isocratic elution is faster and simpler, ideal for known compounds. Gradient elution provides the necessary resolving power for complex samples with multiple impurities of varying polarities.[3] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | 35 °C | Elevated temperature can improve efficiency and reduce backpressure. |
| Detection | UV at 254 nm | Diode Array Detector (DAD) at 254 nm and 280 nm | 254 nm is a common wavelength for aromatic compounds. A DAD allows for the simultaneous monitoring of multiple wavelengths, which can aid in impurity identification and peak purity assessment. |
| Injection Volume | 10 µL | 5 µL | A smaller injection volume can improve peak shape and reduce column overload. |
| Run Time | ~ 5 minutes | ~ 20 minutes | The isocratic method is significantly faster. The gradient method requires more time to run the gradient and re-equilibrate the column. |
| Best For | Routine purity checks, reaction monitoring | Impurity profiling, stability studies, method development |
Experimental Protocols
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the 50:50 acetonitrile/water mixture.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the 50:50 acetonitrile/water mixture.
Method 1: Detailed Protocol for Rapid Isocratic Analysis
-
Column: C18, 5 µm, 150 x 4.6 mm
-
Mobile Phase: 40% (0.1% Formic Acid in Water) : 60% Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
-
Run Time: 5 minutes
Method 2: Detailed Protocol for Gradient Impurity Profiling
-
Column: Phenyl-Hexyl, 3.5 µm, 100 x 4.6 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 40% B
-
2-12 min: 40% to 90% B
-
12-15 min: 90% B
-
15.1-20 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detector: DAD, monitor at 254 nm and 280 nm
-
Injection Volume: 5 µL
-
Run Time: 20 minutes
Visualizing the Workflow
A clear understanding of the analytical workflow is crucial for successful implementation.
Caption: Interdependencies in HPLC method development.
Trustworthiness and Self-Validation
For any analytical method to be considered reliable, it must undergo validation. According to ICH guidelines, this involves demonstrating specificity, linearity, accuracy, precision, and robustness. [4]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by spiking the sample with known impurities and observing their separation from the main peak.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. [5]* Accuracy: The closeness of test results obtained by the method to the true value. [5]* Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. [5]* Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The selection of an appropriate HPLC method for the purity analysis of this compound derivatives is a critical step in drug development and quality control. For rapid, routine analysis, an isocratic RP-HPLC method on a C18 column provides a fast and reliable solution. For comprehensive impurity profiling and in-depth analysis, a gradient method using a phenyl-hexyl column offers superior resolving power and selectivity. The principles and protocols outlined in this guide provide a solid foundation for developing and validating robust HPLC methods tailored to your specific analytical needs, ultimately ensuring the quality and safety of the final pharmaceutical product.
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Bidló-Iglóy, M., & Mátyus, P. (1999). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 487–490. [Link]
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Checa, A., et al. (2016). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 21(10), 1349. [Link]
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Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]
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Kim, S., et al. (2023). Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry, 66(15), 10436–10455. [Link]
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Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved from [Link]
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Kenny, P. W. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(9), 1039–1052. [Link]
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Wang, X., et al. (2018). Synthesis of Mthis compound. Chinese Journal of Organic Chemistry, 38(8), 2133-2137. [Link]
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Grygorenko, O. O., et al. (2022). On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. Molecules, 27(21), 7266. [Link]
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Logoyda, L., et al. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 11(11), 4843-4849. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). ETHYL 4,6-DICHLOROPYRIDAZINE-3-CARBOXYLATE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Mthis compound. PubChem Compound Database. Retrieved from [Link]
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Hadj-Abo, I., et al. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 27(19), 6533. [Link]
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El-Kimary, E. I., et al. (2023). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. Scientific Reports, 13(1), 18881. [Link]
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Farkas, T., et al. (2023). Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis, 232, 115438. [Link]
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El-Gindy, A., et al. (2022). Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process-Related Impurity. Separations, 9(2), 43. [Link]
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A Spectroscopic Journey: Tracing the Synthesis of Ethyl 6-chloropyridazine-3-carboxylate
A definitive guide to the spectroscopic transformations from a pyridazinone precursor to a key chlorinated pyridazine intermediate, providing researchers with essential data for reaction monitoring and quality control.
In the landscape of pharmaceutical and agrochemical research, pyridazine derivatives hold a prominent position due to their diverse biological activities. Among them, Ethyl 6-chloropyridazine-3-carboxylate serves as a crucial building block for the synthesis of more complex molecules. The journey from its precursors to the final chlorinated product is a tale of chemical transformation, a story best told through the language of spectroscopy. This guide provides an in-depth spectroscopic comparison of this compound with its immediate precursors, offering a clear roadmap for researchers to monitor the synthetic pathway and confirm the identity and purity of their compounds.
This guide will navigate the spectroscopic shifts observed during a common synthetic route, starting from 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, proceeding through its esterification to Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, and culminating in the chlorination to yield the target molecule. By examining the changes in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data at each step, we can gain a deep understanding of the chemical modifications occurring.
The Synthetic Pathway: A Step-by-Step Transformation
The synthesis of this compound from 6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a two-step process involving esterification followed by chlorination. This pathway is often chosen for its efficiency and the relative availability of the starting materials.
Figure 1: A simplified workflow for the synthesis of this compound.
Spectroscopic Comparison: Unveiling the Chemical Changes
The true confirmation of each synthetic step lies in the careful analysis of spectroscopic data. The following sections detail the expected spectral characteristics of the starting material, the intermediate, and the final product.
6-oxo-1,6-dihydropyridazine-3-carboxylic acid (Precursor)
This pyridazinone derivative exists in tautomeric forms, with the oxo-form generally being predominant. Its spectroscopic signature is characterized by the presence of a carboxylic acid group and the pyridazinone ring.
| Spectroscopic Data | 6-oxo-1,6-dihydropyridazine-3-carboxylic acid |
| Molecular Formula | C₅H₄N₂O₃[1] |
| Molecular Weight | 140.09 g/mol [1] |
| ¹H NMR (DMSO-d₆) | δ ~13.5 (br s, 1H, COOH), ~13.4 (br s, 1H, NH), ~8.1 (d, 1H), ~7.2 (d, 1H) |
| ¹³C NMR (DMSO-d₆) | δ ~165 (C=O, acid), ~161 (C=O, ring), ~145 (C), ~133 (CH), ~130 (CH) |
| FT-IR (KBr, cm⁻¹) | ~3400-2500 (br, O-H & N-H stretch), ~1720 (C=O stretch, acid), ~1670 (C=O stretch, amide) |
| Mass Spectrum (m/z) | [M+H]⁺ = 141 |
The broad proton signals in the ¹H NMR spectrum are characteristic of the acidic carboxylic proton and the N-H proton of the pyridazinone ring. The two doublets in the aromatic region correspond to the two protons on the pyridazine ring. The ¹³C NMR spectrum clearly shows the two carbonyl carbons of the carboxylic acid and the ring, in addition to the carbons of the heterocyclic ring. The FT-IR spectrum is dominated by the very broad O-H stretch of the carboxylic acid, overlapping with the N-H stretch, and two distinct carbonyl absorptions.
Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (Intermediate)
The esterification of the carboxylic acid to its ethyl ester results in predictable and easily identifiable changes in the spectroscopic data.
| Spectroscopic Data | Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| ¹H NMR (CDCl₃) | δ ~10.0 (br s, 1H, NH), ~7.8 (d, 1H), ~7.1 (d, 1H), 4.45 (q, 2H, OCH₂), 1.42 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ ~164 (C=O, ester), ~160 (C=O, ring), ~143 (C), ~135 (CH), ~130 (CH), 62.5 (OCH₂), 14.2 (CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1730 (C=O stretch, ester), ~1670 (C=O stretch, amide), ~1250 (C-O stretch) |
| Mass Spectrum (m/z) | [M+H]⁺ = 169 |
The most significant change in the ¹H NMR spectrum is the disappearance of the broad carboxylic acid proton signal and the appearance of a quartet and a triplet, characteristic of an ethyl group. In the ¹³C NMR spectrum, the carboxylic acid carbonyl signal is replaced by the ester carbonyl signal, and two new peaks for the ethoxy group appear. The FT-IR spectrum now shows a more defined N-H stretch, as it is no longer obscured by the broad O-H of the carboxylic acid, and the C=O stretch of the ester is prominent. The C-O stretch of the ester also becomes a notable feature.
This compound (Final Product)
The final chlorination step, typically achieved using a reagent like phosphorus oxychloride (POCl₃), transforms the pyridazinone into a chloropyridazine. This introduces the most dramatic changes in the spectroscopic data.
| Spectroscopic Data | This compound |
| Molecular Formula | C₇H₇ClN₂O₂[2] |
| Molecular Weight | 186.60 g/mol [2] |
| ¹H NMR (CDCl₃) | δ 8.24 (d, 1H), 7.80 (d, 1H), 4.50 (q, 2H, OCH₂), 1.45 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ 163.5 (C=O), 153.0 (C-Cl), 150.0 (C), 133.0 (CH), 127.5 (CH), 62.8 (OCH₂), 14.2 (CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3100 (Ar-H stretch), ~1730 (C=O stretch, ester), ~1560 (C=N stretch), ~1250 (C-O stretch), ~780 (C-Cl stretch) |
| Mass Spectrum (m/z) | [M]⁺˙ = 186/188 (due to ³⁵Cl/³⁷Cl isotopes) |
In the ¹H NMR spectrum, the N-H proton signal is absent, and the chemical shifts of the ring protons are significantly altered due to the change in the electronic nature of the ring. The ¹³C NMR spectrum shows the disappearance of the ring carbonyl signal and the appearance of a signal for the carbon bearing the chlorine atom. The FT-IR spectrum is now devoid of the N-H and amide C=O stretches, and a new absorption corresponding to the C-Cl bond appears in the fingerprint region. A key feature in the mass spectrum is the presence of an isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the M and M+2 peaks, which is characteristic of a molecule containing one chlorine atom.
Experimental Protocols
To ensure the reproducibility of these synthetic transformations, detailed experimental procedures are provided below.
Protocol 1: Esterification of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid
This procedure follows the principles of Fischer-Speier esterification, where an acid catalyst is used to promote the reaction between a carboxylic acid and an alcohol.
Figure 2: Workflow for the Fischer-Speier esterification.
Procedure:
-
To a solution of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1.0 eq) in an excess of absolute ethanol, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Chlorination of Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
The conversion of the pyridazinone to the chloropyridazine is a crucial step that significantly alters the reactivity of the heterocyclic ring. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.
Figure 3: Workflow for the chlorination of the pyridazinone intermediate.
Procedure:
-
Carefully heat a mixture of Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (1.0 eq) and an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 eq). The reaction can be run neat or in a high-boiling inert solvent.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the residue onto crushed ice with stirring.
-
Neutralize the acidic solution with a suitable base, such as a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like dichloromethane.
-
Combine the organic extracts, dry over a drying agent, filter, and concentrate to yield the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
Conclusion
The spectroscopic comparison of this compound and its precursors provides an invaluable tool for synthetic chemists. The distinct changes in the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra at each stage of the synthesis offer unambiguous evidence of the chemical transformations. By understanding these spectroscopic fingerprints, researchers can confidently monitor their reactions, verify the structures of their intermediates and final products, and ensure the high quality of their materials destined for further research and development. This guide serves as a comprehensive reference, empowering scientists to navigate the synthesis of this important heterocyclic building block with precision and certainty.
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Supporting Information. RSC Advances, 2017. [Link]
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What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]
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- Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Comput
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TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. YouTube. [Link]
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1H- and 13C-NMR chemical shifts for compound 6. ResearchGate. [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
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POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. The Royal Society of Chemistry. [Link]
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POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to the Efficient Synthesis of Pyridazine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold is a cornerstone of modern pharmacophores. Its presence in numerous FDA-approved drugs and herbicides highlights its significance.[1] The efficiency of synthesizing these vital heterocyclic compounds is therefore a critical consideration in the rapid progression of research and development. This guide provides an in-depth, objective comparison of the most effective synthetic routes to pyridazine derivatives, complete with experimental data, mechanistic insights, and detailed protocols to empower your synthetic strategies.
The Classical Approach: Condensation of 1,4-Dicarbonyl Compounds
The reaction of 1,4-dicarbonyl compounds with hydrazine and its derivatives is one of the most fundamental and versatile methods for constructing the pyridazine ring. This approach, analogous to the Paal-Knorr synthesis of other heterocycles, offers a straightforward pathway to a wide array of substituted pyridazines.[1][2]
Mechanistic Rationale
The reaction proceeds through a double condensation mechanism. Initially, one carbonyl group of the 1,4-dicarbonyl compound reacts with one nitrogen of the hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs as the second nitrogen attacks the remaining carbonyl group, followed by dehydration to yield a dihydropyridazine. A final oxidation step, often occurring in situ, leads to the aromatic pyridazine ring. The choice of starting material (e.g., 1,4-diketone, γ-keto acid, or maleic anhydride derivative) dictates the substitution pattern and oxidation state of the final product.[3][4][5]
Caption: Generalized workflow for the Paal-Knorr type synthesis of pyridazines.
Experimental Protocol: Synthesis from a 1,4-Diketone
This protocol describes a general procedure for the synthesis of a substituted pyridazine from a 1,4-diketone and hydrazine hydrate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 1,4-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1-1.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Oxidation (if necessary): If the dihydropyridazine intermediate is stable, an oxidizing agent such as chromium trioxide in acetic acid or air can be used to facilitate aromatization.[3]
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
The [4+2] Cycloaddition Strategy: Hetero-Diels-Alder Reactions
For accessing highly functionalized and complex pyridazine derivatives, the hetero-Diels-Alder reaction is an exceptionally powerful tool.[6][7] The inverse-electron-demand Diels-Alder (IEDDA) reaction, in particular, has gained prominence. In this approach, an electron-deficient diene, such as a 1,2,4,5-tetrazine or a 1,2,3-triazine, reacts with an electron-rich dienophile (an alkene or alkyne).[8][9]
Mechanistic Rationale
The IEDDA reaction is a concerted [4+2] cycloaddition that forms a bicyclic intermediate. This intermediate is typically unstable and undergoes a retro-Diels-Alder reaction, extruding a small, stable molecule like dinitrogen (N₂). This spontaneous aromatization is a key advantage of this method, often leading to high yields of the desired pyridazine without the need for a separate oxidation step. The regioselectivity of the reaction is governed by the electronic and steric properties of the substituents on both the diene and dienophile.[9][10]
Caption: The inverse-electron-demand Diels-Alder (IEDDA) pathway to pyridazines.
Experimental Protocol: IEDDA Synthesis from a Tetrazine
This protocol outlines a general procedure for the synthesis of a pyridazine via the IEDDA reaction of a 3,6-disubstituted-1,2,4,5-tetrazine with an alkyne.
-
Reaction Setup: Dissolve the 1,2,4,5-tetrazine derivative (1.0 eq) in a suitable solvent (e.g., toluene, HFIP, or p-xylene) in a sealed reaction vessel.[10]
-
Addition of Dienophile: Add the alkyne (1.0-1.2 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture. Temperatures can range from 40°C to 150°C depending on the reactivity of the substrates.[10] The evolution of nitrogen gas is typically observed. Monitor the reaction by TLC or LC-MS until the starting tetrazine is consumed.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate the solvent in vacuo. The resulting crude pyridazine can be purified by silica gel column chromatography.
Modern Catalytic Approaches: Copper-Catalyzed Cyclizations
Recent advances in organometallic catalysis have introduced highly efficient and regioselective methods for pyridazine synthesis. Copper-catalyzed 6-endo-trig cyclizations of β,γ-unsaturated hydrazones have emerged as a particularly effective strategy. This method offers mild reaction conditions and excellent functional group tolerance.[11]
Mechanistic Rationale
The reaction is initiated by the coordination of the copper(II) catalyst to the hydrazone. This is followed by an aerobic oxidation process that facilitates the intramolecular cyclization onto the double bond. The choice of solvent has been shown to be critical; for instance, using acetonitrile can yield the 1,6-dihydropyridazine, while switching to acetic acid can lead directly to the fully aromatized pyridazine.[11] The dihydropyridazine intermediate can also be easily oxidized to the corresponding pyridazine in a subsequent step.[11]
Caption: Copper-catalyzed aerobic cyclization for pyridazine synthesis.
Experimental Protocol: Copper-Promoted Synthesis from a β,γ-Unsaturated Hydrazone
This protocol provides a general method for the copper-catalyzed synthesis of pyridazines.
-
Preparation of Hydrazone: Synthesize the starting β,γ-unsaturated hydrazone by condensing the corresponding β,γ-unsaturated ketone with the desired hydrazine.
-
Reaction Setup: To a reaction vial, add the β,γ-unsaturated hydrazone (1.0 eq), a copper(II) catalyst such as Cu(OAc)₂ (5-10 mol%), and the chosen solvent (e.g., acetonitrile for the dihydropyridazine or acetic acid for the pyridazine).[11]
-
Reaction Conditions: Seal the vial and heat the mixture at a specified temperature (e.g., 80-100°C) under an air or oxygen atmosphere for several hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an appropriate organic solvent and wash with water. Dry the organic layer, concentrate, and purify the product by flash column chromatography.
Performance Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Typical Yields | Reaction Conditions | Advantages | Limitations |
| 1,4-Dicarbonyl Condensation | 1,4-Diketones, γ-keto acids, maleic anhydride derivatives, hydrazines | 40-80%[12] | Reflux in EtOH or AcOH, often requires separate oxidation step | Versatile, readily available starting materials, straightforward | May require harsh conditions, oxidation step can lower overall yield, limited functional group tolerance |
| Hetero-Diels-Alder (IEDDA) | 1,2,4,5-Tetrazines, 1,2,3-Triazines, electron-rich alkenes/alkynes | 70-95%[8][10] | Thermal (40-150°C) | High yields, excellent regioselectivity, spontaneous aromatization, broad substrate scope[9] | Synthesis of substituted tetrazines can be multi-step, potential for competing reaction pathways |
| Copper-Catalyzed Cyclization | β,γ-Unsaturated hydrazones | Good to high yields[11] | Mild (80-100°C), aerobic | Mild conditions, high functional group tolerance, good regioselectivity[11] | Requires synthesis of the hydrazone precursor, catalyst may be sensitive to certain functional groups |
| Microwave-Assisted Synthesis | Various (can be applied to other routes) | Often higher than conventional heating[13] | Microwave irradiation, reduced reaction times | Drastically reduced reaction times, increased yields, improved purity[13] | Requires specialized equipment, scalability can be a challenge |
Conclusion and Future Outlook
The synthesis of pyridazine derivatives has evolved from classical condensation reactions to highly efficient and elegant cycloaddition and catalytic methodologies.
-
The condensation of 1,4-dicarbonyls remains a reliable and versatile method, particularly for simpler, robust structures.
-
Inverse-electron-demand Diels-Alder reactions offer a superior route for constructing complex, highly substituted pyridazines with excellent control and efficiency.
-
Modern copper-catalyzed cyclizations provide a milder, more functional-group-tolerant alternative, reflecting the ongoing trend towards sustainable and efficient chemical synthesis.
The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For drug development professionals and researchers, a thorough understanding of these key methodologies is essential for the strategic and efficient synthesis of novel pyridazine-based compounds. As catalysis and reaction engineering continue to advance, we can anticipate the development of even more powerful and selective methods for constructing this important heterocyclic core.
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A Senior Application Scientist's Guide to Catalyst Selection for Ethyl 6-chloropyridazine-3-carboxylate Functionalization
Introduction: The Versatile Pyridazine Scaffold in Modern Drug Discovery
Ethyl 6-chloropyridazine-3-carboxylate is a pivotal building block for medicinal chemists and drug development professionals. Its electron-deficient pyridazine core, coupled with a reactive chlorine handle and an ester functionality, makes it an ideal substrate for a variety of cross-coupling reactions. These reactions enable the introduction of molecular diversity, which is crucial for the synthesis of novel therapeutic agents. This guide provides an in-depth technical comparison of established and new catalytic systems for the functionalization of this important scaffold, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The insights provided herein are grounded in experimental data from analogous systems and established principles in catalysis, aiming to empower researchers to make informed decisions in their synthetic endeavors.
The Challenge of Catalysis with Chloropyridazines
The chlorine atom on the pyridazine ring is less reactive than its bromine or iodine counterparts in palladium-catalyzed cross-coupling reactions. This is due to the stronger C-Cl bond, which makes the oxidative addition step of the catalytic cycle more challenging. Furthermore, the nitrogen atoms in the pyridazine ring can coordinate to the palladium center, potentially leading to catalyst inhibition. Therefore, the choice of a suitable catalyst, particularly the ligand, is critical to achieving high efficiency and yields. Modern catalyst development has focused on creating bulky, electron-rich ligands that can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. For a substrate like this compound, the choice of the palladium catalyst and ligand is crucial to overcome the challenges of coupling an electron-deficient chloro-heteroarene.
Comparative Performance of Suzuki-Miyaura Catalysts
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Benchmark: Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 (for analogous systems)[1] | A classic, reliable catalyst, but may require higher temperatures and longer reaction times for challenging substrates. |
| Benchmark: Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High (for analogous systems) | Often provides good yields and is a common choice for heteroaryl couplings. |
| Newer Generation: Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 16 | High (for analogous systems) | Bulky, electron-rich phosphine ligands like SPhos are known to be highly effective for coupling of aryl chlorides.[2] |
| Newer Generation: Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Good (for analogous systems) | XPhos is another highly active Buchwald ligand, often used for challenging couplings. |
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
The choice of a bulky and electron-rich phosphine ligand, such as SPhos or XPhos, is critical for the successful coupling of chloro-heterocycles like this compound. These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst in the oxidative addition step. The steric bulk of these ligands also promotes the reductive elimination step, leading to faster turnover. The use of a mixed solvent system, such as dioxane/water or toluene/water, with a base like K₃PO₄ or K₂CO₃, is common. The water can help to dissolve the inorganic base and facilitate the transmetalation step.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Benchmark Protocol using Pd(PPh₃)₄:
-
To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (5 mol%) under a positive pressure of argon.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
New Catalyst Protocol using Pd₂(dba)₃ / SPhos:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%) to a dry Schlenk tube.
-
Add anhydrous, degassed toluene, followed by this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 16 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Sources
A Comparative Guide to the In-Vitro Efficacy of Bioactive Compounds Derived from Ethyl 6-chloropyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridazine scaffold stands out as a privileged structure, consistently appearing in a multitude of bioactive compounds.[1][2] Its unique physicochemical properties, including its polar nature and capacity for hydrogen bonding, make it an attractive core for the design of novel therapeutics.[3] Ethyl 6-chloropyridazine-3-carboxylate, in particular, serves as a versatile and reactive starting material for the synthesis of a diverse array of derivatives with promising pharmacological activities.[4][5]
This guide provides a comprehensive comparison of the in-vitro performance of various compound classes derived from this key precursor. We will delve into their synthesis, comparative efficacy in anticancer and antimicrobial assays, and their potential as enzyme inhibitors. Detailed experimental protocols and supporting data are provided to offer a clear and objective evaluation for researchers engaged in drug discovery and development.
From a Versatile Scaffold to Diverse Bioactive Molecules: The Synthesis Pathway
The journey from this compound to a library of potential drug candidates involves a series of strategic chemical modifications. The inherent reactivity of the chloro- and ester- functionalities allows for a range of synthetic transformations, leading to the generation of diverse derivatives. A general synthetic approach often involves nucleophilic substitution at the C6 position, followed by modifications of the ester group at the C3 position. For instance, reaction with various amines can introduce a wide range of substituents at C6, while hydrolysis of the ester to a carboxylic acid, followed by amide coupling, can further diversify the molecular architecture.[6]
The following diagram illustrates a generalized synthetic workflow for creating a library of pyridazine derivatives from the parent compound.
Caption: Generalized synthetic workflow for the diversification of this compound.
Head-to-Head Comparison: In-Vitro Anticancer Activity
A significant number of pyridazine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][7] The in-vitro evaluation of these compounds is a critical first step in identifying promising anticancer drug candidates. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxicity.[8][9][10]
The table below presents a comparative analysis of the cytotoxic activity (IC50 values) of several pyridazine derivatives against a panel of human cancer cell lines.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridazinone Derivatives | |||
| Compound 9 | Jurkat (T-cell leukemia) | 37.61 | [11][12] |
| Compound 10 | Jurkat (T-cell leukemia) | 40.33 | [12] |
| Compound 10 | CCRF-CEM (T-cell leukemia) | 20.78 | [12] |
| Compound 22 | Jurkat (T-cell leukemia) | 11.17 | [11][12] |
| Compound 23 | Jurkat (T-cell leukemia) | 5.15 | [12] |
| Compound 23 | CCRF-CEM (T-cell leukemia) | 5.12 | [12] |
| 3,6-disubstituted Pyridazines | |||
| Compound 11m | T-47D (Breast Cancer) | 0.43 | [4][13] |
| Compound 11m | MDA-MB-231 (Breast Cancer) | 0.99 | [4][13] |
| Compound 11l | T-47D (Breast Cancer) | - | [13] |
| Compound 11l | MDA-MB-231 (Breast Cancer) | - | [13] |
| Pyridazine-based Diarylurea Derivatives | |||
| Compound 10h | A549 (Non-small cell lung) | - | [6] |
| Compound 17a | - | - | [6] |
| Other Pyridazine Derivatives | |||
| Compound 5b | HCT-116 (Colon Cancer) | < Imatinib | [14] |
| R67 | MCF7 (Breast Cancer) | Marked GI50 | [15] |
Note: A lower IC50 value indicates higher cytotoxic potency. "-" indicates data not available in the provided search results.
In-Vitro Antimicrobial Spectrum of Pyridazine Derivatives
Beyond their anticancer potential, pyridazine derivatives have also shown significant promise as antimicrobial agents.[3][16] The in-vitro efficacy of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[17] The broth microdilution method is a standardized technique for determining MIC values, with guidelines provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[18][19][20][21][22]
The following table summarizes the antimicrobial activity of various pyridazine derivatives against a range of bacterial and fungal pathogens.
| Compound ID/Series | Target Microorganism | MIC (µg/mL) | Reference |
| Pyridazinone-based Diarylurea Derivatives | |||
| Compound 10h | Staphylococcus aureus | 16 | [6][] |
| Compound 8g | Candida albicans | 16 | [6][] |
| Compound 8a | Staphylococcus aureus | 128 | [] |
| Compound 8a | Escherichia coli | 512 | [] |
| Compound 8a | Candida albicans | 32 | [] |
| Chloro Pyridazine Derivatives | |||
| Chloro derivatives | Escherichia coli | 0.892–3.744 | [] |
| Chloro derivatives | Pseudomonas aeruginosa | 0.892–3.744 | [] |
| Chloro derivatives | Serratia marcescens | 0.892–3.744 | [] |
| Pyridazinone Derivatives (3-17) | |||
| Compound 3 | S. aureus (MRSA) | 4.52 µM | [17][] |
| Compound 7 | E. coli | 7.8 µM | [17][] |
| Compound 13 | A. baumannii | 3.74 µM | [17] |
| Compound 13 | P. aeruginosa | 7.48 µM | [17] |
Note: A lower MIC value indicates greater antimicrobial potency.
Targeting Cellular Machinery: Pyridazine Derivatives as Enzyme Inhibitors
The mechanism of action for many bioactive pyridazine derivatives involves the inhibition of key enzymes, particularly protein kinases, which play crucial roles in cell signaling pathways that are often dysregulated in diseases like cancer.[11] The ability of these compounds to selectively inhibit specific kinases makes them attractive candidates for targeted therapy. The in-vitro potency of enzyme inhibitors is quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki).
The diagram below illustrates a simplified signaling pathway involving a protein kinase that can be targeted by pyridazine-based inhibitors.
Caption: Inhibition of a kinase signaling pathway by a pyridazine derivative.
The following table provides a comparison of the enzyme inhibitory activity of selected pyridazine derivatives.
| Compound ID | Target Enzyme | IC50/Ki | Reference |
| Compound 9 | ITK | IC50 = 0.87 µM | [11] |
| Compound 22 | ITK | IC50 = 0.19 µM | [11] |
| Compound 11m | CDK2 | IC50 = 20.1 nM | [13] |
| Compound 11h | CDK2 | IC50 = 43.8 nM | [13] |
| Compound 11l | CDK2 | IC50 = 55.6 nM | [13] |
| Pemigatinib | FGFR1/2/3 | IC50 = 0.4-1.2 nM | [24] |
| Fostamatinib (metabolite R406) | Syk | IC50 = 41 nM | [24] |
Note: A lower IC50/Ki value indicates a more potent enzyme inhibitor.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key in-vitro assays are provided below.
MTT Assay for Cytotoxicity Screening
This protocol is a generalized procedure for assessing the cytotoxicity of compounds in adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
-
Broth Microdilution Assay for MIC Determination
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[20][21]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Inoculum suspension standardized to 0.5 McFarland turbidity
-
Positive control antibiotic
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a series of two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a suspension of the microorganism from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours for most bacteria.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Conclusion
The in-vitro testing of compounds derived from this compound reveals a rich and diverse pharmacological landscape. The pyridazine scaffold serves as a fertile ground for the development of potent anticancer, antimicrobial, and enzyme-inhibiting agents. This guide has provided a comparative overview of the performance of these derivatives, supported by experimental data and detailed protocols. The presented information is intended to aid researchers in the rational design and evaluation of novel pyridazine-based therapeutics. Further in-vivo studies are warranted to translate the promising in-vitro activities of these compounds into tangible clinical benefits.
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Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. J Clin Microbiol. 2005 Oct;43(10):5243-6. doi: 10.1128/JCM.43.10.5243-5246.2005. [Link]
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Espinel-Ingroff A, et al. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. J Clin Microbiol. 2005;43(10):5243-5246. [Link]
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CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute; 2022. [Link]
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Gundla R, et al. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Med Chem. 2024;15(1):135-147. [Link]
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Gundla R, et al. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Med Chem. 2024;15(1):135-147. [Link]
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ResearchGate. Biochemical IC50 values for CC-509 against selected human kinases. [Link]
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- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-chloropyridazine-3-carboxylate
As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The handling and disposal of specialized reagents like Ethyl 6-chloropyridazine-3-carboxylate demand a meticulous, informed approach. This guide provides a comprehensive framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to move beyond mere procedural compliance, fostering a deep understanding of the "why" behind each step to ensure the safety of personnel and the protection of our environment.
Hazard Assessment: Understanding the Compound
This compound is a halogenated heterocyclic compound. Its chemical structure necessitates careful handling due to its reactivity and potential health effects. A thorough risk assessment is the foundational step for safe disposal.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1][2][3]
Key Hazards Associated with this compound:
-
Health Hazards: It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][3] Some safety data sheets (SDS) also indicate it may be fatal if it comes into contact with the skin or is inhaled and may cause organ damage through prolonged or repeated exposure.[2]
-
Environmental Hazards: As with many chlorinated organic compounds, it is very toxic to aquatic life, with long-lasting effects.[2] Therefore, it must not be allowed to enter drains or waterways.[3][4]
-
Physical Hazards: It is classified by some suppliers as a combustible liquid.[2]
Data Summary Table: Hazard Profile
| Hazard Classification | GHS Statement | Primary Precaution |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product.[2][4] |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves.[1][2] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection.[1][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/vapors.[1][2] |
| Aquatic Hazard (Chronic) | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment.[2][4] |
Prerequisite Controls: PPE and Engineering
Before handling or preparing for disposal, ensure the proper controls are in place. The causality is clear: effective containment minimizes exposure and prevents accidental release.
-
Engineering Controls: Always handle this compound and its waste within a certified chemical fume hood to control exposure to dust or vapors.[5] A safety shower and eyewash station must be readily accessible.[4]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory.
-
Gloves: Nitrile rubber gloves are a minimum requirement. Given the "Fatal in contact with skin" warning from some sources, consider double-gloving.[5] Always inspect gloves before use and use proper removal technique to avoid skin contact.[6]
-
Eye Protection: ANSI-approved chemical splash goggles are required.[3][5]
-
Lab Coat: A fully buttoned lab coat must be worn.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, respiratory protection may be necessary. Personnel must be properly fit-tested and enrolled in a respiratory protection program.[5]
-
Waste Characterization and Segregation: The Critical Step
In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] This compound must be managed as a hazardous waste.
Why Segregation is Non-Negotiable:
This compound is a halogenated organic compound . This is the single most important factor for its disposal. Halogenated waste streams cannot be mixed with non-halogenated waste.[5][9]
-
Causality: Many organic (non-halogenated) solvent wastes are disposed of via fuel blending and incineration for energy recovery. However, the chlorine content in halogenated waste can produce highly toxic and persistent pollutants, such as dioxins and hydrochloric acid, if incinerated in facilities not specifically designed for them.[10] Therefore, they require a specific, high-temperature incineration process with acid gas scrubbers. Mixing waste streams leads to costly re-segregation by your institution's waste management provider or, worse, improper disposal and significant regulatory violations.
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure (unused) chemical, contaminated lab materials, and dilute solutions.
Step 1: Container Selection
-
Select a container that is in good condition, compatible with the chemical, and has a secure, screw-top lid.[11][12] Polyethylene or glass containers are typically appropriate.[5]
-
For liquid waste, never use a metal container, as halogenated solvents can degrade to form acids that corrode metal.[5]
-
The container must be clearly labeled before the first drop of waste is added.[13]
Step 2: Labeling
-
The container must be labeled with the words "HAZARDOUS WASTE" .[11]
-
The label must include the full chemical name(s) of all constituents and their approximate concentrations or percentages. Do not use abbreviations or chemical formulas.[9][11]
-
Keep a running log of what is added to the container.
Step 3: Waste Collection
-
Unused/Expired Solid: Collect the original container with the solid inside. If the primary container is compromised, transfer the solid to a suitable, labeled waste container inside a fume hood.
-
Contaminated Labware (Gloves, Wipes, Pipettes): Double-bag all solid waste contaminated with the chemical in clear plastic bags, seal them, and affix a "HAZARDOUS WASTE" label. Place this bag in a designated solid chemical waste bin.
-
Solutions:
-
Designate a specific "Halogenated Organic Waste" container for liquid waste containing this compound.
-
Carefully pour the waste solution into the container using a funnel to prevent spills on the container's exterior.[14]
-
Keep the container closed at all times except when actively adding waste.[11][12] This is a critical regulatory requirement that prevents the release of volatile organic compounds (VOCs).
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[14]
-
Step 4: Storage and Disposal
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA).[11]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Segregate the halogenated waste container from other incompatible waste types, such as acids and bases.[5][12]
-
Arrange for pickup through your institution's Environmental Health & Safety (EH&S) or equivalent department by following their specific procedures, which may involve an online request system.[11][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for proper waste stream management.
Sources
- 1. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. watson-int.com [watson-int.com]
- 4. biosynth.com [biosynth.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. axonator.com [axonator.com]
- 8. epa.gov [epa.gov]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. ptb.de [ptb.de]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. hsrm.umn.edu [hsrm.umn.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. ethz.ch [ethz.ch]
Navigating the Safe Handling of Ethyl 6-chloropyridazine-3-carboxylate: A Guide to Personal Protective Equipment
For the modern researcher navigating the complexities of drug development, the safe handling of novel chemical entities is paramount. Ethyl 6-chloropyridazine-3-carboxylate, a halogenated pyridazine derivative, presents a specific set of hazards that demand a robust and well-understood personal protective equipment (PPE) protocol. This guide moves beyond a simple checklist, offering a comprehensive framework grounded in scientific principles to ensure your safety and the integrity of your research. We will delve into the causality behind each PPE recommendation, providing a self-validating system for your laboratory operations.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound is classified as a substance that is harmful if swallowed, causes significant skin and serious eye irritation, and may lead to respiratory irritation[1]. The core of its hazard profile lies in its chemical structure: a chlorinated heterocyclic aromatic compound. Halogenated organic compounds can exhibit toxicological effects, and their interaction with biological tissues necessitates a multi-layered defense strategy. The primary routes of exposure—dermal contact, ocular contact, and inhalation—must be systematically blocked.
The Core Ensemble: Your Primary Defense
The selection of PPE is not a matter of preference but a scientifically informed decision based on the specific chemical and physical properties of the substance being handled. For this compound, the following core ensemble of PPE is mandatory.
Hand Protection: Beyond the Basic Nitrile
The choice of gloves is arguably the most critical decision for preventing dermal exposure. While nitrile gloves are a common staple in laboratories, their effectiveness against specific chemicals can vary significantly.
The Rationale: Research on the permeation of chlorinated aromatic compounds through various glove materials has shown that standard nitrile gloves can have breakthrough times of less than one hour[2]. Given the structural similarities, we must assume a comparable risk with this compound. Therefore, for prolonged handling or in situations with a high risk of splashing, a more robust glove material is required.
Recommended Gloves:
| Application Scenario | Primary Glove | Secondary Glove (Double Gloving) | Rationale |
| Incidental Contact (e.g., weighing, preparing solutions in a fume hood) | Nitrile Gloves (minimum 5-mil thickness) | - | Provides adequate protection for short-duration tasks with a low risk of significant contact. Gloves should be changed immediately upon any known contact. |
| Extended Use or High-Risk Operations (e.g., synthesis, purification) | Viton® or Butyl Rubber Gloves | Nitrile Gloves | Viton® has demonstrated excellent resistance to chlorinated aromatic compounds, with no permeation detected after four hours in one study[2]. Butyl rubber also offers good resistance to many organic compounds. Double gloving with an inner nitrile glove provides an additional layer of protection and makes it easier to identify breaches in the outer glove. |
Crucial Practice: Always inspect gloves for any signs of degradation, such as swelling, discoloration, or tears, before and during use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin.
Eye and Face Protection: A Dual-Layer Approach
Given that this compound can cause serious eye irritation, comprehensive eye and face protection is essential.
The Rationale: Chemical splashes can easily bypass the protection offered by standard safety glasses. The potential for severe eye damage necessitates a barrier that protects the entire eye area and, ideally, the face.
Recommended Protection:
-
Chemical Splash Goggles: These should fit snugly against the face to prevent liquids from entering from the top, bottom, or sides.
-
Face Shield: A face shield should be worn in addition to chemical splash goggles, especially when handling larger quantities of the compound or when there is a significant risk of splashing.
Protective Clothing: Shielding the Body
To prevent accidental skin contact, appropriate protective clothing is required.
The Rationale: Standard lab coats may not be sufficient to protect against significant spills of hazardous chemicals. A chemically resistant material is necessary to prevent the compound from soaking through to the skin.
Recommended Attire:
-
Chemically Resistant Laboratory Coat or Apron: A lab coat made of a material known to be resistant to organic chemicals is recommended. For tasks with a higher risk of spills, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard and non-negotiable requirement in any laboratory setting to protect the lower body and feet from spills.
Respiratory Protection: Managing Inhalation Risks
As this compound may cause respiratory irritation, controlling the inhalation of its dust or vapors is critical.
The Rationale: The primary method for controlling respiratory hazards is through engineering controls, such as a chemical fume hood. However, in situations where these controls may be insufficient or during a spill, respiratory protection is necessary.
Recommended Measures:
-
Chemical Fume Hood: All handling of this compound that may generate dust or vapors must be conducted in a properly functioning chemical fume hood.
-
NIOSH-Approved Respirator: If work must be performed outside of a fume hood, or in the event of a spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required. A combination cartridge that also includes a particulate filter (e.g., P100) is recommended if there is a risk of inhaling solid particles of the compound.
Procedural Guidance: From Donning to Disposal
A successful PPE program extends beyond simply having the right equipment. It involves a systematic approach to its use, from the moment you put it on to its final disposal.
Donning and Doffing PPE: A Critical Workflow
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: The recommended sequence for donning and doffing PPE to minimize exposure.
Operational Plan: A Step-by-Step Protocol
-
Preparation: Before handling the chemical, ensure all necessary PPE is available and in good condition. The designated work area, typically a chemical fume hood, should be clean and uncluttered.
-
Donning PPE: Follow the donning sequence outlined in the diagram above.
-
Handling the Chemical: Perform all manipulations within the chemical fume hood. Use appropriate tools to minimize the generation of dust or aerosols.
-
Decontamination: After handling, decontaminate any surfaces that may have come into contact with the chemical. A 10% bleach solution followed by a water rinse can be effective for many surfaces, but always check for compatibility with the surface material[3].
-
Doffing PPE: Follow the doffing sequence carefully. The outer gloves should be removed first and disposed of in the designated hazardous waste container.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing Contaminated Materials
All disposable PPE that has come into contact with this compound must be considered hazardous waste.
-
Gloves, wipes, and other contaminated solids: Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty chemical containers: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Halogenated Waste: Remember that halogenated organic waste must be segregated from non-halogenated waste streams for proper disposal[4].
By adhering to this comprehensive guide, you can confidently and safely handle this compound, ensuring both your personal well-being and the integrity of your scientific endeavors.
References
- 1. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 4. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
